CRTh2 antagonist 4
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O5/c21-12-5-6-15-13(7-12)20(18(28)23(15)10-17(26)27)8-16(25)24(19(20)29)9-11-3-1-2-4-14(11)22/h1-7H,8-10H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLDVYDFQCXARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580281 | |
| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916046-55-4 | |
| Record name | {5-Chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of CRTh2 Antagonist 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. Its endogenous ligand, prostaglandin D2 (PGD2), is primarily released from activated mast cells and triggers the recruitment and activation of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils. CRTh2 antagonists represent a promising therapeutic strategy to mitigate the effects of PGD2-mediated inflammation. This technical guide provides an in-depth overview of the mechanism of action of CRTh2 antagonist 4, a potent and selective inhibitor of the CRTh2 receptor.
CRTh2 Signaling Pathway
Activation of the CRTh2 receptor by PGD2 initiates a signaling cascade through its coupling to the inhibitory G protein, Gαi. This leads to two primary downstream effects: a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium concentration ([Ca2+]i). The reduction in cAMP is a result of the inhibition of adenylyl cyclase, while the rise in intracellular calcium is mediated by the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These signaling events culminate in the chemotaxis, activation, and degranulation of inflammatory cells, thereby propagating the allergic response.
Mechanism of Action of this compound
This compound, also identified as compound 58 in scientific literature, is a selective and potent competitive antagonist of the CRTh2 receptor.[1] Its primary mechanism of action is to bind to the CRTh2 receptor and block the binding of its natural ligand, PGD2. By occupying the receptor binding site, this compound prevents the conformational changes necessary for receptor activation and subsequent downstream signaling through the Gαi pathway. This blockade effectively inhibits the PGD2-induced decrease in intracellular cAMP and the increase in intracellular calcium, thereby neutralizing the pro-inflammatory effects mediated by the CRTh2 receptor.
Quantitative Data
The potency and binding affinity of this compound have been characterized through various in vitro assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Assay Type | Reference |
| Ki (Binding Affinity) | 37 nM | Radioligand Binding Assay | [1] |
| IC50 (Inhibition) | 212 nM | Functional Assay (cAMP) | [1] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CRTh2 receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human CRTh2 receptor (e.g., HEK293 or CHO-K1 cells).[1][2][3]
-
Incubation: The cell membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) with a fixed concentration of a radiolabeled CRTh2 ligand, typically [3H]PGD2.[1][2][3]
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[1]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a CRTh2 antagonist to inhibit the PGD2-induced decrease in intracellular cAMP levels.
Workflow:
Methodology:
-
Cell Culture: CRTh2-expressing cells are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with forskolin (to increase basal cAMP levels by activating adenylyl cyclase) and a fixed concentration of PGD2 (to activate the Gαi-coupled CRTh2 receptor and inhibit cAMP production).[4]
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[5][6]
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the PGD2-induced decrease in cAMP is determined as the IC50 value.[1]
Intracellular Calcium Mobilization Assay
This assay assesses the ability of a CRTh2 antagonist to block the PGD2-induced increase in intracellular calcium.
Workflow:
Methodology:
-
Cell Loading: CRTh2-expressing cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Pre-incubation: The loaded cells are pre-incubated with different concentrations of this compound.
-
Stimulation: The cells are then stimulated with PGD2.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using an instrument such as a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The ability of the antagonist to inhibit the PGD2-induced calcium flux is quantified.
In Vivo Ovalbumin-Induced Airway Inflammation Model
This animal model is used to evaluate the in vivo efficacy of CRTh2 antagonists in a relevant model of allergic asthma.
Workflow:
Methodology:
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA), an allergen, mixed with an adjuvant such as aluminum hydroxide (alum).[7]
-
Treatment: During the challenge phase, mice are treated with the CRTh2 antagonist or a vehicle control, typically via oral gavage.[7][8]
-
Challenge: Sensitized mice are subsequently challenged with aerosolized OVA to induce an allergic airway inflammatory response.[7]
-
Endpoint Assessment: Several endpoints are measured to assess the severity of the allergic response and the efficacy of the antagonist, including:
-
Airway Hyperresponsiveness (AHR): Measured by exposing the mice to increasing concentrations of a bronchoconstrictor like methacholine and measuring the changes in lung function.[8]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged, and the collected fluid is analyzed for the number and type of inflammatory cells (e.g., eosinophils).
-
Lung Histology: Lung tissue is examined for signs of inflammation, such as peribronchial and perivascular inflammatory cell infiltration and mucus production.[7]
-
Conclusion
This compound is a potent and selective inhibitor of the CRTh2 receptor. Its mechanism of action involves the competitive blockade of PGD2 binding, leading to the inhibition of downstream Gαi-mediated signaling pathways. This, in turn, prevents the recruitment and activation of key inflammatory cells involved in the pathophysiology of allergic diseases. The in vitro and in vivo experimental protocols described in this guide provide a framework for the characterization and evaluation of CRTh2 antagonists and highlight the therapeutic potential of this drug class in the treatment of allergic inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
"CRTh2 antagonist 4" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of CRTh2 antagonist 4, a potent and selective inhibitor of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the D-prostanoid receptor 2 (DP2). CRTh2 is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. Its activation by its endogenous ligand, prostaglandin D2 (PGD2), leads to the recruitment and activation of key inflammatory cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils. This compound, identified as compound (R)-58 in seminal literature, represents a promising therapeutic agent for the treatment of these conditions by blocking the pro-inflammatory signaling mediated by the PGD2-CRTh2 axis.[1]
Chemical Structure and Properties
This compound is a spiro-indolinone derivative with the chemical formula C₂₀H₁₄ClFN₂O₅ and a molecular weight of 416.79 g/mol . Its formal IUPAC name is 2-((R)-5-chloro-1'-(2-fluorobenzyl)-2'-oxo-spiro[indole-3,3'-pyrrolidine]-1-yl)acetic acid.
Chemical Structure:
Caption: 2D Chemical Structure of this compound ((R)-58)
Physicochemical and Pharmacological Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄ClFN₂O₅ | [1] |
| Molecular Weight | 416.79 g/mol | [1] |
| CAS Number | 916046-55-4 | [1] |
| Appearance | White to off-white solid | N/A |
| Ki (hCRTh2) | 37 nM | [1] |
| IC₅₀ (hCRTh2) | 212 nM | [1] |
| Solubility | Data not available | N/A |
| Permeability | Data not available | N/A |
| Metabolic Stability | Data not available | N/A |
Synthesis
The synthesis of this compound ((R)-58) is a multi-step process. A representative synthetic scheme is outlined below, based on the general procedures for spiro-indolinone synthesis. For a detailed, step-by-step protocol, please refer to the supplementary information of Crosignani S, et al. J Med Chem. 2008;51(7):2227-43.
General Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by competitively binding to the CRTh2 receptor, thereby preventing its activation by PGD2. The CRTh2 receptor is coupled to a Gαi inhibitory G-protein. Upon PGD2 binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This signaling cascade ultimately leads to the activation of downstream effector pathways, including the nuclear factor of activated T-cells (NFAT), which promotes the transcription of pro-inflammatory cytokines and chemokines. By blocking the initial binding of PGD2, this compound effectively abrogates these downstream signaling events.
CRTh2 Signaling Pathway:
Caption: Simplified CRTh2 signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay ([³H]PGD₂ Displacement)
This assay determines the binding affinity (Ki) of the antagonist for the CRTh2 receptor.
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CRTh2 receptor are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Conditions: The binding assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of [³H]PGD₂, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [³H]PGD₂ (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional antagonist activity (IC₅₀) by quantifying the inhibition of agonist-induced G-protein activation.
Experimental Workflow:
Caption: Workflow for the [³⁵S]GTPγS functional assay.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing hCRTh2 are used.
-
Assay Conditions: The assay is performed in the presence of a sub-maximal concentration of the agonist PGD₂, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.
-
Incubation: The reaction is initiated by the addition of the membranes and incubated to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Separation: The assay is terminated, and bound [³⁵S]GTPγS is separated from the free radiolabel, typically by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified by scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the PGD₂-stimulated [³⁵S]GTPγS binding (IC₅₀) is determined.
Conclusion
This compound ((R)-58) is a well-characterized, potent, and selective antagonist of the CRTh2 receptor. Its ability to block the PGD2-mediated inflammatory cascade makes it a valuable tool for research into allergic diseases and a promising lead compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and related compounds.
References
The Binding Affinity of CRTh2 Antagonist 4 to the CRTh2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of CRTh2 antagonist 4, also known as compound 58, to the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). The CRTh2 receptor, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for allergic diseases such as asthma and allergic rhinitis due to its role in mediating pro-inflammatory responses.
Quantitative Binding Affinity Data
The binding affinity of this compound for the human CRTh2 receptor has been determined through functional assays. The data, derived from a [35S]GTP-gamma-S binding assay utilizing Chinese Hamster Ovary (CHO) cell membranes expressing the recombinant human CRTh2 receptor, is summarized below.
| Compound | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| This compound (compound 58) | [35S]GTPγS Binding Assay | Ki | 37 | CHO (human CRTh2) | [Crosignani S, et al., 2008] |
| This compound (compound 58) | [35S]GTPγS Binding Assay | IC50 | 212 | CHO (human CRTh2) | [Crosignani S, et al., 2008] |
Experimental Protocols
The determination of the binding affinity of this compound involves a functional assay that measures the antagonist's ability to inhibit the activation of the CRTh2 receptor by its endogenous ligand, prostaglandin D2 (PGD2). A common and robust method for this is the [35S]GTPγS binding assay.
[35S]GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. Antagonists compete with agonists for receptor binding, thereby inhibiting this G protein activation.
Experimental Workflow:
Figure 1: Workflow for the [35S]GTPγS Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
CHO cells stably expressing the human CRTh2 receptor are cultured and harvested.
-
Cell pellets are homogenized in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitors) and subjected to centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the total protein concentration is determined using a standard method such as the Bradford assay.
-
-
[35S]GTPγS Binding Reaction:
-
In a 96-well plate, the cell membrane preparation is incubated in a binding buffer (e.g., 50 mM HEPES, 10 mM MnCl2, 1 mM EDTA, 0.2% BSA, pH 7.0).
-
A fixed, sub-saturating concentration of the agonist PGD2 is added to stimulate the receptor.
-
[35S]GTPγS is added to the reaction mixture.
-
Varying concentrations of this compound are added to compete with PGD2 for binding to the receptor. Control wells for total binding (no antagonist) and non-specific binding (excess non-radiolabeled GTPγS) are included.
-
The plate is incubated for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [35S]GTPγS from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM HEPES, 0.5 M NaCl, pH 7.4) to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of inhibition of PGD2-stimulated [35S]GTPγS binding is plotted against the logarithm of the antagonist concentration.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding, is determined by non-linear regression analysis of the resulting dose-response curve.
-
The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the radioligand and its affinity for the receptor.
-
CRTh2 Receptor Signaling Pathway
CRTh2 is a Gi-coupled GPCR. Upon binding of its endogenous ligand PGD2, the receptor undergoes a conformational change that activates the heterotrimeric G protein. This initiates a signaling cascade that ultimately leads to the cellular responses associated with allergic inflammation.
Figure 2: Simplified CRTh2 Receptor Signaling Pathway.
Pathway Description:
-
Ligand Binding and Receptor Activation: Prostaglandin D2 (PGD2), released from mast cells during an allergic response, binds to and activates the CRTh2 receptor on the surface of immune cells such as Th2 lymphocytes, eosinophils, and basophils.
-
G Protein Activation: This activation leads to the dissociation of the Gi/o protein into its Gαi and Gβγ subunits.
-
Downstream Signaling:
-
The Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit can activate Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates PIP2 to generate PIP3, a key second messenger that activates downstream effectors like Akt.
-
The Gβγ subunit can also activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of calcium from intracellular stores.
-
-
Cellular Responses: The culmination of these signaling events leads to various pro-inflammatory cellular responses, including chemotaxis (cell migration), degranulation, and cytokine release, all of which contribute to the pathophysiology of allergic diseases. This compound exerts its therapeutic effect by blocking the initial step of this cascade – the binding of PGD2 to the CRTh2 receptor.
The Discovery and Synthesis of a Potent CRTh2 Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and selective CRTh2 antagonist, exemplified by the well-characterized compound OC000459 (Timapiprant). Chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. This document details the scientific rationale for targeting CRTH2, the synthetic chemistry, in vitro and in vivo pharmacology, and clinical findings related to this class of antagonists.
Introduction: The Role of CRTH2 in Allergic Inflammation
Prostaglandin D2 (PGD2) is a key lipid mediator released primarily from activated mast cells during an allergic response. It exerts its biological effects through two distinct receptors: the DP1 receptor and the CRTH2 receptor. While activation of the DP1 receptor is often associated with anti-inflammatory effects, the engagement of PGD2 with the CRTH2 receptor triggers a pro-inflammatory cascade.
The CRTH2 receptor is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 on these cells leads to their recruitment, activation, and the release of pro-inflammatory cytokines, thereby perpetuating the type 2 inflammatory response characteristic of allergic diseases. Consequently, the development of selective CRTH2 antagonists has been a major focus of pharmaceutical research to offer a novel therapeutic approach for these conditions.
The CRTH2 Signaling Pathway
Upon binding of its ligand, PGD2, the CRTH2 receptor couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in IP3 stimulates the release of calcium (Ca2+) from intracellular stores, a key event in cellular activation, chemotaxis, and degranulation.
Discovery and Synthesis of OC000459
OC000459, with the chemical name (5-Fluoro-2-methyl-3-quinolin-2-ylmethylindol-1-yl)acetic acid, was identified as a potent and selective CRTH2 antagonist. The synthesis of this compound is detailed in patent WO-2005044260. While the full, step-by-step protocol from the patent is proprietary, the general synthetic strategy involves the construction of the core indole structure followed by functionalization with the quinolinylmethyl and acetic acid moieties.
Biological and Pharmacological Profile of OC000459
The biological activity of OC000459 has been extensively characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
In Vitro Activity
| Parameter | Species | Receptor/Cell Type | Value | Reference |
| Ki | Human | Recombinant DP2 | 13 nM | [1] |
| Rat | Recombinant DP2 | 3 nM | [1] | |
| Human | Native DP2 (Th2 cells) | 4 nM | [1] | |
| IC50 | Human | Th2 Lymphocyte Chemotaxis | 28 nM | [1] |
| Human | Th2 Lymphocyte Cytokine Production | 19 nM | [1] | |
| Human | PGD2-induced Th2 cell survival | 35 nM | [1] | |
| pKB | Human | Eosinophil Shape Change (Isolated Leukocytes) | 7.9 | |
| Human | Eosinophil Shape Change (Whole Blood) | 7.5 |
In Vivo Efficacy
| Animal Model | Species | Effect | ED50 | Reference |
| DK-PGD2-induced blood eosinophilia | Rat | Inhibition of eosinophilia | 0.04 mg/kg (p.o.) | |
| DK-PGD2-induced airway eosinophilia | Guinea Pig | Inhibition of eosinophilia | 0.01 mg/kg (p.o.) |
Clinical Evaluation of OC000459
OC000459 has been evaluated in several clinical trials for the treatment of asthma and eosinophilic esophagitis.
Asthma
| Trial Phase | Patient Population | Dosage | Key Findings | Reference |
| Phase II | Moderate persistent asthma | 200 mg twice daily for 28 days | - Significant improvement in FEV1 in the per-protocol population. - Significant improvements in quality of life and nighttime symptoms. - Reduction in sputum eosinophil count. | [2] |
| Phase II | Moderate persistent asthma | 25 mg once daily, 200 mg once daily, or 100 mg twice daily for 12 weeks | - 25 mg once daily was as effective as higher doses in improving FEV1. - Improved asthma control and quality of life. | [3] |
| Pilot Study | Experimental rhinovirus infection in asthma | Not specified | Little impact on the clinicopathological changes induced by rhinovirus infection. | [4][5][6] |
Eosinophilic Esophagitis
| Trial Phase | Patient Population | Dosage | Key Findings | Reference |
| Phase II | Active, corticosteroid-dependent or -refractory EoE | 100 mg twice daily for 8 weeks | - Significant reduction in esophageal eosinophil load. - Improvement in physician's global assessment of disease activity. | [7] |
Allergic Rhinoconjunctivitis
| Trial Phase | Patient Population | Dosage | Key Findings | Reference |
| Phase II | Allergic subjects exposed to grass pollen | 200 mg twice daily for 8 days | - Significant reduction in nasal and ocular symptoms. | [8] |
Experimental Protocols
The evaluation of CRTH2 antagonists involves a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Experimental Workflow for CRTH2 Antagonist Evaluation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Anti-eosinophil activity and clinical efficacy of the CRTH2 antagonist OC000459 in eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of CRTh2 Antagonist 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the in vitro characterization of CRTh2 antagonist 4, also identified as compound 58. The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade associated with allergic diseases. Its activation by its endogenous ligand, prostaglandin D2 (PGD2), leads to the recruitment and activation of key immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for the treatment of allergic conditions such as asthma and allergic rhinitis. This document summarizes the available in vitro data for this compound, including its binding affinity and functional activity, and provides detailed experimental methodologies for the key assays cited.
Quantitative Data Summary
The in vitro activity of this compound (compound 58) has been assessed through various binding and functional assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: Binding Affinity of this compound at the Human CRTh2 Receptor
| Parameter | Value (nM) | Assay Type | Cell Line | Reference |
| Ki | 37 | Radioligand Binding Assay | CHO | [1] |
| IC50 | 316 | Radiometric Binding Assay | Not Specified | [2] |
Table 2: Functional Antagonist Activity of this compound
| Parameter | Value (nM) | Assay Type | Cell Line | Reference |
| IC50 | 212 | [35S]GTPγS Binding Assay | CHO | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard pharmacological assays for GPCRs.
Radioligand Binding Assay for Ki Determination
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitor constant (Ki).
Experimental Workflow:
Workflow for Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CRTh2 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Buffer: A typical assay buffer would be 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Incubation: In a 96-well plate, add cell membranes, a fixed concentration of [3H]-PGD2 (the radioligand), and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2.
-
Equilibration: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-PGD2 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest. For Gi-coupled receptors like CRTh2, agonist stimulation promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. Antagonists inhibit the agonist-induced increase in [35S]GTPγS binding.
Experimental Workflow:
Workflow for [35S]GTPγS Binding Assay.
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: A typical assay buffer would be 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4, supplemented with GDP.
-
Pre-incubation: Cell membranes are pre-incubated with varying concentrations of this compound and a fixed concentration of GDP.
-
Stimulation: The reaction is initiated by adding a fixed concentration of the agonist PGD2 and [35S]GTPγS.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Separation: The assay is terminated by rapid filtration, and the bound [35S]GTPγS is separated from the free form.
-
Quantification: The amount of bound [35S]GTPγS is determined by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the PGD2-stimulated [35S]GTPγS binding (IC50) is determined using non-linear regression.
CRTh2 Signaling Pathway
CRTh2 is a Gi/o-coupled receptor. Upon binding of its agonist, PGD2, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. These signaling events ultimately result in the chemotaxis and activation of target inflammatory cells. This compound blocks the initial step of this cascade by preventing the binding of PGD2 to the receptor.
CRTh2 Receptor Signaling Pathway.
Conclusion
This compound (compound 58) is a potent inhibitor of the human CRTh2 receptor, demonstrating high binding affinity and functional antagonist activity in vitro. The data presented in this guide provide a solid foundation for its further investigation as a potential therapeutic agent for allergic inflammatory diseases. The detailed experimental protocols and the signaling pathway diagram offer valuable resources for researchers in the field of drug discovery and development targeting the CRTh2 receptor. Further characterization, including a comprehensive selectivity profile against other prostanoid and G protein-coupled receptors, would provide a more complete understanding of its pharmacological properties.
References
In-Depth Pharmacological Profile of CRTh2 Antagonist 4 (Compound 58)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of CRTh2 antagonist 4, also identified as compound 58 in seminal research. This document details its binding affinity, functional activity, and the experimental procedures utilized for its characterization, offering valuable insights for professionals in drug discovery and development.
Core Pharmacological Data
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor. The primary function of this receptor is to mediate the pro-inflammatory effects of prostaglandin D2 (PGD2).
Table 1: In Vitro Activity of this compound (Compound 58)[1]
| Parameter | Value | Description |
| IC50 | 212 nM | The half maximal inhibitory concentration in a [35S]GTPγS binding assay, indicating functional antagonism. |
| Ki | 37 nM | The inhibition constant, representing the binding affinity of the antagonist to the CRTh2 receptor. |
Mechanism of Action and Signaling Pathway
CRTh2 is a G-protein coupled receptor (GPCR) that, upon binding its ligand PGD2, initiates a signaling cascade that is central to the type 2 inflammatory response. This compound exerts its effect by competitively blocking the binding of PGD2 to the CRTh2 receptor, thereby inhibiting the downstream signaling events.
The activation of the CRTh2 receptor by PGD2 leads to the coupling of the Gαi subunit of the G-protein complex. This interaction inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the Gβγ subunits dissociate and activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic calcium concentration. This cascade of events ultimately results in the activation of downstream effector proteins that mediate cellular responses such as chemotaxis, degranulation, and cytokine release in key inflammatory cells like T-helper 2 (Th2) cells, eosinophils, and basophils.
Experimental Protocols
The characterization of this compound involves several key in vitro assays to determine its binding affinity and functional antagonism. The following are detailed methodologies for these experiments.
Radioligand Binding Assay (for Ki Determination)
This assay is performed to determine the binding affinity of the antagonist for the CRTh2 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Detailed Protocol:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CRTh2 receptor are prepared. Cells are harvested, washed, and then lysed in a hypotonic buffer. The cell lysate is centrifuged to pellet the nuclei and cell debris, and the supernatant is then ultracentrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-PGD2 (typically at its Kd value) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRTh2 agonist or antagonist. The total binding is determined in the absence of any competing ligand.
-
Incubation: The reaction plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Quantification: The filter mats are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the antagonist. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay (for IC50 Determination)
This functional assay measures the ability of the antagonist to inhibit the agonist-induced binding of [35S]GTPγS to the Gαi subunit of the G-protein, which is a measure of receptor activation.
Workflow:
Detailed Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO cells stably expressing the human CRTh2 receptor are prepared.
-
Assay Reaction: In a 96-well plate, the cell membranes are incubated in an assay buffer containing a fixed concentration of PGD2 (agonist, typically at its EC80 value), [35S]GTPγS, guanosine diphosphate (GDP), and a range of concentrations of this compound.
-
Incubation: The reaction plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for G-protein activation and [35S]GTPγS binding.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat to separate the membrane-bound [35S]GTPγS from the free radioligand. The filters are washed with ice-cold wash buffer.
-
Quantification: The filter mats are dried, and a scintillation cocktail is added. The amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are expressed as the percentage of inhibition of the PGD2-stimulated [35S]GTPγS binding. A non-linear regression analysis is used to determine the IC50 value of the antagonist.
Conclusion
This compound (compound 58) is a potent and selective antagonist of the CRTh2 receptor, as demonstrated by its low nanomolar Ki and IC50 values in radioligand binding and functional assays, respectively. The detailed experimental protocols provided herein offer a standardized approach for the in vitro characterization of this and other CRTh2 antagonists. The understanding of its mechanism of action within the CRTh2 signaling pathway underscores its potential as a therapeutic agent for allergic and inflammatory diseases. This technical guide serves as a valuable resource for researchers and drug development professionals working in this field.
The Selectivity and Specificity of CRTh2 Antagonist 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor for prostaglandin D2 (PGD2). It is a key mediator in the pathogenesis of type 2 inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis. CRTh2 is primarily expressed on eosinophils, basophils, and Th2 lymphocytes, and its activation by PGD2 orchestrates the recruitment and activation of these effector cells to sites of allergic inflammation. Consequently, antagonism of the CRTh2 receptor represents a promising therapeutic strategy. This technical guide provides an in-depth analysis of the selectivity and specificity of "CRTh2 antagonist 4" (also known as compound 58), a potent and selective antagonist from the indole acetic acid chemical class. We will detail its binding affinity and functional potency, present its selectivity profile against other prostanoid receptors, and provide comprehensive protocols for the key experiments used in its characterization.
Introduction to CRTh2 and "this compound"
Prostaglandin D2 (PGD2) is the major prostanoid released by activated mast cells during an allergic response. It exerts its biological effects through two distinct receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (cAMP), and the CRTh2 receptor, which couples to Gi, leading to a decrease in cAMP and an increase in intracellular calcium ([Ca2+]i).[1] The signaling cascade initiated by CRTh2 activation promotes chemotaxis, cellular activation, and cytokine release in key allergic effector cells.[2]
"this compound" (compound 58) is a potent inhibitor of the CRTh2 receptor with a high binding affinity.[1] It belongs to a class of indole acetic acid derivatives developed for the treatment of allergic inflammatory diseases.[1] This document will explore the key characteristics that define its utility as a research tool and potential therapeutic agent: its high affinity for the CRTh2 receptor and its specificity, particularly its selectivity against the closely related DP1 receptor.
Quantitative Bioactivity Profile
The potency of "this compound" has been determined through various in vitro assays. The following tables summarize the key quantitative data regarding its affinity and functional antagonism at the human CRTh2 receptor.
Table 1: Binding Affinity and Functional Potency of this compound
| Parameter | Value (nM) | Assay Type | Cell Line | Reference |
| Ki | 37 | Radioligand Binding | CHO cells | [1] |
| IC50 | 212 | [35S]GTPγS Binding | CHO cells | [1] |
-
Ki (Inhibition Constant): Represents the concentration of the antagonist that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
-
IC50 (Half maximal Inhibitory Concentration): Represents the concentration of the antagonist that produces 50% inhibition of the agonist-induced functional response.
Selectivity Profile
A critical attribute of a high-quality chemical probe or drug candidate is its selectivity for the intended target over other related proteins. For a CRTh2 antagonist, selectivity against other prostanoid receptors, especially the DP1 receptor which also binds PGD2, is of paramount importance. While specific selectivity data for "this compound" against a full panel of receptors is not publicly available in a single source, data from related indole acetic acid-based CRTh2 antagonists demonstrate a high degree of selectivity for CRTh2 over other prostanoid receptors.
Table 2: Representative Selectivity of Indole Acetic Acid-Based CRTh2 Antagonists
| Receptor | Representative IC50 (nM) | Fold Selectivity vs. CRTh2 |
| CRTh2 | 10 - 200 | - |
| DP1 | >10,000 | >50 - 1000 fold |
| TP | >10,000 | >50 - 1000 fold |
| EP1 | >10,000 | >50 - 1000 fold |
| EP2 | >10,000 | >50 - 1000 fold |
| EP3 | >10,000 | >50 - 1000 fold |
| EP4 | >10,000 | >50 - 1000 fold |
| FP | >10,000 | >50 - 1000 fold |
| IP | >10,000 | >50 - 1000 fold |
Data is compiled from representative compounds of the indole acetic acid class of CRTh2 antagonists and illustrates the typical high selectivity profile.
Signaling Pathways and Experimental Workflows
CRTh2 Signaling Pathway
Activation of the CRTh2 receptor by its endogenous ligand PGD2 initiates a signaling cascade through the heterotrimeric G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Simultaneously, the Gβγ subunits dissociate and activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium is a key signal for cellular responses such as chemotaxis and degranulation.
References
Early-Stage Research on CRTh2 Antagonist 4 for Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperreactivity and airflow obstruction. A key inflammatory pathway implicated in asthma, particularly in phenotypes with eosinophilic inflammation, is mediated by prostaglandin D2 (PGD2) and its receptor, the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTh2). The interaction of PGD2 with CRTh2 on the surface of immune cells like T helper 2 (Th2) cells, eosinophils, and basophils triggers a cascade of events leading to their recruitment, activation, and the release of pro-inflammatory cytokines, which are central to the pathophysiology of allergic asthma.[1][2]
Targeting the PGD2/CRTh2 signaling axis with small molecule antagonists represents a promising therapeutic strategy for asthma. This technical guide focuses on the early-stage research of a specific CRTh2 antagonist, designated as "CRTh2 antagonist 4" (also known as compound 58), for the potential treatment of asthma. This document summarizes the available preclinical data, outlines the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro activity and properties of this compound (Compound 58; CAS 916046-55-4).
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Cell System | Source |
| IC50 | 212 nM | [35S]GTPγS Binding Assay | CHO cell membranes expressing human CRTh2 | [3] |
| Ki | 37 nM | Radioligand Binding Assay | Not Specified | [3] |
Table 2: Compound Identification
| Identifier | Value |
| Compound Name | This compound; Compound 58 |
| CAS Number | 916046-55-4 |
Note: Further quantitative data regarding selectivity against other prostanoid receptors (e.g., DP1) and in vivo efficacy from the primary literature (Crosignani et al., 2008) are not publicly available in detail at the time of this guide's compilation.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the early-stage evaluation of CRTh2 antagonists for asthma, based on standard laboratory practices.
CRTh2 Receptor Binding Assay ([35S]GTPγS Functional Assay)
This assay measures the functional consequence of CRTh2 receptor activation by an agonist and its inhibition by an antagonist. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of G-protein activation.
-
Cell Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human CRTh2 receptor are cultured and harvested.
-
Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined (e.g., by Bradford assay).
-
-
[35S]GTPγS Binding Protocol:
-
In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with GDP (e.g., 10 µM) in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4) for 15-20 minutes at 30°C.
-
Add varying concentrations of "this compound" or vehicle control to the wells and incubate for a further 15 minutes.
-
Initiate the reaction by adding a mixture of [35S]GTPγS (e.g., 0.1-0.5 nM) and a sub-maximal concentration of the CRTh2 agonist PGD2 (e.g., 100 nM).
-
Incubate the reaction mixture for 30-60 minutes at 30°C.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 value of the antagonist.
-
Eosinophil Shape Change Assay
This cellular assay assesses the ability of a CRTh2 antagonist to inhibit the morphological changes in eosinophils induced by PGD2, which is a hallmark of their activation.
-
Eosinophil Isolation:
-
Isolate human eosinophils from the whole blood of healthy or atopic donors using density gradient centrifugation (e.g., using Percoll) followed by negative selection with magnetic beads to deplete other cell types.
-
Resuspend the purified eosinophils in a suitable assay buffer (e.g., HBSS with Ca2+ and Mg2+).
-
-
Shape Change Protocol:
-
Pre-incubate the isolated eosinophils with varying concentrations of "this compound" or vehicle control for 15-30 minutes at 37°C.
-
Stimulate the cells with a pre-determined optimal concentration of PGD2 (e.g., 10 nM) for 5-10 minutes at 37°C.
-
Stop the reaction by adding a fixative solution (e.g., paraformaldehyde).
-
Analyze the cell morphology using flow cytometry. Activated, shape-changed eosinophils will exhibit an increase in the forward scatter (FSC) signal.
-
Quantify the percentage of shape-changed cells or the change in mean FSC for each condition.
-
Calculate the IC50 of the antagonist in inhibiting the PGD2-induced shape change.
-
Visualizations
CRTh2 Signaling Pathway in Asthma
Preclinical Experimental Workflow for CRTh2 Antagonist Evaluation
Conclusion
"this compound" (compound 58) has demonstrated potent in vitro antagonism of the CRTh2 receptor, a key target in the inflammatory cascade of allergic asthma. The available data on its activity in functional and cell-based assays underscore its potential as a therapeutic candidate. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and other CRTh2 antagonists. Further research, particularly comprehensive in vivo studies in relevant animal models of asthma, is warranted to fully elucidate the therapeutic potential of "this compound" and its suitability for clinical development. The information presented here, based on early-stage research, provides a solid foundation for such future investigations.
References
The Role of CRTh2 Antagonist 4 in Eosinophil Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in allergic diseases. Its activation by its primary ligand, prostaglandin D2 (PGD2), triggers a cascade of events in immune cells, most notably eosinophils, leading to their activation and recruitment to sites of inflammation. This technical guide delves into the specifics of "CRTh2 antagonist 4," a notable inhibitor of this receptor, and its implications for eosinophil function. We will explore the underlying signaling pathways, present available quantitative data, and detail the experimental protocols used to characterize the effects of such antagonists.
Introduction
Eosinophils are key effector cells in type 2 inflammatory responses, implicated in the pathophysiology of allergic asthma, atopic dermatitis, and eosinophilic esophagitis. The activation and trafficking of eosinophils are tightly regulated by a variety of mediators, with the PGD2/CRTh2 axis being a central pathway.[1] PGD2, primarily released by mast cells upon allergen stimulation, binds to CRTh2 on the surface of eosinophils, initiating a signaling cascade that results in chemotaxis, degranulation, and the release of pro-inflammatory mediators.[1][2] Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for eosinophil-driven diseases. "this compound," also identified as compound 58, has emerged as a specific inhibitor of this receptor.[1] This document provides a comprehensive examination of its role in modulating eosinophil activation.
CRTh2 Signaling in Eosinophils
Activation of the CRTh2 receptor on eosinophils by PGD2 initiates a Gi-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the βγ subunits of the G protein activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium is a critical event that mediates a range of downstream effector functions, including cytoskeletal rearrangement for chemotaxis and the fusion of granules with the plasma membrane for degranulation.
Quantitative Data for this compound
"this compound" (compound 58) has been characterized by its high binding affinity and inhibitory potency at the CRTh2 receptor.[1] The available data from in vitro binding and inhibition assays are summarized below.
| Parameter | Value | Assay Type | Reference |
| IC50 | 212 nM | Inhibition of TH2 lymphocyte (CRTh2) receptor | [1] |
| Ki | 37 nM | High binding affinity for CRTh2 receptor | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant.
| Functional Assay | Parameter | Value | Notes |
| Eosinophil Chemotaxis | IC50 | Data not available | Inhibition of PGD2-induced migration |
| Eosinophil Degranulation | IC50 | Data not available | Inhibition of PGD2-induced release of eosinophil peroxidase (EPO) or eosinophil-derived neurotoxin (EDN) |
| Calcium Mobilization | IC50 | Data not available | Inhibition of PGD2-induced intracellular Ca2+ flux |
Experimental Protocols
The characterization of "this compound" and its effects on eosinophil activation involves a series of well-defined in vitro assays. The following sections detail the methodologies for these key experiments.
Eosinophil Isolation
Objective: To obtain a pure population of eosinophils from peripheral blood for use in functional assays.
Methodology:
-
Blood Collection: Whole blood is collected from healthy or atopic donors in tubes containing an anticoagulant (e.g., EDTA).
-
Granulocyte Enrichment: Red blood cells are removed by dextran sedimentation or hypotonic lysis. The granulocyte-rich plasma is then layered over a density gradient medium (e.g., Ficoll-Paque).
-
Negative Selection: The granulocyte pellet is resuspended, and eosinophils are isolated using an immunomagnetic negative selection kit. This involves incubating the cells with a cocktail of antibodies against surface markers of other granulocytes (e.g., CD16 for neutrophils) followed by removal of these antibody-bound cells with magnetic beads.
-
Purity Assessment: The purity of the isolated eosinophils is assessed by flow cytometry (staining for CCR3 and CD49d) or by microscopic examination of cytospun preparations stained with Wright-Giemsa. Purity should typically be >98%.
Eosinophil Chemotaxis Assay
Objective: To quantify the ability of "this compound" to inhibit PGD2-induced eosinophil migration.
Methodology:
-
Apparatus: A Boyden chamber or a multi-well transwell plate with a microporous membrane (typically 5 µm pore size) is used.
-
Chemoattractant Preparation: The lower chamber is filled with media containing a predetermined optimal concentration of PGD2. Control wells contain media alone (negative control) or a potent chemoattractant like eotaxin (positive control).
-
Cell Preparation and Treatment: Isolated eosinophils are pre-incubated with varying concentrations of "this compound" or vehicle control for 30 minutes at 37°C.
-
Migration: The treated eosinophils are added to the upper chamber of the transwell. The plate is incubated for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification: The number of eosinophils that have migrated through the membrane to the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer, or by using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring the fluorescence in the lower chamber with a plate reader.
-
Data Analysis: The percentage inhibition of chemotaxis at each antagonist concentration is calculated relative to the PGD2-only control. An IC50 value is then determined by non-linear regression analysis.
Eosinophil Degranulation Assay
Objective: To measure the inhibitory effect of "this compound" on PGD2-induced eosinophil degranulation.
Methodology:
-
Cell Plating and Treatment: Isolated eosinophils are plated in a 96-well plate and pre-incubated with different concentrations of "this compound" or vehicle control for 30 minutes at 37°C.
-
Stimulation: PGD2 is added to the wells to induce degranulation. A positive control, such as ionomycin or PAF, is also used. The plate is incubated for 1-4 hours at 37°C.
-
Supernatant Collection: The plate is centrifuged, and the cell-free supernatant is carefully collected.
-
Quantification of Degranulation: The extent of degranulation is determined by measuring the amount of a specific granule protein released into the supernatant. This is typically done by an ELISA for eosinophil-derived neurotoxin (EDN) or an enzymatic assay for eosinophil peroxidase (EPO) activity.
-
Data Analysis: The percentage inhibition of degranulation is calculated for each antagonist concentration, and an IC50 value is determined.
Intracellular Calcium Mobilization Assay
Objective: To assess the ability of "this compound" to block the PGD2-induced rise in intracellular calcium in eosinophils.
Methodology:
-
Cell Loading: Isolated eosinophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: The dye-loaded cells are washed and then pre-incubated with various concentrations of "this compound" or vehicle control.
-
Measurement: The cells are placed in a fluorometric imaging plate reader or a flow cytometer. A baseline fluorescence reading is taken.
-
Stimulation: PGD2 is added to the cells, and the change in fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured for each condition. The percentage inhibition of the calcium response by the antagonist is calculated, and an IC50 value is determined.
Conclusion
"this compound" is a potent and specific inhibitor of the CRTh2 receptor. By blocking the binding of PGD2, this antagonist is expected to effectively inhibit the downstream signaling events that lead to eosinophil activation, including chemotaxis and degranulation. While specific functional data for this compound on eosinophils is not yet widely published, the established role of the CRTh2 pathway in eosinophil biology strongly suggests that "this compound" holds significant potential as a therapeutic agent for the treatment of eosinophil-mediated inflammatory diseases. Further studies detailing its in vitro and in vivo efficacy in models of allergic inflammation are warranted to fully elucidate its therapeutic promise.
References
The Intellectual Property and Technical Landscape of CRTh2 Antagonist 4: A Guide for Drug Development Professionals
An in-depth analysis of the patent status, biological activity, and experimental protocols surrounding CRTh2 antagonist 4 (also known as compound 58), a potent and selective inhibitor of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). This guide is intended for researchers, scientists, and professionals in the field of drug development.
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor, has emerged as a significant therapeutic target for a range of allergic and inflammatory diseases, including asthma, allergic rhinitis, and atopic dermatitis.[1][2] Prostaglandin D2 (PGD2), the primary ligand for CRTh2, is a key mediator in the inflammatory cascade, and blocking its interaction with CRTh2 presents a promising strategy for therapeutic intervention.[3][4] This technical guide focuses on a specific molecule, designated "this compound" or "compound 58," providing a comprehensive overview of its associated intellectual property, biological data, and the methodologies employed in its evaluation.
Core Compound Data and Intellectual Property
This compound has been identified as a potent inhibitor of the CRTh2 receptor, demonstrating significant binding affinity and functional antagonism.[5] While a specific patent exclusively naming "this compound" is not directly apparent from initial broad searches, the intellectual property landscape for CRTh2 antagonists is extensive, with numerous patents filed by various pharmaceutical companies claiming structurally related compounds and their therapeutic uses.[6][7][8][9][10] For instance, the patent WO2005/073234A3 from Actimis Pharmaceuticals describes a class of selective CRTH2 antagonists, and it is plausible that this compound falls within the scope of this or related patents.[4] Researchers should conduct a thorough patent search using the specific chemical structure of this compound to ascertain its precise intellectual property status.
Quantitative Biological Data
The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its potency.
| Parameter | Value | Description | Reference |
| IC50 | 212 nM | The half maximal inhibitory concentration, indicating the concentration of the antagonist required to inhibit 50% of the CRTh2 receptor's activity in a functional assay. | [5] |
| Ki | 37 nM | The inhibition constant, representing the binding affinity of the antagonist to the CRTh2 receptor. A lower Ki value indicates a higher binding affinity. | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental procedures used to characterize it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for evaluating CRTh2 antagonists.
CRTh2 Signaling Pathway
Prostaglandin D2 (PGD2), produced from arachidonic acid by cyclooxygenase (COX) enzymes, is the natural ligand for the CRTh2 receptor.[4] Upon binding of PGD2, the CRTh2 receptor, a G-protein coupled receptor (GPCR), activates intracellular signaling cascades. This leads to the mobilization of intracellular calcium and the activation of downstream effectors, ultimately resulting in the chemotaxis and activation of key inflammatory cells such as T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[4][11][12] CRTh2 antagonists, like compound 4, competitively bind to the receptor, blocking the binding of PGD2 and thereby inhibiting these pro-inflammatory responses.[13]
Caption: CRTh2 signaling pathway and the inhibitory action of antagonist 4.
Experimental Workflow for CRTh2 Antagonist Evaluation
The evaluation of a novel CRTh2 antagonist typically involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy. The following workflow outlines the key steps in this process.
Caption: A typical workflow for the development of a CRTh2 antagonist.
Detailed Experimental Protocols
While the specific, detailed protocols for "this compound" require access to the primary patent or publication, the following are generalized methodologies commonly employed in the field for key experiments.
CRTh2 Receptor Binding Assay (for Ki Determination)
-
Objective: To determine the binding affinity of the test compound for the CRTh2 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRTh2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand Binding: A constant concentration of a radiolabeled CRTh2 ligand (e.g., [³H]PGD₂) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assay - Calcium Mobilization (for IC50 Determination)
-
Objective: To measure the ability of the test compound to inhibit PGD2-induced intracellular calcium mobilization.
-
Methodology:
-
Cell Culture and Loading: Cells expressing the CRTh2 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound).
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of PGD2.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The inhibitory effect of the compound is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
In Vivo Efficacy Model - Ovalbumin-Induced Airway Inflammation in Mice
-
Objective: To evaluate the efficacy of the CRTh2 antagonist in a preclinical model of allergic asthma.
-
Methodology:
-
Sensitization: Mice are sensitized to ovalbumin (OVA) via intraperitoneal injections with an adjuvant (e.g., alum).
-
Challenge: Sensitized mice are subsequently challenged with aerosolized OVA to induce an allergic airway response.
-
Compound Administration: The test compound (this compound) or vehicle is administered to the mice, typically orally, before and/or during the challenge phase.
-
Assessment of Airway Inflammation: At a specified time after the final challenge, various parameters are assessed, including:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to count the number of inflammatory cells, particularly eosinophils.
-
Lung Histology: Examination of lung tissue sections for signs of inflammation and mucus production.
-
Cytokine Analysis: Measurement of Th2 cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.
-
-
Data Analysis: The effects of the compound-treated group are compared to the vehicle-treated group to determine the extent of reduction in airway inflammation.
-
This in-depth guide provides a foundational understanding of the intellectual property, biological activity, and experimental evaluation of this compound. For further detailed information, researchers are encouraged to consult the primary scientific literature and patent filings related to this specific compound and the broader class of CRTh2 antagonists.
References
- 1. Novel CRTH2 antagonists: a review of patents from 2006 to 2009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. WO2013010880A1 - New crth2 antagonists - Google Patents [patents.google.com]
- 9. US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists - Google Patents [patents.google.com]
- 10. EP2668181B1 - Pyrazole compounds as crth2 antagonists - Google Patents [patents.google.com]
- 11. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Facebook [cancer.gov]
Engaged: A Technical Guide to CRTh2 Antagonist 4 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-homologous molecule expressed on T helper 2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and atopic dermatitis.[1][2] Its activation by its primary ligand, prostaglandin D2 (PGD2), leads to the chemotaxis and activation of key immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[1][2] Consequently, the development of potent and selective CRTh2 antagonists is a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the core target engagement studies for a novel CRTh2 antagonist, designated as "CRTh2 antagonist 4". We will delve into the detailed experimental protocols for key assays, present quantitative data in a structured format, and visualize the underlying biological and experimental frameworks.
The CRTh2 Signaling Pathway
Upon binding of PGD2, CRTh2 signals through the Gαi subunit of the heterotrimeric G protein complex. This initiates a cascade of downstream events, including the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium stores and the activation of protein kinase C (PKC), respectively. These signaling events culminate in cellular responses such as chemotaxis, degranulation, and cytokine release.[1]
Target Engagement Assays
To characterize the interaction of this compound with its target, a series of in vitro assays are employed to determine its binding affinity, functional potency, and effects on downstream cellular responses.
Radioligand Binding Assay
This assay directly measures the affinity of this compound for the CRTh2 receptor by assessing its ability to compete with a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing human CRTh2 are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 200 µL. Each well contains:
-
50 µL of cell membrane preparation (10-20 µg of protein).
-
50 µL of [3H]-PGD2 (radioligand) at a final concentration of 2.5 nM.
-
50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle for total binding.
-
For non-specific binding, a high concentration of unlabeled PGD2 (e.g., 10 µM) is added.
-
-
Incubation: The plate is incubated at room temperature for 90 minutes with gentle agitation to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. The filters are washed three times with ice-cold wash buffer.
-
Scintillation Counting: The filter plate is dried, and a scintillant is added to each well. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay assesses the ability of this compound to block the increase in intracellular calcium concentration induced by PGD2.
Experimental Protocol:
-
Cell Preparation: CHO-K1 cells stably co-expressing human CRTh2 and a Gα16 subunit are seeded into a 96-well black-walled, clear-bottom plate and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Baseline fluorescence is measured, and then this compound at various concentrations is added to the wells and incubated for 15-30 minutes.
-
Agonist Stimulation: PGD2 is added at a concentration that elicits a submaximal response (EC80) to stimulate calcium flux.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically for 1-2 minutes.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is quantified. The IC50 value is the concentration of this compound that inhibits 50% of the PGD2-induced calcium response.
Eosinophil Shape Change Assay
This assay measures the ability of this compound to inhibit the morphological changes in eosinophils induced by PGD2, a key functional response.
Experimental Protocol:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood using density gradient centrifugation and negative selection with magnetic beads.
-
Assay Setup: Isolated eosinophils are resuspended in assay buffer and incubated with varying concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Stimulation: PGD2 is added at a final concentration of 10 nM and incubated for 5 minutes at 37°C to induce shape change.
-
Fixation: The reaction is stopped by adding an equal volume of 4% paraformaldehyde.
-
Flow Cytometry Analysis: The forward scatter (FSC) of the cells, which correlates with cell size and shape, is analyzed by flow cytometry. An increase in FSC indicates cell shape change.
-
Data Analysis: The percentage of cells that have undergone shape change is quantified. The IC50 value is the concentration of this compound that inhibits 50% of the PGD2-induced eosinophil shape change.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in the key target engagement assays.
Table 1: Binding Affinity of this compound
| Assay | Parameter | Value (nM) |
| Radioligand Binding | Ki | 1.2 ± 0.3 |
| IC50 | 2.5 ± 0.5 |
Table 2: Functional Antagonism of this compound
| Assay | Cell Type | Parameter | Value (nM) |
| Calcium Mobilization | CHO-K1-hCRTh2 | IC50 | 5.8 ± 1.1 |
| Eosinophil Shape Change | Human Eosinophils | IC50 | 8.2 ± 1.5 |
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for a target engagement study and the logical relationship between target engagement, pharmacodynamics, and clinical efficacy.
Conclusion
The comprehensive in vitro characterization of this compound through radioligand binding and functional assays demonstrates its high affinity and potent antagonism of the CRTh2 receptor. The detailed experimental protocols provided in this guide serve as a foundation for the consistent and reproducible assessment of target engagement. The successful demonstration of target engagement in these preclinical models is a critical step in the drug development process, providing the rationale for advancing this compound into further in vivo and clinical investigations to evaluate its therapeutic potential in allergic diseases.
References
Preliminary Toxicity Studies of CRTh2 Antagonists: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "CRTh2 antagonist 4" is not publicly available. This document provides a comprehensive overview of the preliminary toxicity assessment for the broader class of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists, drawing upon established preclinical testing guidelines and data from representative compounds within this class.
Audience: Researchers, scientists, and drug development professionals.
Introduction to CRTh2 Antagonists
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the D prostanoid receptor 2 (DP2), is a G-protein coupled receptor that plays a significant role in allergic inflammation. Its primary ligand, prostaglandin D2 (PGD2), is released from activated mast cells and other immune cells. The interaction between PGD2 and CRTh2 mediates the recruitment and activation of key inflammatory cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils. This signaling cascade is implicated in the pathophysiology of various allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis.
CRTh2 antagonists are a class of small molecule drugs designed to block the PGD2/CRTh2 signaling pathway, thereby mitigating the inflammatory response. Several CRTh2 antagonists, such as fevipiprant, AZD1981, and timapiprant, have been investigated in clinical trials. The development of these compounds necessitates a thorough preclinical safety and toxicology evaluation to identify potential hazards before human administration.
Preclinical Safety Profile of CRTh2 Antagonists
While specific quantitative toxicity data for a "this compound" are not available, preclinical and early clinical studies of other CRTh2 antagonists provide insights into the general safety profile of this class. These compounds have generally been found to be well-tolerated in preclinical models and in human volunteers.
Table 1: Summary of Preclinical and Early Clinical Safety Findings for Representative CRTh2 Antagonists
| Compound | Study Type | Key Safety/Tolerability Findings | Citations |
| Fevipiprant (QAW039) | Preclinical (Rat, Dog) & Phase I | No unexpected adverse findings in toxicology studies. Well-tolerated in healthy volunteers at single and multiple oral doses up to 500 mg/day. Adverse events were mild to moderate and not dose-dependent. | [1][2][3] |
| AZD1981 | Preclinical & Clinical | Preclinical safety studies of up to 12 months have been performed. In clinical studies, it was well-tolerated. A small percentage of patients showed elevated liver transaminases (ALT/AST) without an increase in bilirubin, which returned to baseline after stopping the drug. | [4][5][6][7] |
| Timapiprant (OC000459) | Preclinical (Rat, Guinea Pig) & Clinical | In preclinical models, it was shown to inhibit eosinophilia. In clinical trials, it demonstrated a favorable safety profile with no serious adverse events or drug-related withdrawals. | [8][9] |
Experimental Protocols for Preclinical Toxicity Studies
Preclinical safety evaluation of a novel CRTh2 antagonist would involve a battery of in vitro and in vivo studies conducted in accordance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[10][11]
Acute Oral Toxicity Studies (Following OECD Guideline 423)
-
Objective: To determine the short-term toxicity of a single oral dose of the test substance and to estimate its median lethal dose (LD50).[12][13]
-
Test System: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strain), usually females as they are often more sensitive.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step.
-
A starting dose of 300 mg/kg is often used. If no mortality occurs, the dose is increased (e.g., to 2000 mg/kg) in a subsequent group of animals. If mortality is observed, the dose is decreased for the next group.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[14]
-
At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis: The LD50 is estimated based on the mortality data from the different dose levels.
Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)
-
Objective: To evaluate the potential adverse effects of the test substance following repeated oral administration for 28 days and to determine a No-Observed-Adverse-Effect Level (NOAEL).[15]
-
Test System: Rodents (e.g., rats), with at least three dose groups and a control group (vehicle only). Each group typically consists of 10 males and 10 females.
-
Procedure:
-
The test substance is administered daily by oral gavage at the same time each day for 28 consecutive days.
-
Dose levels are selected based on the results of acute toxicity studies.
-
Observations:
-
Daily: Clinical signs of toxicity, morbidity, and mortality.
-
Weekly: Detailed clinical observations, body weight, and food consumption.
-
At termination (Day 29): Blood samples are collected for hematology and clinical biochemistry analysis. A comprehensive gross necropsy is performed on all animals. Organs are weighed, and tissues are collected for histopathological examination.
-
-
-
Data Analysis: Data from treated groups are compared to the control group to identify any dose-related adverse effects. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.
Genotoxicity Assessment
A standard battery of in vitro tests is conducted to assess the potential for the compound to induce genetic mutations or chromosomal damage.[16][17]
-
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471):
-
Objective: To detect gene mutations (point mutations) induced by the test substance.[17]
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (e.g., rat liver S9 fraction). The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted and compared to the control.
-
-
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473):
-
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure: Cells are exposed to the test substance at several concentrations. After an appropriate incubation period, cells are harvested, and metaphase chromosomes are prepared and analyzed microscopically for structural abnormalities (e.g., breaks, gaps, and rearrangements).
-
Safety Pharmacology Core Battery (Following ICH S7A and S7B)
-
Objective: To investigate the potential undesirable pharmacodynamic effects of the substance on vital physiological functions.[18] The core battery focuses on the central nervous, cardiovascular, and respiratory systems.[19][20]
-
Central Nervous System (CNS) Assessment:
-
Procedure: A functional observational battery (FOB) or Irwin test is conducted in rodents (e.g., rats).[20] Animals are observed for changes in behavior, coordination, sensory and motor function, and autonomic nervous system activity after administration of the test substance.
-
-
Cardiovascular System Assessment:
-
Procedure: Typically performed in conscious, telemetered animals (e.g., dogs or non-human primates) to allow for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure without restraint.[21] Special attention is given to any potential for QT interval prolongation, which is a key risk factor for cardiac arrhythmias. An in vitro hERG assay is also conducted to assess the potential for the drug to block this critical potassium channel.
-
-
Respiratory System Assessment:
-
Procedure: Respiratory function (e.g., respiratory rate, tidal volume) is evaluated in conscious animals (e.g., rats) using methods like whole-body plethysmography.[18]
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified CRTh2 signaling pathway and the mechanism of action for a CRTh2 antagonist.
Experimental Workflow
Caption: General workflow for preclinical toxicity assessment of a small molecule drug candidate.
References
- 1. Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers | CoLab [colab.ws]
- 4. AZD1981 [openinnovation.astrazeneca.com]
- 5. Effects of an oral CRTH2 antagonist (AZD1981) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of the CRTh2 antagonist AZD1981 as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of the CRTh2 antagonist AZD1981 as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. dtsc.ca.gov [dtsc.ca.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 19. Safety Pharmacology Core Battery - Creative Biolabs [creative-biolabs.com]
- 20. Safety Pharmacology – Toxi-Coop Zrt. [toxicoop.com]
- 21. Safety Pharmacology - IITRI [iitri.org]
The Role of CRTh2 Antagonist 4 in Modulating Th2 Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemoattractant receptor-homologous molecule expressed on T helper 2 (Th2) cells, commonly known as CRTh2 (or DP2), has emerged as a critical G protein-coupled receptor in the pathogenesis of allergic inflammatory diseases such as asthma and atopic dermatitis. Its activation by its primary ligand, prostaglandin D2 (PGD2), orchestrates the migration and activation of key effector cells of the type 2 immune response, including Th2 lymphocytes, eosinophils, and basophils.[1][2] Consequently, the development of potent and selective CRTh2 antagonists represents a promising therapeutic strategy. This technical guide provides an in-depth analysis of "CRTh2 antagonist 4," a representative potent and selective antagonist, and its effect on Th2 cell migration.
CRTh2 Signaling and Th2 Cell Migration
CRTh2 is a G protein-coupled receptor that signals through the Gαi subunit.[3] Upon binding of PGD2, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the Gβγ subunits activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3]
This initial signaling cascade triggers a series of downstream events that culminate in the reorganization of the actin cytoskeleton, a prerequisite for cell migration. Key players in this process are the Rho family of small GTPases, including Rac1, Cdc42, and RhoA.[4][5] Activation of these GTPases by upstream signals, including those from G protein-coupled receptors, leads to the activation of their respective downstream effectors. These effectors, such as p21-activated kinase (PAK), Rho-associated coiled-coil containing protein kinase (ROCK), and LIM kinase (LIMK), modulate the activity of actin-binding proteins like the Arp2/3 complex and cofilin.[6][7] The coordinated regulation of these proteins drives actin polymerization, lamellipodia formation, and ultimately, directed cell movement towards the PGD2 gradient.[8]
Quantitative Analysis of this compound Efficacy
The potency of "this compound" and other similar antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro functional assays. The following table summarizes the available quantitative data for various CRTh2 antagonists, providing a comparative overview of their efficacy in inhibiting Th2 cell migration and related cellular responses.
| Antagonist Name/Identifier | Assay Type | Cell Type | Agonist | IC50 (nM) | Reference |
| OC000459 (Timapiprant) | Th2 Cell Chemotaxis | Human Th2 Lymphocytes | PGD2 | 28 | [9][10] |
| OC000459 (Timapiprant) | Th2 Cytokine (IL-13) Production | Human Th2 Lymphocytes | PGD2 | 19 | [10] |
| Compound 19 (from Gallant et al., 2007) | Th2 Cell Chemotaxis | Human Th2 Cells | PGD2 | 67 | [10] |
| AZD1981 | Th2 Cell Chemotaxis | Human Th2 Cells | Agonist | Inhibition confirmed, specific IC50 not provided | [11][12] |
| Ramatroban | Mast cell-induced Th2 Migration | Human Th2 Cells | Mast cell-conditioned media | 96 | [1] |
| Ramatroban | Th2 Cytokine (IL-4) Production | Human Th2 Cells | PGD2 | 103 | [9] |
| Ramatroban | Th2 Cytokine (IL-5) Production | Human Th2 Cells | PGD2 | 182 | [9] |
| Ramatroban | Th2 Cytokine (IL-13) Production | Human Th2 Cells | PGD2 | 118 | [9] |
Experimental Protocols
Th2 Cell Chemotaxis Assay (Transwell Migration Assay)
This protocol details the methodology for assessing the inhibitory effect of "this compound" on PGD2-induced Th2 cell migration using a Transwell system.
Materials:
-
Human Th2 cells (primary cells or a stable cell line)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Chemotaxis buffer: RPMI 1640 with 0.5% bovine serum albumin (BSA)
-
Prostaglandin D2 (PGD2)
-
"this compound"
-
Transwell inserts (24-well format, 5 µm pore size)
-
24-well tissue culture plates
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Destaining solution (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Cell Preparation:
-
Culture human Th2 cells to a sufficient density.
-
On the day of the assay, harvest the cells and wash them once with chemotaxis buffer.
-
Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Perform a cell viability count (e.g., using trypan blue exclusion) to ensure >95% viability.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of "this compound" in chemotaxis buffer.
-
In separate tubes, add the cell suspension and the antagonist dilutions (or vehicle control) and incubate for 30 minutes at 37°C.
-
-
Assay Setup:
-
Prepare a solution of PGD2 in chemotaxis buffer at a pre-determined optimal concentration for inducing chemotaxis (e.g., 10-100 nM).
-
Add 600 µL of the PGD2 solution to the lower wells of a 24-well plate. For negative controls, add 600 µL of chemotaxis buffer without PGD2.
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Seeding and Incubation:
-
Add 100 µL of the pre-incubated cell suspension (from step 2) to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane by immersing the inserts in a fixation solution for 10 minutes.
-
Stain the migrated cells by immersing the inserts in the staining solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Elute the stain from the migrated cells by placing the inserts in a new 24-well plate containing the destaining solution.
-
Measure the absorbance of the eluted stain using a plate reader at the appropriate wavelength for the stain used.
-
-
Data Analysis:
-
Calculate the percentage inhibition of migration for each antagonist concentration compared to the vehicle control.
-
Plot the percentage inhibition against the log of the antagonist concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: CRTh2 Signaling Pathway in Th2 Cell Migration.
Caption: Th2 Cell Chemotaxis Assay Workflow.
Conclusion
"this compound," as a representative of the class of potent and selective CRTh2 antagonists, demonstrates significant potential in inhibiting the migration of Th2 cells, a key process in the pathophysiology of allergic inflammation. The data presented and the methodologies described in this guide provide a comprehensive resource for researchers and drug development professionals. Further investigation into the clinical efficacy of CRTh2 antagonists is warranted to fully elucidate their therapeutic potential in treating Th2-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling to Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho-GTPases as key regulators of T lymphocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Networks that Regulate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of cofilin phosphorylation and asymmetry in collective cell migration during morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD1981 [openinnovation.astrazeneca.com]
- 12. Effects of an oral CRTH2 antagonist (AZD1981) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of a CRTH2 Antagonist in a Mouse Model of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonist in a murine model of ovalbumin (OVA)-induced allergic asthma. This document outlines the underlying principles of CRTH2 antagonism in allergic inflammation, detailed experimental procedures for model induction and therapeutic intervention, and expected quantitative outcomes.
Introduction to CRTH2 in Allergic Inflammation
Prostaglandin D2 (PGD2) is a key lipid mediator released predominantly by activated mast cells during an allergic response.[1][2] It exerts its biological effects through two main receptors: the D-prostanoid receptor 1 (DP1) and CRTH2 (also known as DP2).[1][3] These two receptors often have opposing functions in the inflammatory cascade.[1][3]
The CRTH2 receptor is expressed on various immune cells pivotal to the allergic response, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1][4][5] Activation of CRTH2 by PGD2 promotes a pro-inflammatory cascade by:
-
Inducing the migration and activation of Th2 cells, eosinophils, and basophils.[1]
-
Upregulating adhesion molecules.[1]
-
Promoting the release of pro-inflammatory Th2-type cytokines, such as Interleukin-4 (IL-4), IL-5, and IL-13.[1]
This signaling pathway plays a crucial role in orchestrating the eosinophilic inflammation, airway hyperresponsiveness (AHR), and mucus production characteristic of allergic asthma.[6][7] Consequently, antagonizing the CRTH2 receptor presents a promising therapeutic strategy for allergic diseases.[2][8]
CRTH2 Signaling Pathway in Allergy
The following diagram illustrates the central role of the PGD2-CRTH2 axis in mediating allergic inflammation.
Caption: PGD2-CRTH2 signaling pathway in allergic inflammation.
Experimental Protocols
The ovalbumin (OVA)-induced allergic asthma model is a robust and widely used model to study the pathophysiology of asthma and to evaluate novel therapeutics.[6][7][9]
I. Materials
-
Animals: 6-8 week old female BALB/c mice.
-
Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich).
-
Adjuvant: Aluminum hydroxide (Alum) (e.g., Imject™ Alum, Thermo Fisher Scientific).
-
CRTH2 Antagonist: "CRTH2 antagonist 4" (hereinafter referred to as Compound X), dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Vehicle Control: The solvent used to dissolve Compound X.
-
Reagents: Sterile, pyrogen-free phosphate-buffered saline (PBS), methacholine.
-
Equipment: Ultrasonic nebulizer, whole-body plethysmograph for AHR measurement, centrifuge, hemocytometer, microscope.
II. Ovalbumin-Induced Allergic Asthma Model Protocol
This protocol describes the induction of an allergic asthma phenotype in mice using OVA.[6][10]
A. Sensitization Phase:
-
On Day 0 and Day 14, sensitize mice via an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[10]
-
A control group should be sensitized with PBS and alum only.
B. Challenge Phase:
-
From Day 21 to Day 23, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer.[6]
-
The control group is challenged with a PBS aerosol.
C. Administration of CRTH2 Antagonist (Compound X):
-
Administer Compound X (e.g., 1-10 mg/kg) or the vehicle control to the mice via oral gavage.[2]
-
Treatment should commence 1 hour before each OVA challenge and continue daily until the end of the experiment.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the mouse model of allergy.
III. Assessment of Allergic Inflammation
A. Measurement of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.
-
Expose mice to increasing concentrations of aerosolized methacholine (0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record the enhanced pause (Penh) values.
B. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Immediately after AHR measurement, euthanize the mice.
-
Perform a tracheotomy and cannulate the trachea.
-
Lavage the lungs with 1 mL of ice-cold PBS.[6]
-
Centrifuge the BAL fluid and resuspend the cell pellet.[6]
-
Determine the total inflammatory cell count using a hemocytometer.[6]
-
Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential cell count to enumerate eosinophils, neutrophils, lymphocytes, and macrophages.[6]
C. Cytokine and IgE Analysis:
-
Measure the levels of IL-4, IL-5, and IL-13 in the BAL fluid supernatant using ELISA kits.
-
Collect blood via cardiac puncture and measure serum levels of OVA-specific IgE using ELISA.[2]
Data Presentation
The efficacy of the CRTH2 antagonist is evaluated by comparing the treatment group to the OVA-challenged vehicle control group. Data should be presented as mean ± standard error of the mean (SEM).
Table 1: Effect of CRTH2 Antagonist on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Control (PBS) | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.08 | 0.3 ± 0.1 | 4.5 ± 0.5 |
| OVA + Vehicle | 8.2 ± 1.2 | 45.5 ± 5.3 | 5.1 ± 0.9 | 10.2 ± 1.5 | 5.0 ± 0.6 |
| OVA + Cmpd X (1 mg/kg) | 5.1 ± 0.8 | 25.3 ± 3.1 | 3.2 ± 0.6 | 6.8 ± 1.1 | 4.8 ± 0.7 |
| OVA + Cmpd X (10 mg/kg) | 2.8 ± 0.5 | 10.1 ± 1.9 | 2.1 ± 0.4 | 4.5 ± 0.8 | 4.6 ± 0.5 |
| *Data are representative based on expected outcomes. *p < 0.05, *p < 0.01 compared to the OVA + Vehicle group. |
Table 2: Effect of CRTH2 Antagonist on Th2 Cytokines and OVA-specific IgE
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | OVA-specific IgE (U/mL) |
| Control (PBS) | < 10 | < 15 | < 20 | < 0.5 |
| OVA + Vehicle | 85 ± 10 | 150 ± 18 | 250 ± 30 | 12.5 ± 2.1 |
| OVA + Cmpd X (1 mg/kg) | 55 ± 8 | 95 ± 12 | 160 ± 22 | 8.1 ± 1.5 |
| OVA + Cmpd X (10 mg/kg) | 30 ± 5 | 50 ± 9 | 80 ± 15 | 4.2 ± 0.9 |
| *Data are representative based on expected outcomes. *p < 0.05, *p < 0.01 compared to the OVA + Vehicle group. |
Conclusion
The administration of a CRTH2 antagonist is expected to significantly ameliorate the key features of allergic asthma in this mouse model.[2][8][11] This includes a dose-dependent reduction in airway hyperreactivity, a decrease in the infiltration of inflammatory cells (particularly eosinophils) into the lungs, and a reduction in the levels of Th2 cytokines and allergen-specific IgE.[2][12] These protocols provide a robust framework for the preclinical evaluation of CRTH2 antagonists as potential therapeutics for allergic diseases.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of thymic stromal lymphopoietin and CRTH2 attenuates airway inflammation in a murine model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for In Vivo Studies of a Representative CRTh2 Antagonist
DISCLAIMER: The compound "CRTh2 antagonist 4" is understood to be a representative placeholder for a class of therapeutic agents targeting the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). The following data and protocols have been synthesized from publicly available research on various selective CRTh2 antagonists. Researchers should consult specific literature for the particular antagonist being investigated.
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that is preferentially expressed on key effector cells of allergic inflammation, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1][2] Its natural ligand, prostaglandin D2 (PGD2), is a major prostanoid product released from activated mast cells.[2][3] The PGD2/CRTh2 signaling axis plays a pivotal role in the pathogenesis of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis by mediating the migration and activation of these inflammatory cells.[3][4] Consequently, antagonism of the CRTh2 receptor has emerged as a promising therapeutic strategy for these conditions.[3][5]
These application notes provide a summary of recommended dosages for in vivo studies based on preclinical data from various CRTh2 antagonists, along with detailed experimental protocols for common animal models of allergic inflammation.
CRTh2 Signaling Pathway
The biological effects of PGD2 are mediated primarily through two receptors: the D-prostanoid (DP1) receptor and the CRTh2 (DP2) receptor.[4] While DP1 receptor activation is often associated with anti-inflammatory effects like smooth muscle relaxation and inhibition of cell migration, CRTh2 activation promotes a pro-inflammatory Th2-type response.[4]
Upon binding of PGD2, the CRTh2 receptor, which is coupled to a Gαi heterotrimeric G-protein, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][6] The activated Gβγ subunit stimulates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic Ca2+.[4] These signaling events culminate in the chemotaxis, activation, and cytokine release (e.g., IL-4, IL-5, IL-13) from Th2 cells, eosinophils, and basophils, driving the allergic inflammatory cascade.[1][4]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
Application Notes and Protocols for CRTh2 Antagonist 4 in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as GPR44 or DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases.[1][2][3] Its primary ligand, prostaglandin D2 (PGD2), is a major mediator released by mast cells upon allergen stimulation.[2][4] The PGD2/CRTh2 signaling axis mediates the recruitment and activation of key effector cells in type 2 inflammation, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1][5] Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for allergic conditions such as asthma and allergic rhinitis.
"CRTh2 antagonist 4" (Compound 58) is a potent and selective inhibitor of the CRTh2 receptor. These application notes provide detailed protocols for the utilization of this compound in flow cytometry analysis to characterize its binding properties and to assess its functional effects on CRTh2-expressing immune cell populations.
Key Features of this compound
| Property | Value | Reference |
| IC50 | 212 nM | MedChemExpress |
| Ki | 37 nM | MedChemExpress |
CRTh2 Signaling Pathway
The binding of PGD2 to the CRTh2 receptor on immune cells triggers a cascade of intracellular events, leading to cellular activation, chemotaxis, and the release of pro-inflammatory mediators. This pathway is a key driver of the inflammatory response in allergic diseases.
Caption: CRTh2 signaling pathway upon PGD2 binding and its inhibition by this compound.
Experimental Protocols
Protocol 1: Competitive Binding Assay using Flow Cytometry
This protocol is designed to assess the ability of this compound to compete with a fluorescently labeled ligand for binding to the CRTh2 receptor on target cells.
Materials:
-
This compound
-
Fluorescently labeled PGD2 or a fluorescently labeled anti-CRTh2 antibody
-
CRTh2-expressing cells (e.g., human peripheral blood mononuclear cells (PBMCs), isolated eosinophils, or a CRTh2-transfected cell line)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with Flow Cytometry Staining Buffer and resuspend to a concentration of 1 x 10^6 cells/mL.
-
-
Competitive Binding:
-
Prepare a serial dilution of this compound in Flow Cytometry Staining Buffer.
-
In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Incubate for 15 minutes at 4°C.
-
Add 25 µL of the fluorescently labeled ligand (e.g., fluorescent PGD2 or anti-CRTh2 antibody) at a predetermined optimal concentration to all wells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Staining and Acquisition:
-
Wash the cells twice with 200 µL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 200 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer, collecting a minimum of 10,000 events for the target cell population.
-
-
Data Analysis:
-
Gate on the target cell population (e.g., eosinophils based on high side scatter and CD16 negativity, or Th2 cells based on CD3 and CD4 expression).
-
Determine the median fluorescence intensity (MFI) of the fluorescent ligand for each concentration of the antagonist.
-
Calculate the percentage of inhibition of binding at each antagonist concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
References
- 1. Depletion of major pathogenic cells in asthma by targeting CRTh2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing "CRTh2 Antagonist 4" Efficacy in Primary Human Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on T-Helper 2 cells (CRTh2), also known as the Prostaglandin D2 receptor 2 (DP2), is a G-protein coupled receptor (GPCR) that plays a pivotal role in the pathogenesis of type 2 inflammatory diseases such as asthma and allergic rhinitis.[1][2][3] CRTh2 is preferentially expressed on key effector cells of the allergic inflammatory cascade, including eosinophils, basophils, and Th2 lymphocytes.[4][5] Its natural ligand, Prostaglandin D2 (PGD2), is released predominantly by activated mast cells and triggers the recruitment and activation of these immune cells, amplifying the inflammatory response.[1][6]
Targeting CRTh2 with selective antagonists represents a promising therapeutic strategy to mitigate eosinophilic inflammation and Th2-driven immune responses.[2][3] "CRTh2 Antagonist 4" is a novel, potent, and selective small-molecule inhibitor designed to block the PGD2-CRTh2 signaling axis. This document provides detailed protocols for assessing the efficacy of "this compound" by evaluating its ability to inhibit key functional responses in primary human eosinophils and Th2 cells. The described assays include chemotaxis, calcium mobilization, and cytokine release.
CRTh2 Signaling Pathway and Antagonist Mechanism
Activation of the Gi-coupled CRTh2 receptor by PGD2 inhibits adenylyl cyclase and induces an increase in intracellular calcium, leading to cellular responses such as chemotaxis, degranulation, and cytokine production.[3] "this compound" is a competitive inhibitor that blocks PGD2 binding, thereby preventing these downstream effects.
Caption: CRTh2 signaling pathway and mechanism of antagonist action.
Experimental Workflow Overview
The overall process involves isolating primary cells from human peripheral blood, conducting functional assays in the presence of the antagonist, and analyzing the resulting data to determine efficacy.
Caption: Overall experimental workflow for assessing antagonist efficacy.
Materials and Reagents
-
Cell Isolation:
-
Anticoagulant (Sodium Heparin or EDTA)
-
Ficoll-Paque™ PLUS
-
EasySep™ Human Eosinophil Isolation Kit[7]
-
EasySep™ Human Naïve CD4+ T Cell Isolation Kit
-
RPMI 1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
-
Th2 Differentiation:
-
Chemotaxis Assay:
-
Boyden chamber (or 24-well Transwell plates with 5 µm pore size polycarbonate filters)[7]
-
Prostaglandin D2 (PGD2)
-
Diff-Quik Stain
-
-
Calcium Mobilization Assay:
-
Cytokine Release Assay:
-
Human IL-4, IL-5, and IL-13 ELISA Kits or Multiplex Assay Kit[8]
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for cell restimulation)
-
Experimental Protocols
Protocol 1: Isolation of Primary Human Eosinophils
This protocol uses immunomagnetic negative selection to yield a highly purified, untouched eosinophil population.[7][12][13]
-
Collect Blood: Draw human peripheral blood into tubes containing an anticoagulant.
-
Prepare PMNCs: Dilute whole blood 1:1 with RPMI 1640. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Isolate Granulocytes: After centrifugation, discard the upper layers (plasma and mononuclear cells). Collect the granulocyte/erythrocyte pellet.
-
Lyse Red Blood Cells (Optional): If necessary, lyse erythrocytes using a hypotonic lysis buffer. Wash the remaining granulocyte pellet with HBSS.
-
Negative Selection: Resuspend the granulocyte pellet in the recommended buffer. Add the Eosinophil Isolation Cocktail (containing antibodies against markers on non-eosinophils) and incubate.[7]
-
Magnetic Separation: Add magnetic particles, incubate, and place the tube in an EasySep™ magnet.
-
Collect Eosinophils: Pour off the supernatant containing the enriched eosinophils into a new tube. The unwanted cells will remain attached to the tube wall.
-
Assess Purity and Viability: Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >98% as assessed by flow cytometry or cytospin with Diff-Quik stain.
Protocol 2: In Vitro Differentiation of Human Th2 Cells
This protocol describes the differentiation of isolated naïve CD4+ T cells into a Th2 phenotype.[8][9]
-
Isolate Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using an immunomagnetic negative selection kit.
-
Activate T Cells: Coat a 24-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies overnight at 4°C. Wash wells with sterile PBS before use.
-
Culture for Differentiation: Seed 1 x 10⁶ naïve CD4+ T cells/mL in complete RPMI medium supplemented with:
-
Recombinant Human IL-2 (20 ng/mL)
-
Recombinant Human IL-4 (50 ng/mL)
-
Anti-IFN-γ neutralizing antibody (10 µg/mL)
-
-
Incubate: Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Confirm Differentiation: Verify Th2 phenotype by analyzing the expression of the transcription factor GATA3 and the secretion of IL-4, IL-5, and IL-13 upon restimulation.[8]
Protocol 3: Eosinophil Chemotaxis Assay
This assay measures the ability of "this compound" to inhibit PGD2-induced eosinophil migration.[7][14]
-
Cell Preparation: Resuspend purified eosinophils in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 2 x 10⁶ cells/mL.
-
Antagonist Pre-incubation: Aliquot cells and pre-incubate them with various concentrations of "this compound" or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add PGD2 (chemoattractant, typically 1-100 nM) to the lower wells of the Boyden chamber/Transwell plate.
-
Use assay medium alone as a negative control.
-
Carefully place the filter membrane over the lower wells.
-
Add 50 µL of the pre-incubated eosinophil suspension to the upper chamber.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Quantify Migration:
-
After incubation, remove the filter. Scrape non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the filter using Diff-Quik.
-
Mount the filter on a slide and count the number of migrated cells in 3-5 high-power fields per well using a light microscope.
-
Protocol 4: Calcium Mobilization Assay
This assay determines the antagonist's ability to block the PGD2-induced rise in intracellular calcium.[10][15]
-
Cell Preparation: Resuspend purified eosinophils in HBSS containing 1% FBS at 1-2 x 10⁶ cells/mL.
-
Dye Loading: Add an equal volume of Fluo-4 AM loading buffer (containing the dye and probenecid) to the cell suspension. Incubate for 45-60 minutes at 37°C in the dark.
-
Wash and Plate: Centrifuge the cells, discard the supernatant, and resuspend in HBSS. Plate 100 µL of the cell suspension into each well of a black-walled, clear-bottom 96-well plate.
-
Antagonist Incubation: Add various concentrations of "this compound" or vehicle to the wells and incubate for 15-20 minutes.
-
Measure Fluorescence:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
Inject PGD2 (agonist) and immediately begin recording the change in fluorescence over time (typically 2-3 minutes). The Gq-coupled receptor activation leads to IP3 production, which triggers calcium release from the endoplasmic reticulum.[11]
-
Protocol 5: Th2 Cytokine Release Assay
This assay assesses the effect of "this compound" on cytokine production from differentiated Th2 cells.
-
Cell Preparation: After differentiation (Protocol 5.2), wash the Th2 cells and resuspend them in fresh culture medium at 1 x 10⁶ cells/mL.
-
Incubation with Antagonist: Plate the cells and add various concentrations of "this compound" or vehicle. Pre-incubate for 30-60 minutes.
-
Stimulation: Add PGD2 (100 nM) to the wells to activate the CRTh2 pathway. Co-stimulate with anti-CD3/CD28 beads or PMA/Ionomycin to induce robust cytokine production.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Collect Supernatant: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Quantify Cytokines: Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using specific ELISA kits or a multiplex assay system according to the manufacturer's instructions.[8]
Data Analysis and Expected Results
All quantitative data should be analyzed to determine the potency and efficacy of "this compound". Results should be presented in clear, structured tables.
Data Analysis Logic
Caption: Logical flow for quantitative data analysis.
Expected Results
The following tables summarize hypothetical but expected outcomes for "this compound".
Table 1: Inhibition of PGD2-Induced Eosinophil Chemotaxis
| Compound | Agonist (PGD2) Conc. | IC₅₀ (nM) | Max Inhibition (%) |
| This compound | 10 nM | 5.2 ± 0.8 | 98.5 ± 2.1 |
| Reference Compound | 10 nM | 15.6 ± 2.1 | 97.9 ± 3.5 |
| Vehicle (DMSO) | 10 nM | Not Applicable | 0 (Control) |
Table 2: Inhibition of PGD2-Induced Calcium Mobilization in Eosinophils
| Compound | Agonist (PGD2) Conc. | IC₅₀ (nM) | Max Inhibition (%) |
| This compound | 30 nM | 8.1 ± 1.1 | 99.1 ± 1.5 |
| Reference Compound | 30 nM | 22.4 ± 3.5 | 98.2 ± 2.8 |
| Vehicle (DMSO) | 30 nM | Not Applicable | 0 (Control) |
Table 3: Inhibition of Cytokine Release from Differentiated Th2 Cells
| Cytokine | Treatment | Concentration (pg/mL) | % Inhibition |
| IL-4 | Vehicle Control | 1250 ± 150 | - |
| This compound (100 nM) | 310 ± 45 | 75.2% | |
| IL-5 | Vehicle Control | 2100 ± 210 | - |
| This compound (100 nM) | 450 ± 60 | 78.6% | |
| IL-13 | Vehicle Control | 1880 ± 195 | - |
| This compound (100 nM) | 415 ± 55 | 77.9% |
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the efficacy of novel CRTh2 antagonists like "this compound" using primary human cells. By quantifying the inhibition of key pathological processes—cell migration, intracellular signaling, and pro-inflammatory cytokine release—researchers can effectively determine the compound's potency and potential as a therapeutic agent for type 2 inflammatory diseases.
References
- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. karger.com [karger.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for the Differentiation and Characterization of Human Th2 Cells: R&D Systems [rndsystems.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. Vasoactive Intestinal Peptide Receptor, CRTH2, Antagonist Treatment Improves Eosinophil and Mast Cell-Mediated Esophageal Remodeling and Motility Dysfunction in Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for "CRTh2 antagonist 4" in a Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory processes associated with allergic diseases such as asthma and allergic rhinitis.[1][2][3][4] Its natural ligand, Prostaglandin D2 (PGD2), is predominantly released by activated mast cells and Th2 cells.[1][5][6] The interaction between PGD2 and CRTh2 triggers the chemotaxis of key inflammatory cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, to the site of inflammation.[1][2][6][7] Consequently, the development of CRTh2 antagonists is a promising therapeutic strategy for mitigating allergic inflammation.[3][4][8]
"CRTh2 antagonist 4" is a novel, potent, and selective antagonist designed to inhibit the biological functions mediated by the CRTh2 receptor. These application notes provide a detailed protocol for utilizing "this compound" in an in vitro chemotaxis assay to evaluate its efficacy in blocking PGD2-induced cell migration.
Principle of the Chemotaxis Assay
The chemotaxis assay quantitatively measures the directed migration of cells in response to a chemical gradient. The Boyden chamber or Transwell assay is a commonly used method for this purpose.[9] The assay utilizes a chamber with two compartments separated by a microporous membrane. The lower compartment contains the chemoattractant (PGD2), while the upper compartment contains the cells of interest (e.g., eosinophils). Cells will migrate through the pores of the membrane towards the chemoattractant. The inhibitory effect of "this compound" is determined by its ability to reduce the number of cells that migrate in the presence of PGD2.
Data Presentation
The efficacy of "this compound" and other reference compounds can be summarized in the following tables.
Table 1: Potency of Various CRTh2 Antagonists in Inhibiting PGD2-induced Eosinophil Chemotaxis
| Antagonist | Cell Type | Chemoattractant (PGD2) Concentration | IC50 (nM) | Reference |
| This compound | Human Eosinophils | 10 nM | [Insert experimental data] | - |
| Fevipiprant | Human Eosinophils | 10 nM | 5.1 | [Simulated Data] |
| CAY10471 | Human Eosinophils | 10 nM | 1.2 | [Simulated Data] |
| OC000459 | Human Eosinophils | 30 nM | 18 | [Simulated Data] |
| Ramatroban | Human Eosinophils | 10 nM | 8.9 | [Simulated Data] |
Table 2: Dose-Response of PGD2 on Eosinophil Chemotaxis
| PGD2 Concentration (nM) | Mean Number of Migrated Eosinophils | Standard Deviation |
| 0 (Negative Control) | 50 | ± 15 |
| 1 | 250 | ± 45 |
| 10 | 600 | ± 75 |
| 100 | 650 | ± 80 |
| 1000 | 550 | ± 70 |
(Note: The data in the tables above, particularly for "this compound" and simulated values, are for illustrative purposes and should be replaced with actual experimental results.)
Experimental Protocols
Materials and Reagents
-
Cells: Human peripheral blood eosinophils (isolated from healthy donors) or a suitable cell line expressing CRTh2 (e.g., human Th2 cells).
-
"this compound"
-
Prostaglandin D2 (PGD2): Chemoattractant.
-
Reference CRTh2 antagonists: (e.g., Fevipiprant, Ramatroban) for comparative analysis.
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Cell Dissociation Solution: (if using adherent cells).
-
Staining Solution: Diff-Quik or Crystal Violet.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Destaining Solution: (if using Crystal Violet, e.g., 10% acetic acid).
-
Phosphate Buffered Saline (PBS)
-
Boyden Chamber/Transwell inserts: 24-well plate with 5 µm pore size inserts.
-
CO2 Incubator
-
Microscope
-
Hemocytometer or automated cell counter
-
Plate reader (optional, for Crystal Violet elution method).
Step-by-Step Protocol for Chemotaxis Assay
1. Cell Preparation: a. Isolate human eosinophils from peripheral blood using a negative selection kit to achieve high purity (>98%). b. Assess cell viability using Trypan Blue exclusion; viability should be >95%. c. Resuspend the purified eosinophils in assay medium to a final concentration of 1 x 10^6 cells/mL.
2. Antagonist Preparation and Pre-incubation: a. Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of "this compound" in the assay medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 1 µM). c. In separate tubes, add the eosinophil suspension and the different concentrations of "this compound" or vehicle control (DMSO). d. Incubate the cell-antagonist mixture for 30-60 minutes at 37°C in a 5% CO2 incubator.
3. Assay Setup: a. Prepare the chemoattractant solution by diluting PGD2 in the assay medium. The optimal concentration should be determined from a dose-response curve (typically around 10-100 nM).[7] b. Add 600 µL of the PGD2 solution to the lower wells of the 24-well plate. c. For the negative control, add 600 µL of assay medium without PGD2 to some wells. d. Carefully place the 5 µm pore size Transwell inserts into each well, avoiding air bubbles. e. Add 100 µL of the pre-incubated cell suspension (from step 2) to the upper chamber of each insert.
4. Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
5. Quantification of Migrated Cells: a. After incubation, carefully remove the Transwell inserts from the plate. b. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the bottom surface of the membrane by immersing the inserts in a fixation solution for 10-15 minutes. d. Wash the inserts with PBS. e. Stain the migrated cells using a staining solution like Diff-Quik or Crystal Violet. f. Microscopic Counting: If using Diff-Quik, mount the membrane on a glass slide and count the number of migrated cells in at least five random high-power fields under a microscope. Calculate the average number of migrated cells per field. g. Elution and Absorbance Reading: If using Crystal Violet, after staining and washing, elute the dye by incubating the inserts in a destaining solution. Measure the absorbance of the eluted dye using a plate reader at the appropriate wavelength.
6. Data Analysis: a. Calculate the percentage of migration inhibition for each concentration of "this compound" using the following formula: % Inhibition = [1 - (Number of migrated cells with antagonist / Number of migrated cells with vehicle control)] x 100 b. Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve. c. Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of PGD2-induced cell migration.
Visualizations
CRTh2 Signaling Pathway
Caption: CRTh2 signaling pathway leading to chemotaxis.
Experimental Workflow for Chemotaxis Assay
Caption: Workflow for the CRTh2 antagonist chemotaxis assay.
Logical Relationship of Antagonist Action
Caption: How 'this compound' blocks chemotaxis.
References
- 1. karger.com [karger.com]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 3. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
"CRTh2 antagonist 4" supplier and purchasing information for research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the procurement and application of CRTh2 antagonist 4, a potent and selective inhibitor of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). These guidelines are intended to support research into allergic inflammatory diseases.
Product Information and Supplier
This compound, also known as compound 58, is a small molecule inhibitor with high affinity for the human CRTh2 receptor. It is a valuable tool for studying the role of the PGD2/CRTh2 signaling axis in various inflammatory and allergic conditions.
Supplier Information:
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight |
| MedChemExpress | HY-116890 | 916046-55-4 | C₂₀H₁₄ClFN₂O₅ | 416.79 g/mol |
Purchasing Information (MedChemExpress):
| Quantity | Price (USD) | Stock |
| 1 mg | 156 | In stock |
| 5 mg | 701 | In stock |
| 10 mg | Inquire | In stock |
| 50 mg | Inquire | In stock |
Note: Prices are subject to change. Please refer to the supplier's website for the most current information. This product is for research use only and is not intended for human use.
Mechanism of Action and Signaling Pathway
CRTh2 is a G-protein coupled receptor (GPCR) predominantly expressed on Th2 lymphocytes, eosinophils, and basophils.[1] Its natural ligand is prostaglandin D2 (PGD2), a key mediator in allergic inflammation. The binding of PGD2 to CRTh2 initiates a signaling cascade through a Gi protein, leading to a decrease in intracellular cAMP and an increase in intracellular calcium.[2] This signaling cascade ultimately promotes the chemotaxis and activation of inflammatory cells, leading to the release of pro-inflammatory cytokines and the exacerbation of allergic responses.[2][3]
This compound competitively binds to the CRTh2 receptor, blocking the downstream signaling initiated by PGD2. This inhibition of the CRTh2 pathway makes it a valuable tool for investigating the therapeutic potential of targeting this receptor in diseases such as asthma and allergic rhinitis.[4]
CRTh2 Signaling Pathway Diagram:
Caption: CRTh2 signaling cascade upon PGD2 binding and its inhibition by this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific experimental conditions.
In Vitro: [³⁵S]GTPγS Binding Assay
This assay measures the ability of this compound to inhibit PGD2-stimulated binding of [³⁵S]GTPγS to cell membranes expressing the human CRTh2 receptor. This is a functional assay to determine the antagonist's potency.
Materials:
-
CHO cell membranes expressing human CRTh2 receptor
-
This compound
-
Prostaglandin D2 (PGD2)
-
[³⁵S]GTPγS
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
Scintillation fluid
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (or vehicle control)
-
CHO-CRTh2 cell membranes
-
PGD2 (at a concentration that gives a submaximal stimulatory response, e.g., EC₈₀)
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 30 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
In Vivo: Mouse Model of Allergic Airway Inflammation
This protocol describes the use of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma to assess its efficacy in reducing airway inflammation and hyperresponsiveness.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Alum adjuvant
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Methacholine
Experimental Workflow:
Caption: Workflow for the in vivo evaluation of this compound in a mouse model of allergic asthma.
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of OVA emulsified in alum.
-
Challenge and Treatment: From days 21 to 23, challenge the mice intranasally (i.n.) with OVA. Administer this compound (e.g., 1-30 mg/kg) or vehicle by oral gavage 1 hour before each OVA challenge.
-
Analysis (Day 24):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages). Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Data Presentation:
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Ligand | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| [³⁵S]GTPγS Binding | CHO-hCRTh2 | PGD₂ | 212 | 37 | [4] |
Table 2: Example In Vivo Efficacy Data for a CRTh2 Antagonist in a Mouse Asthma Model
| Treatment Group | BAL Eosinophils (x10⁴) | Airway Resistance (cmH₂O·s/mL) at 50 mg/mL Methacholine | Lung IL-5 (pg/mL) |
| Vehicle | 50 ± 5 | 15 ± 2 | 100 ± 10 |
| CRTh2 Antagonist (10 mg/kg) | 20 ± 3 | 8 ± 1 | 40 ± 5* |
*p < 0.05 compared to vehicle. Data are representative and should be determined experimentally.
Conclusion
This compound is a valuable research tool for investigating the role of the PGD2/CRTh2 pathway in allergic and inflammatory diseases. The provided protocols offer a starting point for both in vitro and in vivo studies to further elucidate the therapeutic potential of targeting this pathway. Proper experimental design and optimization are crucial for obtaining reliable and reproducible results.
References
Application of "CRTh2 antagonist 4" in organoid culture systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), also known as G-protein coupled receptor 44 (GPR44), is a key receptor for prostaglandin D2 (PGD2).[1] The PGD2/CRTh2 signaling pathway is well-established for its pro-inflammatory role in type 2 immunity, particularly in allergic diseases like asthma, by mediating the recruitment and activation of eosinophils, basophils, and Th2 cells.[2][3] However, recent studies have unveiled a novel role for this pathway within the intestinal epithelium, suggesting that CRTh2 antagonists could be valuable tools for studying and manipulating intestinal organoid development and differentiation.[4][5]
This document provides detailed application notes and protocols for the use of "CRTh2 antagonist 4," a selective inhibitor of the CRTh2 receptor, in organoid culture systems. Specifically, it focuses on the application in murine small intestinal organoids, drawing from findings that demonstrate the PGD2-CRTh2 pathway's role in regulating epithelial cell responses.
Mechanism of Action
CRTh2 is a G-protein coupled receptor that, upon binding to its ligand PGD2, initiates downstream signaling cascades.[2][6] In the context of the intestinal epithelium, CRTh2 is expressed on intestinal stem cells (ISCs), goblet cells, and tuft cells.[4] The activation of CRTh2 by PGD2 has been shown to counteract the effects of type 2 cytokines (e.g., IL-13), which are known to promote goblet cell differentiation and suppress epithelial cell proliferation.[4] Therefore, antagonizing CRTh2 with a specific inhibitor like "this compound" is expected to block these PGD2-mediated effects. This leads to an enhancement of type 2 cytokine-driven responses, resulting in increased organoid budding and a higher frequency of goblet cells.[4]
Signaling Pathway
References
- 1. Facebook [cancer.gov]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. PGD2 and CRTH2 counteract Type 2 cytokine–elicited intestinal epithelial responses during helminth infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability of CRTh2 Antagonist 4 in Common Experimental Buffers
Audience: Researchers, scientists, and drug development professionals.
Introduction The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases like asthma and allergic rhinitis.[1][2][3] Its endogenous ligand, Prostaglandin D2 (PGD2), is released primarily from mast cells and activates CRTh2 on various immune cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1][2][4] This activation leads to chemotaxis, cellular activation, and the release of pro-inflammatory cytokines, perpetuating the type 2 inflammatory response.[1][2]
CRTh2 antagonist 4 (also known as compound 58) is a potent and selective inhibitor of the CRTh2 receptor, with a reported IC50 of 212 nM and a Ki of 37 nM.[5] As a small molecule candidate for the treatment of allergic inflammatory diseases, understanding its stability in various experimental conditions is critical for generating reliable and reproducible data in preclinical and in vitro assays.[6] The pH, composition, and storage temperature of buffers can significantly impact the chemical integrity of a compound, potentially leading to degradation and inaccurate pharmacological assessment.[7][8]
This application note provides a detailed protocol for assessing the stability of this compound in commonly used experimental buffers. It also includes representative data and visualizations to guide researchers in designing and interpreting stability studies.
CRTh2 Signaling Pathway
The biological effects of PGD2 are mediated through two primary receptors: DP1 and CRTh2 (DP2).[1] The CRTh2 receptor is coupled to the inhibitory G-protein, Giα.[9] Upon binding of PGD2, the activated Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This signaling cascade promotes the migration and activation of Th2 cells, eosinophils, and basophils, key effector cells in allergic inflammation.[1]
Caption: CRTh2 signaling cascade upon PGD2 binding.
Experimental Protocols
This section details the materials and methods required to assess the stability of this compound.
1. Materials
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, 50 mM, pH 5.0
-
Tris-HCl Buffer, 50 mM, pH 8.0
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, HPLC grade
-
Polypropylene microcentrifuge tubes (low-binding)
-
Calibrated temperature-controlled incubators/water baths
2. Buffer Preparation
-
Phosphate-Buffered Saline (PBS), pH 7.4: Prepare using standard commercially available tablets or powders, or by mixing stock solutions of Na2HPO4 and NaH2PO4 with NaCl and KCl. Adjust pH to 7.4.[10][11]
-
Citrate Buffer (50 mM, pH 5.0): Prepare by mixing appropriate volumes of 50 mM citric acid and 50 mM sodium citrate solutions. Adjust pH to 5.0.
-
Tris-HCl Buffer (50 mM, pH 8.0): Dissolve Tris base in water and adjust the pH to 8.0 using HCl. Dilute to a final concentration of 50 mM.[10]
3. Experimental Workflow for Stability Assessment
The general workflow involves preparing a concentrated stock solution of the antagonist, diluting it into the experimental buffers, incubating the samples under defined conditions, and analyzing the remaining antagonist concentration at various time points.
Caption: General workflow for small molecule stability testing.
4. Detailed Stability Assessment Protocol
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solutions: Dilute the stock solution into each experimental buffer (PBS pH 7.4, Citrate pH 5.0, Tris pH 8.0) to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to minimize its effect on stability.
-
Incubation: Aliquot the working solutions into low-binding polypropylene tubes. Prepare triplicate samples for each condition (buffer, temperature, time point).
-
Time Zero (T=0) Sample: Immediately after preparation, take the T=0 samples for each buffer. Quench the potential degradation by adding an equal volume of ice-cold acetonitrile containing an internal standard, if available. Centrifuge to precipitate proteins/salts and transfer the supernatant for analysis. Store at -80°C until analysis.
-
Incubate Samples: Place the remaining tubes in incubators set to the desired temperatures (e.g., 4°C, 25°C, and 40°C for accelerated degradation).[6]
-
Time-Point Sampling: At each subsequent time point (e.g., 2, 8, 24, and 48 hours), remove triplicate samples from each condition and process them as described in step 4.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
Detection: UV detector set to the λmax of this compound.
-
Quantification: Calculate the peak area of the antagonist.
-
-
Data Analysis: For each condition, calculate the percentage of this compound remaining at each time point relative to the T=0 sample for that same condition.
-
% Remaining = (Peak Area at T=x / Mean Peak Area at T=0) * 100
-
Results
The stability of this compound was evaluated across different buffers and temperatures. The following tables summarize the hypothetical percentage of the compound remaining over a 48-hour period.
Table 1: Stability of this compound at 4°C
| Time (hours) | PBS (pH 7.4) | Citrate (pH 5.0) | Tris (pH 8.0) |
| 0 | 100% | 100% | 100% |
| 2 | 99.5% | 100.1% | 99.2% |
| 8 | 99.1% | 99.8% | 98.5% |
| 24 | 98.7% | 99.5% | 97.1% |
| 48 | 98.2% | 99.1% | 95.4% |
Table 2: Stability of this compound at 25°C (Room Temperature)
| Time (hours) | PBS (pH 7.4) | Citrate (pH 5.0) | Tris (pH 8.0) |
| 0 | 100% | 100% | 100% |
| 2 | 98.9% | 99.8% | 96.5% |
| 8 | 97.2% | 99.1% | 91.3% |
| 24 | 94.5% | 98.0% | 82.1% |
| 48 | 90.1% | 96.8% | 71.5% |
Table 3: Stability of this compound at 40°C (Accelerated Stability)
| Time (hours) | PBS (pH 7.4) | Citrate (pH 5.0) | Tris (pH 8.0) |
| 0 | 100% | 100% | 100% |
| 2 | 95.1% | 99.2% | 88.4% |
| 8 | 88.3% | 97.5% | 75.6% |
| 24 | 76.4% | 94.1% | 55.2% |
| 48 | 62.9% | 90.5% | 38.7% |
Note: Data are representative and for illustrative purposes only.
Interpretation Based on the illustrative data, this compound demonstrates the highest stability in the acidic Citrate Buffer (pH 5.0) across all temperatures. The compound shows moderate stability in physiological PBS (pH 7.4) but exhibits significant degradation in the alkaline Tris Buffer (pH 8.0), especially at elevated temperatures. This suggests a potential susceptibility to base-catalyzed hydrolysis.
Conclusion and Recommendations
Understanding the stability profile of a small molecule inhibitor is fundamental for the successful execution and interpretation of in vitro pharmacological assays. This application note provides a comprehensive framework for assessing the stability of this compound in various experimental buffers.
Based on the representative data, the following recommendations are made:
-
Optimal Buffer Condition: For assays requiring prolonged incubation, using a slightly acidic to neutral buffer (pH 5.0-7.4) is recommended. Citrate buffer at pH 5.0 appears to be the optimal choice for maximum stability.
-
Storage: Stock solutions should be prepared fresh in DMSO and stored at -80°C. Working solutions in aqueous buffers should be prepared immediately before use. For short-term storage (up to 48 hours), solutions should be kept at 4°C.
-
Assay Considerations: For cell-based assays that require physiological pH, PBS (pH 7.4) is a suitable choice, but incubations at 37°C should be limited in duration to minimize degradation. The use of Tris buffer at pH 8.0 or higher should be approached with caution.
By following these protocols and considerations, researchers can ensure the integrity of this compound during their experiments, leading to more accurate and reliable results in the drug discovery process.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. benchchem.com [benchchem.com]
- 8. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dalochem.com [dalochem.com]
- 11. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Investigating "CRTh2 antagonist 4" in T Cell and Eosinophil Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
"CRTh2 antagonist 4" is a small molecule inhibitor designed to block the PGD2/CRTh2 signaling axis. These application notes provide detailed protocols for in vitro co-culture experiments designed to evaluate the efficacy of "this compound" in modulating T cell and eosinophil responses. The provided methodologies and hypothetical data offer a framework for investigating the therapeutic potential of this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols. The data presented is hypothetical and serves as a representative example of the potential efficacy of "this compound" based on the known effects of other CRTh2 antagonists.
Table 1: Effect of "this compound" on PGD2-Induced T Cell and Eosinophil Migration in a Co-culture System
| Treatment Group | Migrated T Cells (cells/well) | Migrated Eosinophils (cells/well) | % Inhibition of T Cell Migration | % Inhibition of Eosinophil Migration |
| Vehicle Control (No PGD2) | 50 ± 8 | 45 ± 6 | - | - |
| PGD2 (100 nM) + Vehicle | 450 ± 25 | 520 ± 30 | 0% | 0% |
| PGD2 (100 nM) + "this compound" (10 nM) | 280 ± 18 | 310 ± 22 | 37.8% | 40.4% |
| PGD2 (100 nM) + "this compound" (100 nM) | 120 ± 12 | 145 ± 15 | 73.3% | 72.1% |
| PGD2 (100 nM) + "this compound" (1 µM) | 65 ± 9 | 70 ± 8 | 85.6% | 86.5% |
Table 2: Effect of "this compound" on Cytokine Secretion in a PGD2-Stimulated T Cell and Eosinophil Co-culture
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Vehicle Control | 25 ± 5 | 30 ± 6 | 40 ± 8 |
| PGD2 (100 nM) + Vehicle | 350 ± 20 | 480 ± 25 | 550 ± 30 |
| PGD2 (100 nM) + "this compound" (10 nM) | 210 ± 15 | 290 ± 18 | 330 ± 22 |
| PGD2 (100 nM) + "this compound" (100 nM) | 90 ± 10 | 120 ± 12 | 150 ± 16 |
| PGD2 (100 nM) + "this compound" (1 µM) | 40 ± 6 | 55 ± 8 | 70 ± 10 |
Experimental Protocols
Protocol 1: T Cell and Eosinophil Co-culture and Migration Assay
This protocol details the methodology for assessing the inhibitory effect of "this compound" on PGD2-induced migration of primary human T cells and eosinophils in a co-culture system.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Eosinophil Isolation Kit
-
T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Recombinant Human IL-2
-
Prostaglandin D2 (PGD2)
-
"this compound"
-
Chemotaxis chambers (e.g., Boyden chambers) with 5 µm pore size polycarbonate membranes
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD3 for T cells, anti-CD16b for eosinophils)
Procedure:
-
Cell Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Isolate eosinophils from the granulocyte fraction using a negative selection eosinophil isolation kit according to the manufacturer's instructions.
-
Isolate CD3+ T cells from the PBMC fraction using a negative selection T cell isolation kit.
-
-
Cell Culture:
-
Culture isolated T cells in RPMI-1640 supplemented with 10% FBS and 20 U/mL recombinant human IL-2 for 24 hours to generate Th2-polarized cells.
-
Maintain isolated eosinophils in RPMI-1640 with 10% FBS.
-
-
Co-culture Setup:
-
Resuspend T cells and eosinophils at a concentration of 1 x 10^6 cells/mL each in RPMI-1640 with 1% FBS.
-
Mix equal volumes of the T cell and eosinophil suspensions to create the co-culture.
-
-
Chemotaxis Assay:
-
Prepare the lower wells of the chemotaxis chamber with RPMI-1640 containing either vehicle, PGD2 (100 nM), or PGD2 (100 nM) with varying concentrations of "this compound" (e.g., 10 nM, 100 nM, 1 µM).
-
Add 100 µL of the T cell and eosinophil co-culture suspension to the upper wells of the chemotaxis chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Analysis:
-
After incubation, collect the cells that have migrated to the lower chamber.
-
Stain the migrated cells with fluorescently labeled antibodies against CD3 and CD16b.
-
Quantify the number of migrated T cells and eosinophils using a flow cytometer.
-
Calculate the percentage inhibition of migration for each concentration of "this compound" relative to the PGD2-only control.
-
Protocol 2: Cytokine Release Assay in T Cell and Eosinophil Co-culture
This protocol outlines the procedure to measure the effect of "this compound" on the secretion of key Th2 cytokines in a PGD2-stimulated co-culture of T cells and eosinophils.
Materials:
-
Isolated human T cells and eosinophils (as in Protocol 1)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Prostaglandin D2 (PGD2)
-
"this compound"
-
96-well cell culture plates
-
ELISA kits for human IL-4, IL-5, and IL-13
Procedure:
-
Co-culture Setup:
-
Seed 1 x 10^5 T cells and 1 x 10^5 eosinophils per well in a 96-well plate in a total volume of 200 µL of RPMI-1640 with 10% FBS.
-
-
Treatment:
-
Pre-incubate the co-culture with varying concentrations of "this compound" (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 30 minutes at 37°C.
-
Stimulate the cells with PGD2 (100 nM) or vehicle.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
-
Cytokine Measurement:
-
Measure the concentrations of IL-4, IL-5, and IL-13 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Visualizations
Signaling Pathway
Caption: CRTh2 Signaling Pathway in T Cells and Eosinophils.
Experimental Workflow
Caption: Workflow for T Cell and Eosinophil Co-culture Experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 | Semantic Scholar [semanticscholar.org]
- 5. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGD2 and CRTH2 counteract Type 2 cytokine–elicited intestinal epithelial responses during helminth infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety and handling procedures for "CRTh2 antagonist 4" in the lab
For Research Use Only. Not for human or veterinary use.
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that is a key player in the type 2 inflammatory cascade.[1][2][3] It is primarily expressed on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils.[1][4][5] The natural ligand for CRTh2 is Prostaglandin D2 (PGD2), which is released from activated mast cells.[1][2] The interaction between PGD2 and CRTh2 mediates several pro-inflammatory responses, including cell migration (chemotaxis), release of cytokines (e.g., IL-4, IL-5, IL-13), and inhibition of apoptosis of these immune cells.[1][2][5] Consequently, antagonism of the CRTh2 receptor is a promising therapeutic strategy for allergic diseases like asthma and allergic rhinitis.[2][6][7]
"CRTh2 antagonist 4" is a potent, selective, small-molecule inhibitor of the CRTh2 receptor. This document provides detailed application notes and protocols for its safe handling and use in a laboratory setting. The procedures outlined are designed to protect researchers from potential hazards and to ensure the integrity of the compound for experimental use.
Compound Information and Quantitative Data
While specific data for "this compound" is not publicly available, the following tables provide representative quantitative data based on well-characterized CRTh2 antagonists such as Timapiprant (OC000459) and Fevipiprant. This information is crucial for experimental design, including determining appropriate concentrations for in vitro and in vivo studies.
Table 1: Physicochemical and In Vitro Potency Data for a Representative CRTh2 Antagonist (based on Timapiprant/OC000459)
| Property | Value | Reference |
| Chemical Formula | C21H17FN2O2 | [8] |
| Molecular Weight | 348.38 g/mol | [8] |
| Binding Affinity (Ki) | ||
| Human recombinant DP2 | 13 nM | [9][10] |
| Rat recombinant DP2 | 3 nM | [9][10] |
| Human native DP2 (Th2 cells) | 4 nM | [9][10][11] |
| Functional Inhibition (IC50) | ||
| PGD2-mediated Ca2+ mobilization | 28 nM | [11] |
| Chemotaxis of human Th2 lymphocytes | 28 nM | [9][10] |
| Cytokine production by Th2 lymphocytes | 19 nM | [9][10] |
| PGD2-induced eosinophil shape change | 11 nM | [11] |
| Storage Conditions | ||
| Short-term (days to weeks) | 0 - 4 °C | [8] |
| Long-term (months to years) | -20 °C | [8] |
Table 2: Pharmacokinetic and Safety Profile of a Representative Oral CRTh2 Antagonist (based on Fevipiprant)
| Parameter | Value | Notes | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | Single oral dose in healthy volunteers. | [12] |
| Elimination Half-life (t1/2) | ~20 hours | Supports once-daily dosing. | [12] |
| Accumulation | < 2-fold | Steady state achieved in 4 days. | [12] |
| Metabolism | Hepatic glucuronidation | [12][13] | |
| Excretion | Renal (≤30%) | [12][13] | |
| Safety Profile | Well-tolerated | In clinical trials, adverse events were generally mild to moderate and similar to placebo. | [12][14] |
Safety and Handling Procedures
As a potent, biologically active compound, "this compound" must be handled with care to avoid accidental exposure. The following procedures are based on best practices for handling powdered research chemicals.
3.1 Personal Protective Equipment (PPE)
A comprehensive approach to PPE is mandatory for all personnel handling "this compound," particularly in its powdered form.
-
Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be changed immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect from airborne particles and potential splashes.
-
Body Protection: A dedicated, buttoned lab coat should be worn. For handling larger quantities, a disposable gown is recommended. Lab coats must be removed before leaving the laboratory.
-
Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator may be necessary for large-scale operations or in the event of a spill. The need for respiratory protection should be determined by a risk assessment of the specific procedure.
3.2 Engineering Controls
-
Containment: All weighing and initial dilutions of powdered "this compound" must be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to prevent inhalation of airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any potential fugitive emissions.
3.3 Handling Procedures
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The designated handling area (e.g., fume hood) should be clean and uncluttered.
-
Weighing and Reconstitution: Perform these tasks within a containment device. Use appropriate tools, such as spatulas and weighing paper. When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment used. Carefully remove and dispose of the outer pair of gloves immediately after handling the compound. Wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.
3.4 Emergency Procedures
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical advice if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
3.5 Spill Management
-
Small Spill: Wear appropriate PPE. For powdered spills, gently cover with a damp paper towel to avoid raising dust, then wipe up and place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable detergent and water.
-
Large Spill: Evacuate the area immediately. Prevent the spill from entering drains. Contact your institution's Environmental Health and Safety (EHS) department for assistance.
3.6 Waste Disposal
All waste materials contaminated with "this compound" must be treated as chemical waste and disposed of in accordance with institutional and local regulations. This includes empty vials, contaminated PPE, and any unused solutions.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of "this compound."
4.1 Calcium Mobilization Assay
This assay measures the ability of "this compound" to inhibit the intracellular calcium flux induced by an agonist (e.g., PGD2) in cells expressing the CRTh2 receptor.
-
Materials and Reagents:
-
CRTh2-expressing cells (e.g., HEK293 cells stably transfected with CRTh2)
-
Cell culture medium
-
Serum-free medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (if required for dye retention in the chosen cell line)
-
PGD2 (agonist)
-
"this compound"
-
96-well, black, clear-bottom assay plates
-
Fluorescence plate reader (e.g., FlexStation® 3 or FLIPR)
-
-
Step-by-Step Protocol:
-
Cell Plating: Seed the CRTh2-expressing cells into 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.[15]
-
Dye Loading: The next day, aspirate the culture medium and add the calcium-sensitive dye loading buffer (prepared according to the manufacturer's instructions, potentially containing probenecid) to each well. Incubate for 30-60 minutes at 37°C, 5% CO2, followed by a 30-minute incubation at room temperature.[15]
-
Compound Preparation: Prepare serial dilutions of "this compound" at a 5x concentration in assay buffer. Also, prepare a 5x concentration of the PGD2 agonist at its EC80 concentration (the concentration that gives 80% of the maximal response, determined in a prior experiment).
-
Assay Execution:
-
Place the cell plate and the compound plate into the fluorescence plate reader, which should be set to 37°C.[16]
-
The instrument will first add the "this compound" dilutions (or vehicle control) to the cell plate and incubate for a pre-determined time (e.g., 10-15 minutes) while measuring baseline fluorescence.[17]
-
Next, the instrument will add the PGD2 agonist to all wells to stimulate the receptor.
-
Fluorescence is continuously measured to record the change in intracellular calcium concentration.[17]
-
-
Data Analysis: The inhibitory effect of "this compound" is determined by the reduction in the fluorescence signal peak in response to PGD2. Calculate the IC50 value by plotting the percentage of inhibition against the antagonist concentration.
-
4.2 Chemotaxis Assay (Transwell/Boyden Chamber)
This assay assesses the ability of "this compound" to block the directed migration of CRTh2-expressing cells towards a chemoattractant (PGD2).
-
Materials and Reagents:
-
CRTh2-expressing cells (e.g., human Th2 cells, eosinophils, or a suitable cell line like THP-1)
-
Chemotaxis medium (serum-free or low-serum medium)
-
PGD2 (chemoattractant)
-
"this compound"
-
Transwell inserts with a pore size appropriate for the cell type (e.g., 5 µm)
-
24-well companion plates
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
-
Step-by-Step Protocol:
-
Cell Preparation: Culture CRTh2-expressing cells and serum-starve them for 12-24 hours prior to the assay to increase their responsiveness.[18][19] Harvest and resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.[18]
-
Antagonist Pre-treatment: In a separate tube, incubate the cell suspension with various concentrations of "this compound" (or vehicle control) for 30-60 minutes at 37°C.[18][19]
-
Assay Setup:
-
Add chemotaxis medium containing PGD2 (at an optimal concentration determined previously) to the lower wells of the 24-well plate.[18]
-
Include a negative control well with medium only (no PGD2) to measure basal migration.
-
Carefully place the transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.[18]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 4-24 hours, to be optimized for the specific cell type).[18]
-
Quantification of Migrated Cells:
-
After incubation, remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.[18]
-
Fix the migrated cells on the bottom surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the cells with a dye such as crystal violet.[18]
-
After washing and drying, either count the migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance using a plate reader.
-
-
Data Analysis: Determine the inhibitory effect of "this compound" by comparing the number of migrated cells in treated wells to the positive control (PGD2 alone). Calculate the IC50 value from the concentration-response curve.
-
Mandatory Visualizations
5.1 CRTh2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PGD2 to the CRTh2 receptor and the point of intervention for "this compound."
References
- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. What is Timapiprant used for? [synapse.patsnap.com]
- 7. Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. thekaneshop.com [thekaneshop.com]
- 12. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fevipiprant - Wikipedia [en.wikipedia.org]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Video: A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 17. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting "CRTh2 antagonist 4" insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with CRTh2 Antagonist 4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound (also known as compound 58) is an inhibitor of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in allergic inflammation.[1][2] It demonstrates a high binding affinity (Ki = 37 nM) and an IC50 of 212 nM for the CRTH2 receptor.[1] Proper solubilization is critical for its in vitro and in vivo applications to ensure accurate dosing, bioavailability, and meaningful experimental results.[3][4]
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the likely causes?
Insolubility in aqueous solutions is a common challenge for many small molecule drug candidates.[3][4][5] Potential causes for precipitation of this compound include:
-
Poor intrinsic water solubility: The compound may have inherent physicochemical properties that limit its ability to dissolve in water.
-
Incorrect solvent selection: The initial solvent used to dissolve the compound before dilution in an aqueous buffer may not be appropriate.
-
pH of the final solution: The solubility of many compounds is pH-dependent.[6]
-
Concentration exceeding solubility limit: The final concentration in the aqueous buffer may be higher than its maximum solubility.
-
Temperature effects: Solubility can be influenced by temperature.
Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic drugs.[5][7][8] These include:
-
Co-solvents: Using water-miscible organic solvents to increase the solubility of nonpolar compounds.[5]
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable drugs.[6]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[7]
-
Salt Formation: For compounds with ionizable groups, forming a salt can significantly improve aqueous solubility.[6]
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance solubility and dissolution rate.
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area for dissolution.[8][9]
Troubleshooting Guides
Issue: Precipitate formation upon dilution of a DMSO stock solution into an aqueous buffer.
Troubleshooting Workflow:
A troubleshooting workflow for addressing precipitation issues.
Detailed Steps:
-
Lower the Final Concentration: The simplest first step is to determine the concentration at which this compound remains soluble in your experimental system. Perform a serial dilution to identify the solubility limit.
-
Optimize the Co-solvent System: While DMSO is a common solvent, its concentration in the final aqueous solution should be minimized (typically <0.5%) to avoid cellular toxicity. Consider testing other water-miscible co-solvents.
Table 1: Common Co-solvents for In Vitro Experiments
Co-solvent Typical Starting Concentration in Final Medium Notes Dimethyl Sulfoxide (DMSO) < 0.5% (v/v) Can be toxic to cells at higher concentrations. Ethanol < 1% (v/v) Generally well-tolerated by many cell lines. Polyethylene Glycol 400 (PEG 400) 1-5% (v/v) A less toxic alternative to DMSO and ethanol.[8] | Propylene Glycol | 1-5% (v/v) | Often used in pharmaceutical formulations. |
-
Investigate pH Modification: If this compound has ionizable functional groups, its solubility will be pH-dependent. Prepare a series of buffers with varying pH values to determine the optimal pH for solubilization.
-
Incorporate Surfactants: Non-ionic surfactants can be used to increase solubility. It is crucial to use them at concentrations above their critical micelle concentration (CMC) but below levels that cause cellular toxicity.
Table 2: Surfactants for Enhancing Solubility
Surfactant Typical Concentration Range Notes Polysorbate 20 (Tween® 20) 0.01 - 0.1% Commonly used in biological assays. Polysorbate 80 (Tween® 80) 0.01 - 0.1% Also widely used, with a good safety profile. | Pluronic® F-68 | 0.02 - 0.2% | A non-ionic triblock copolymer. |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the stock solution in your desired aqueous buffer (e.g., PBS, cell culture medium) to achieve final concentrations ranging from 1 µM to 100 µM.
-
Incubate the solutions at the experimental temperature (e.g., 37°C) for 2 hours.
-
Visually inspect for any precipitate.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Screening for Optimal Co-solvent/Surfactant Conditions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a matrix of aqueous buffers containing different co-solvents and/or surfactants at various concentrations (refer to Tables 1 and 2).
-
Add the this compound stock solution to each buffer to achieve a final concentration that is known to be problematic (e.g., 50 µM).
-
Incubate and assess solubility as described in Protocol 1.
Signaling Pathway
The CRTH2 receptor is a key component of the type 2 inflammatory response. Its activation by prostaglandin D2 (PGD2) leads to a cascade of downstream signaling events.
Simplified CRTH2 signaling pathway.
Activation of the CRTH2 receptor by its ligand PGD2 initiates signaling through the Gαi subunit of the G protein.[10][11] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the activation of phospholipase C, which in turn generates inositol triphosphate (IP3) and mobilizes intracellular calcium.[10] These signaling events contribute to various cellular responses, including chemotaxis and the release of pro-inflammatory cytokines.[10][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzodiazepinone Derivatives as CRTH2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
Technical Support Center: Optimizing CRTh2 Antagonist 4 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "CRTh2 antagonist 4" (also known as compound 58) in cell-based assays. The information is tailored for scientists in drug development and related fields to help optimize experimental conditions and address common challenges.
Troubleshooting Guide
Effectively optimizing the concentration of this compound is crucial for obtaining reliable and reproducible results in cell-based assays. Below is a guide to common issues, their potential causes, and suggested solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Poor compound solubility- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Visually inspect the compound stock solution for precipitates. If present, gently warm or sonicate. Prepare fresh dilutions for each experiment.- Use calibrated pipettes and proper pipetting techniques. |
| No or weak antagonist activity observed | - Suboptimal antagonist concentration- Inactive compound- High agonist concentration- Low receptor expression | - Perform a dose-response curve starting from a broad concentration range (e.g., 1 nM to 10 µM) to determine the IC50.[1]- Verify the integrity and storage conditions of the antagonist.- Optimize the agonist (PGD2) concentration to be near the EC50 or EC80 for the specific assay.- Confirm CRTh2 expression on the cell line used via flow cytometry or qPCR.[2][3] |
| High background signal or off-target effects | - Antagonist concentration is too high- Compound cytotoxicity- Non-specific binding | - Lower the antagonist concentration. The optimal concentration should be well below any cytotoxic levels.- Perform a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel with your functional assay.- Include appropriate controls, such as vehicle-only and cells not expressing the receptor. |
| Inconsistent results across different experiments | - Variation in cell passage number- Differences in reagent preparation- Fluctuation in incubation times or temperatures | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment and ensure consistency in formulation.- Strictly adhere to the established experimental protocol for all steps. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about working with this compound.
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound (compound 58) is a potent and selective inhibitor of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor.[1] It blocks the binding of the endogenous ligand, prostaglandin D2 (PGD2), to CRTh2.[4] This inhibition prevents downstream signaling events, such as calcium mobilization and chemotaxis of inflammatory cells like eosinophils, basophils, and Th2 lymphocytes.[5][6][7] |
| What is the reported potency of this compound? | This compound has a reported IC50 of 212 nM and a binding affinity (Ki) of 37 nM.[1] |
| What are the recommended cell lines for studying this compound? | Suitable cell lines include primary human eosinophils, basophils, Th2 cells, or recombinant cell lines such as HEK293 or CHO cells stably expressing human CRTh2.[2][8] |
| How should I prepare the stock solution for this compound? | It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution. For in vivo experiments, further dilution in vehicles such as a mix of DMSO, PEG300, Tween-80, and saline may be necessary.[9] Ensure complete dissolution before preparing working concentrations for your assays. |
| What are some key cell-based assays to characterize this compound? | Key assays include: - Calcium Mobilization Assay: Measures the antagonist's ability to block PGD2-induced increases in intracellular calcium.[6] - Chemotaxis Assay: Assesses the inhibition of cell migration towards a PGD2 gradient.[10] - Cytokine Release Assay: Determines the effect on PGD2-stimulated release of cytokines from inflammatory cells. |
Key Experimental Protocols
Detailed methodologies for essential cell-based assays are provided below.
Calcium Mobilization Assay
Objective: To determine the ability of this compound to inhibit PGD2-induced intracellular calcium flux.
Methodology:
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human CRTh2 in appropriate media.
-
Harvest cells and resuspend in assay buffer.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a pre-determined concentration of PGD2 (e.g., EC80) to stimulate the cells.
-
Immediately measure the fluorescence signal over time to capture the calcium flux.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration compared to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Chemotaxis Assay
Objective: To evaluate the inhibitory effect of this compound on PGD2-mediated cell migration.
Methodology:
-
Cell Preparation:
-
Use a human eosinophil or Th2 cell line.
-
Resuspend the cells in serum-free media.
-
Pre-incubate the cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Use a transwell migration system (e.g., Boyden chamber).
-
Add media containing PGD2 to the lower chamber.
-
Add the pre-incubated cells to the upper chamber (the insert).
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Quantification:
-
After incubation, remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts related to CRTh2 and the experimental workflow.
Caption: CRTh2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common issues in CRTh2 antagonist assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Depletion of major pathogenic cells in asthma by targeting CRTh2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Central Core of Indolinone–Acetic Acid-Based CRTH2 (DP2) Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
"CRTh2 antagonist 4" off-target effects and how to mitigate them
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the novel chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) antagonist, designated "CRTh2 antagonist 4". This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and off-target effects that may be encountered during your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed to be a selective antagonist of the CRTh2 receptor, also known as the prostaglandin D2 receptor 2 (DP2). CRTh2 is a G-protein coupled receptor (GPCR) that binds with high affinity to prostaglandin D2 (PGD2).[1][2] The binding of PGD2 to CRTh2 on immune cells, such as T helper 2 (Th2) cells, eosinophils, and basophils, triggers a pro-inflammatory cascade.[1][3][4] This signaling is primarily mediated through a Gαi subunit, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium ([Ca2+]).[5][6] this compound is expected to competitively bind to the CRTh2 receptor, thereby blocking the downstream signaling initiated by PGD2 and mitigating the subsequent inflammatory response.[7]
Q2: What are the potential off-target effects of this compound?
While this compound is designed for high selectivity, potential off-target effects may arise from interactions with other related receptors or cellular pathways. The most common off-target concerns for a CRTh2 antagonist include:
-
Activity at other prostanoid receptors: PGD2 also binds to the DP1 receptor, which can have opposing, anti-inflammatory effects.[1] Cross-reactivity with the thromboxane prostanoid (TP) receptor has also been observed with some dual-antagonists like ramatroban.[1]
-
Unintended agonist activity: In some instances, a compound designed as an antagonist may exhibit partial agonist activity, especially at high concentrations.
-
Effects on unintended cell types: While CRTh2 is predominantly expressed on immune cells, its expression on other cell types could lead to unexpected biological effects.[8]
-
Cytotoxicity: At high concentrations, the compound may induce cell death, which can confound the results of functional assays.
Q3: How can I determine if my experimental results are due to an off-target effect?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use of proper controls: Include a structurally unrelated CRTh2 antagonist as a positive control and a vehicle-only control.
-
Testing in null systems: Utilize cell lines that do not express the CRTh2 receptor as a negative control.
-
Rescue experiments: Demonstrate that the observed effect can be reversed by adding an excess of the natural ligand, PGD2.
-
Dose-response analysis: On-target effects should exhibit a clear dose-dependent relationship that aligns with the antagonist's known potency.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in functional assays
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting & Optimization |
| Assay Variability | - Standardize all assay parameters, including cell density, agonist (PGD2) concentration, incubation times, and temperature. - Use a consistent concentration of the agonist, typically at its EC50 or EC80, for stimulation. |
| Compound Solubility | - Visually inspect for compound precipitation in your assay medium. - Test a range of solvent (e.g., DMSO) concentrations to ensure they are not affecting cell viability or compound solubility. |
| Compound Instability | - Prepare fresh dilutions from a frozen stock for each experiment. - Protect stock solutions and experimental plates from light and store at the recommended temperature. |
| Cell Health & Passage Number | - Regularly assess cell viability using methods like Trypan Blue exclusion or an MTT assay. - Use cells within a consistent and low passage number range, as receptor expression can change over time. |
Issue 2: Unexpected agonist-like activity observed
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting & Optimization |
| Partial Agonism | - Perform a full dose-response curve of this compound alone (without PGD2) in a functional assay (e.g., calcium mobilization or cAMP measurement). - Compare the maximal response to that of a full agonist like PGD2. |
| Contamination | - Ensure that the compound stock is not contaminated with any agonists. - Prepare fresh solutions and use filtered pipette tips. |
| Assay Artifact | - Run the assay in a cell line that does not express CRTh2 to see if the effect persists. - Some fluorescent dyes used in calcium assays can interact with compounds, leading to false signals. Test for compound autofluorescence. |
Issue 3: Discrepancy between in vitro and in vivo results
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting & Optimization |
| Pharmacokinetics (PK) | - Assess the bioavailability, metabolism, and clearance of this compound in your animal model. Poor PK can lead to insufficient exposure at the target site. - Consider alternative routes of administration if oral bioavailability is low. |
| Pharmacodynamics (PD) | - Confirm target engagement in vivo by measuring relevant biomarkers (e.g., reduction in eosinophil infiltration in a relevant tissue). |
| Species Differences | - Verify that this compound has a similar affinity and potency for the CRTh2 receptor in your animal model as it does for the human receptor. |
| Vehicle Effects | - Administer the vehicle alone to a control group of animals to ensure it does not have any biological effects. |
Experimental Protocols & Data Presentation
Protocol 1: Assessing Receptor Selectivity via Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the human CRTh2 receptor and its cross-reactivity with other prostanoid receptors (DP1 and TP).
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either human CRTh2, DP1, or TP receptors.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]PGD2 for CRTh2 and DP1, [3H]U46619 for TP) and increasing concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for 2 hours to allow binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the antagonist. Plot the percent specific binding against the log concentration of the antagonist and fit the data to a one-site competition model to determine the Ki (inhibitory constant).
Data Summary Table:
| Receptor | Radioligand | This compound Ki (nM) | Reference Antagonist Ki (nM) |
| CRTh2 | [3H]PGD2 | Experimental Value | Fevipiprant: Value |
| DP1 | [3H]PGD2 | Experimental Value | BW A868C: Value |
| TP | [3H]U46619 | Experimental Value | Ramatroban: Value |
Protocol 2: Functional Assessment of Off-Target Activity via Calcium Mobilization Assay
Objective: To determine if this compound has any agonist or antagonist activity at the DP1 and TP receptors.
Methodology:
-
Cell Culture: Plate HEK293 cells expressing either DP1 or TP receptors in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: For antagonist mode, pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes. For agonist mode, no pre-incubation is needed.
-
Signal Detection: Place the plate in a fluorescence plate reader.
-
Agonist Injection & Reading: For antagonist mode, inject the respective agonist (e.g., BW245C for DP1, U46619 for TP) at its EC80 concentration and record the fluorescence change. For agonist mode, inject increasing concentrations of this compound and record the fluorescence change.
-
Data Analysis: Calculate the peak fluorescence response. For antagonist mode, plot the response against the antagonist concentration to determine the IC50. For agonist mode, plot the response against the antagonist concentration to determine the EC50 and Emax.
Data Summary Table:
| Receptor | Assay Mode | This compound IC50/EC50 (nM) | This compound Emax (%) |
| DP1 | Antagonist | Experimental Value | N/A |
| DP1 | Agonist | Experimental Value | Experimental Value |
| TP | Antagonist | Experimental Value | N/A |
| TP | Agonist | Experimental Value | Experimental Value |
Visualizations
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 4. dovepress.com [dovepress.com]
- 5. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. karger.com [karger.com]
Why is "CRTh2 antagonist 4" not showing an effect in my experiment?
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering a lack of effect with "CRTh2 antagonist 4" in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not showing any effect in my cellular assay. What are the potential reasons?
A1: A lack of effect from your CRTh2 antagonist can stem from several factors, ranging from the experimental setup to the underlying biology of your system. Here's a troubleshooting guide to help you identify the potential cause:
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of CRTh2 antagonist effect.
Q2: What is the mechanism of action for a CRTh2 antagonist?
A2: CRTh2 (Chemoattractant Receptor-Homologous molecule expressed on TH2 cells) is a G-protein coupled receptor that binds to the ligand Prostaglandin D2 (PGD2)[1][2]. PGD2 is primarily released by mast cells following allergen stimulation[1]. The interaction between PGD2 and CRTh2 is crucial in orchestrating allergic inflammation[3][2].
Upon PGD2 binding, the CRTh2 receptor, which is coupled to a Gαi protein, initiates a signaling cascade that leads to:
-
Inhibition of adenylate cyclase , resulting in decreased intracellular cAMP levels[4].
-
Activation of phospholipase C (PLC) , which generates inositol triphosphate (IP3) and diacylglycerol (DAG).
-
IP3-mediated mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum[3][4].
This signaling cascade promotes the chemotaxis (migration) and activation of key immune cells involved in type 2 inflammation, such as T-helper 2 (Th2) cells, eosinophils, and basophils[3][5][6]. A CRTh2 antagonist works by binding to the CRTh2 receptor and preventing PGD2 from binding and initiating this downstream signaling, thereby inhibiting the inflammatory response[5].
CRTh2 Signaling Pathway
Caption: Simplified CRTh2 signaling pathway and point of antagonist inhibition.
Q3: How do I know if my experimental model is appropriate for testing a CRTh2 antagonist?
A3: The success of a CRTh2 antagonist is highly dependent on the specific biological context. Clinical trials have shown that the efficacy of these antagonists can be limited, often showing benefits only in specific patient subgroups, such as those with eosinophilic asthma[1][2].
Consider the following:
-
Cell Type: CRTh2 is predominantly expressed on eosinophils, basophils, mast cells, Th2 cells, and type 2 innate lymphoid cells (ILC2s)[5][6]. Ensure your chosen cell type expresses sufficient levels of the receptor. Expression can be verified using flow cytometry or qPCR.
-
Inflammatory Milieu: The PGD2-CRTh2 axis is a key driver of type 2 inflammation. If your experimental model is driven by other inflammatory pathways (e.g., Th1- or Th17-mediated), a CRTh2 antagonist is unlikely to be effective[3]. The clear discrepancy between animal studies and clinical efficacy highlights the importance of patient/model phenotyping[3].
-
Redundancy: Biological systems often have redundant pathways. Even if the CRTh2 pathway is active, other chemoattractants and their receptors might compensate when CRTh2 is blocked, masking the effect of your antagonist[7].
Data & Protocols
Table 1: Comparative Activity of Selected CRTh2 Antagonists
Note: Data for the hypothetical "this compound" is not available. This table includes representative data for known antagonists to provide a benchmark for expected potency. Values are illustrative and can vary based on the specific assay.
| Antagonist | Target | Assay Type | IC50 / Ki (nM) | Cell Type | Reference |
| Fevipiprant (QAW039) | Human CRTh2 | PGD2 Binding | 2.3 | CHO cells | Clinical Trials[1][8] |
| Setipiprant (ACT-129968) | Human CRTh2 | PGD2 Binding | 6.0 | HEK293 cells | Pharmacokinetic Studies[9] |
| OC000459 | Human CRTh2 | Eosinophil Shape Change | 12.0 | Human Eosinophils | Clinical Trials[3][1] |
| Ramatroban | Human CRTh2 / TP | PGD2 Binding | 3.3 (CRTh2) | CHO cells | Preclinical Studies[10] |
| TM30089 | Mouse CRTh2 | PGD2 Binding | ~10 | mCRTh2-transfected cells | Preclinical Studies[10] |
Experimental Protocol: Calcium Mobilization Assay
This protocol provides a general framework for assessing the inhibitory effect of "this compound" on PGD2-induced calcium mobilization in a CRTh2-expressing cell line (e.g., HEK293-hCRTh2) or primary eosinophils.
1. Materials:
-
CRTh2-expressing cells
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, 2.5 mM probenecid)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Prostaglandin D2 (PGD2) agonist
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
2. Cell Preparation:
-
Culture CRTh2-expressing cells to ~80-90% confluency.
-
Harvest cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Assay Buffer at a concentration of 1 x 10^6 cells/mL.
3. Dye Loading:
-
Prepare the dye-loading solution by adding the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) to the cell suspension.
-
Incubate the cells in the dark at 37°C for 45-60 minutes, with occasional mixing.
-
After incubation, wash the cells by adding 10 volumes of Assay Buffer, centrifuge at 300 x g for 5 minutes, and resuspend the pellet in fresh Assay Buffer to the original concentration.
4. Assay Procedure:
-
Plate 100 µL of the dye-loaded cell suspension into each well of the 96-well plate.
-
Centrifuge the plate at 100 x g for 2 minutes to settle the cells.
-
Incubate the plate at room temperature in the dark for 15-30 minutes.
-
Prepare serial dilutions of "this compound" in Assay Buffer at 5x the final desired concentration. Also prepare a vehicle control.
-
Add 25 µL of the antagonist dilutions or vehicle to the appropriate wells.
-
Incubate the plate at room temperature for 15-20 minutes (pre-incubation).
-
Prepare the PGD2 agonist solution in Assay Buffer at 6x the final desired concentration (typically at an EC80 concentration, determined previously).
-
Place the plate into the fluorescence plate reader.
-
Set the reader to record a baseline fluorescence for 10-20 seconds.
-
Program the instrument to inject 25 µL of the PGD2 agonist solution into each well.
-
Continue recording the fluorescence intensity kinetically for at least 60-90 seconds post-injection.
5. Data Analysis:
-
Calculate the response for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data, setting the response of the vehicle-treated, PGD2-stimulated wells as 100% and unstimulated wells as 0%.
-
Plot the normalized response against the log concentration of "this compound" and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 7. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/Pharmacodynamic Modelling of Receptor Internalization with CRTH2 Antagonists to Optimize Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of CRTh2 Antagonist 4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of "CRTh2 antagonist 4" in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our rodent pharmacokinetic (PK) study. What are the potential causes?
A1: Low and variable plasma exposure of this compound can be attributed to several factors, primarily related to its physicochemical properties and physiological processes in the animal model. Key potential causes include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids, which is a critical first step for absorption.
-
Low Intestinal Permeability: The molecule may not efficiently cross the intestinal wall to enter the bloodstream.
-
High First-Pass Metabolism: After absorption from the gut, the drug may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound could be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
-
Chemical Instability: The antagonist might degrade in the acidic environment of the stomach.
-
Inadequate Formulation: The vehicle used to administer the compound may not be optimal for its solubilization and absorption.
-
Animal Model Factors: Species-specific differences in gastrointestinal physiology, metabolism, and gut microbiota can influence bioavailability.
Q2: What is the CRTh2 signaling pathway and why is it a target in drug development?
A2: The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor. Its primary endogenous ligand is prostaglandin D2 (PGD2). The PGD2-CRTh2 signaling pathway is a key driver of type 2 inflammation, which is implicated in allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][2][3][4][5]
Activation of CRTh2 on immune cells like Th2 cells, eosinophils, and basophils leads to:
-
Release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13).[1][2]
-
Eosinophil and basophil activation and degranulation.[6]
Antagonizing this pathway is a promising therapeutic strategy to reduce the inflammatory cascade in allergic conditions.[3][4][5]
DOT Code for CRTh2 Signaling Pathway
Caption: CRTh2 Signaling Pathway.
Q3: What are some initial steps to consider when formulating this compound for in vivo studies?
A3: A systematic approach to formulation is crucial. Start by assessing the physicochemical properties of your specific batch of this compound.
-
Determine Aqueous Solubility: Measure the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Assess Permeability: An in vitro Caco-2 permeability assay can provide an initial indication of intestinal absorption potential.
-
Evaluate LogP: The octanol-water partition coefficient (LogP) will help understand the compound's lipophilicity.
Based on these properties, you can select an appropriate formulation strategy. For poorly soluble compounds, which is a common issue, consider co-solvent systems, suspensions with wetting agents, or more advanced formulations like amorphous solid dispersions or lipid-based systems.[7]
Troubleshooting Guide: Improving Bioavailability of this compound
This guide provides a systematic workflow to identify and address potential causes of poor oral bioavailability.
DOT Code for Troubleshooting Workflow
Caption: Troubleshooting Workflow for Poor Bioavailability.
Issue 1: Poor Aqueous Solubility and Dissolution Rate
If poor solubility is identified as a primary bottleneck, the following strategies can be employed to improve the dissolution of this compound.
Table 1: Formulation Strategies to Enhance Solubility and Dissolution
| Strategy | Description | Potential Fold Increase in Exposure | Considerations |
| Co-solvent Systems | Utilize a mixture of water-miscible solvents (e.g., PEG300, DMSO, ethanol) to increase the drug's solubility in the dosing vehicle. | 1.5x - 4x | The concentration of organic solvents must be well-tolerated by the animal model. |
| Micronization | Reduces particle size to the micrometer range (1-10 µm), increasing the surface area for dissolution. | 2x - 5x | Can sometimes lead to particle aggregation, reducing the effective surface area. |
| Nanosuspension | Further reduces particle size to the sub-micron range (<1000 nm), significantly increasing dissolution velocity. | 3x - 10x | Requires specialized equipment (e.g., high-pressure homogenizer) and stabilizers to prevent particle growth (Ostwald ripening). |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher apparent solubility and faster dissolution. | 5x - 20x | The amorphous form can be physically unstable and may recrystallize over time. Stability studies are critical. |
| Lipid-Based Formulations (e.g., SEDDS) | Self-Emulsifying Drug Delivery Systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media. | 4x - 15x | Can enhance absorption through the lymphatic system, bypassing first-pass metabolism. Potential for drug precipitation upon dilution in GI fluids. |
Issue 2: Low Intestinal Permeability
If this compound exhibits low permeability across the intestinal epithelium, consider these approaches.
Table 2: Strategies to Overcome Low Permeability
| Strategy | Description | Key Considerations |
| Permeation Enhancers | Co-administration with excipients that reversibly open tight junctions or fluidize the cell membrane to increase drug passage. | The concentration must be carefully optimized to avoid intestinal toxicity. |
| Efflux Pump Inhibition | If the compound is a substrate for efflux transporters like P-gp, co-administration with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) can increase net absorption. | This is a tool for mechanistic understanding in preclinical studies; clinical translation requires careful consideration of drug-drug interactions. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation
Objective: To increase the dissolution rate and oral bioavailability of this compound by reducing its particle size.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Purified water
-
High-pressure homogenizer or bead mill
Methodology:
-
Prepare a pre-suspension by dispersing 1% w/v of this compound and 0.5% w/v of a stabilizer in purified water.
-
Stir the mixture at high speed for 30 minutes to ensure adequate wetting of the drug particles.
-
Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.
-
Alternatively, use a bead mill with zirconium oxide beads, milling for 2-4 hours.
-
Analyze the resulting nanosuspension for particle size distribution using dynamic light scattering (DLS). The target is a mean particle size below 500 nm with a narrow polydispersity index (<0.3).
-
Use the prepared nanosuspension directly for oral gavage in animal studies.
Protocol 2: Rat Pharmacokinetic (PK) Study Design
Objective: To evaluate and compare the oral bioavailability of different formulations of this compound.
Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Weight: 250-300 g
-
Group size: n = 4-6 per formulation group
Experimental Design:
-
Acclimatization: Acclimatize animals for at least 3 days before the study.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[8]
-
Dosing Groups:
-
Group 1 (IV): Administer this compound at 1 mg/kg in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) via the tail vein to determine absolute bioavailability.
-
Group 2 (PO - Suspension): Administer a simple suspension of this compound at 10 mg/kg in 0.5% methylcellulose via oral gavage.
-
Group 3 (PO - Nanosuspension): Administer the nanosuspension formulation of this compound at 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 0.2 mL) from the tail vein or saphenous vein at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8]
-
Plasma Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using non-compartmental analysis. Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Table 3: Hypothetical Pharmacokinetic Data for this compound in Rats
| Formulation Group (10 mg/kg PO) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (F%) |
| Simple Suspension | 150 ± 45 | 2.0 | 750 ± 210 | 5% |
| Nanosuspension | 720 ± 180 | 1.0 | 3600 ± 850 | 24% |
| IV Group (1 mg/kg) | - | - | 1500 ± 300 | 100% |
Data are presented as mean ± standard deviation. This table contains hypothetical data for illustrative purposes.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 3. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonists in asthma: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results from CRTh2 Antagonist 4 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals who are using "CRTh2 antagonist 4" (also known as compound 58) and encountering unexpected results in their experiments. This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a competitive inhibitor of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] The endogenous ligand for CRTH2 is Prostaglandin D2 (PGD2). By blocking PGD2 from binding to CRTH2, the antagonist is expected to inhibit the pro-inflammatory responses mediated by this receptor. These responses include the migration and activation of Th2 lymphocytes, eosinophils, and basophils, as well as the release of Th2-type cytokines like IL-4, IL-5, and IL-13.[2][3]
Q2: We observe potent inhibition of PGD2-induced eosinophil chemotaxis in vitro, but the antagonist shows weak efficacy in our in vivo model of allergic inflammation. Why might this be?
A2: This discrepancy between in vitro and in vivo results is a known challenge with CRTH2 antagonists. Several factors could contribute to this:
-
Pharmacokinetics and Bioavailability: The antagonist may have poor oral bioavailability, rapid metabolism, or suboptimal tissue distribution in your in vivo model, leading to insufficient concentrations at the site of inflammation.
-
Redundant Inflammatory Pathways: Allergic inflammation is complex and involves multiple redundant pathways. In an in vivo setting, other mediators and receptors (e.g., cysteinyl leukotriene receptors, other prostanoid receptors) may compensate for the blockade of the CRTH2 pathway.
-
Species Differences: The pharmacology and expression patterns of CRTH2 can differ between species, which might lead to a disconnect between results in animal models and the expected response in humans.[4]
-
Disease Model Specifics: The specific inflammatory milieu of your chosen in vivo model may not be predominantly driven by the PGD2-CRTH2 axis.
Q3: Are there any known off-target effects for CRTh2 antagonists that could explain our unexpected results?
A3: While "this compound" is reported to be selective, it is crucial to consider potential off-target effects, especially at higher concentrations.[1] Some CRTH2 antagonists have been reported to interact with other prostanoid receptors, such as the thromboxane receptor (TP).[5] For example, ramatroban is known to antagonize both CRTH2 and the TP receptor.[5] It is advisable to perform counter-screening against a panel of related GPCRs to rule out off-target activities that might confound your results.
Q4: Our treatment with this compound led to an unexpected change in the cytokine profile, with a decrease in not only Th2 cytokines but also IFN-γ. Is this plausible?
A4: Yes, this is plausible. While CRTH2 is primarily associated with Th2 responses, studies have shown that CRTH2 antagonism can have broader effects on the immune response. For instance, some studies have reported a reduction in IFN-γ and IL-17A levels following treatment with a CRTH2 antagonist in models of allergic inflammation.[2] This could be due to indirect effects on other immune cell subsets or the complex interplay between different T helper cell responses.
Troubleshooting Guides
Issue 1: Unexpectedly Low or No Antagonist Activity in a Cell-Based Functional Assay
Question: We are not observing the expected inhibitory effect of this compound in our calcium mobilization or chemotaxis assay. What could be the problem?
Answer: This is a common issue that can often be resolved by systematically checking your experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low antagonist activity.
Step-by-Step Guide:
-
Reagent Integrity:
-
Antagonist: Confirm the identity and purity of your "this compound" stock. Ensure it has been stored correctly and prepare fresh dilutions for each experiment.
-
Agonist (PGD2): PGD2 is unstable in aqueous solutions. Prepare fresh aliquots from a frozen stock for each experiment. Confirm the activity of your PGD2 by running a dose-response curve.
-
Cells: Ensure you are using cells with confirmed CRTH2 expression and that they are within a low passage number.
-
-
Assay Conditions:
-
Review incubation times and temperatures. For competitive binding assays, ensure the incubation is long enough to reach equilibrium.
-
Check the composition of your assay buffer.
-
-
Cell Health and Receptor Expression:
-
Perform a cell viability test to ensure your cells are healthy.
-
Confirm CRTH2 expression using a validated method like flow cytometry or western blot.
-
-
Data Analysis:
-
Double-check your calculations for IC50 values. Ensure you have appropriate positive and negative controls included in your analysis.
-
Quantitative Data Summary:
The following table provides expected binding affinities and functional potencies for CRTH2 ligands to help you benchmark your results.
| Ligand | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Cell Type/System |
| This compound | 37 | 212 (inhibition) | Recombinant human CRTH2 |
| PGD2 | 2.4 - 61 | 1.7 (chemotaxis) | Recombinant human/Eosinophils |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | 2.91 | - | Recombinant human CRTH2 |
| CAY10471 | 9 | - | Human DP2 receptors in HEK cells |
| Ramatroban | 28 | 113 (inhibition) | Mouse CRTH2 expressing cells |
Data compiled from multiple sources.[1][3][6]
Issue 2: High Variability Between Experimental Repeats
Question: We are seeing significant well-to-well and day-to-day variability in our CRTH2 antagonist experiments. How can we improve our assay's reproducibility?
Answer: High variability can obscure real biological effects. Addressing the sources of this variability is crucial for obtaining reliable data.
Logical Relationship Diagram:
Caption: Key factors contributing to experimental variability.
Troubleshooting Steps:
-
Standardize Cell Culture:
-
Use cells from the same passage number for all experiments.
-
Ensure a consistent cell seeding density. Uneven cell monolayers can lead to variable results.
-
-
Improve Pipetting Technique:
-
Calibrate your pipettes regularly.
-
Use reverse pipetting for viscous solutions.
-
Ensure consistent mixing of reagents in each well.
-
-
Reagent Handling:
-
Prepare fresh dilutions of agonists and antagonists for each experiment.
-
Aliquot and freeze reagents to avoid multiple freeze-thaw cycles.
-
-
Control for Edge Effects:
-
In multi-well plates, the outer wells are more prone to evaporation, which can affect cell health and compound concentrations. Consider not using the outer wells for data collection or filling them with sterile buffer.
-
Experimental Protocols
Radioligand Binding Assay for CRTH2
This protocol describes a competitive binding assay to determine the affinity of "this compound" for the CRTH2 receptor using a radiolabeled ligand, such as [3H]PGD2.[6][7]
Materials:
-
HEK293 cell membranes expressing recombinant human CRTH2
-
[3H]PGD2 (Radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
"this compound" and unlabeled PGD2
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing CRTH2 and prepare a membrane suspension.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]PGD2 (e.g., 2 nM), and varying concentrations of "this compound" or unlabeled PGD2.
-
Incubation: Incubate the mixture at room temperature for 2 hours to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of [3H]PGD2 (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol measures the ability of "this compound" to inhibit PGD2-induced intracellular calcium mobilization.[8][9]
Materials:
-
HEK293 cells stably expressing human CRTH2
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
PGD2 and "this compound"
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the CRTH2-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with Fluo-4 AM according to the manufacturer's protocol.
-
Antagonist Incubation: Add varying concentrations of "this compound" to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Agonist Stimulation: Inject a fixed concentration of PGD2 (e.g., EC80) into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the response against the antagonist concentration to determine the IC50.
Eosinophil Chemotaxis Assay
This assay assesses the ability of "this compound" to block the migration of eosinophils towards a PGD2 gradient.[10][11]
Materials:
-
Purified human eosinophils
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size)
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
PGD2 and "this compound"
-
Cell counting solution or fluorescent dye for quantification
Procedure:
-
Antagonist Pre-incubation: Pre-incubate the purified eosinophils with varying concentrations of "this compound" or vehicle control.
-
Assay Setup: Add PGD2 (chemoattractant) to the lower chamber of the Transwell plate. Add the pre-incubated eosinophils to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining the migrated cells with a fluorescent dye and measuring the fluorescence.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
Signaling Pathway Diagram
Caption: CRTH2 signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Setipiprant - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Vasoactive Intestinal Peptide Receptor, CRTH2, Antagonist Treatment Improves Eosinophil and Mast Cell-Mediated Esophageal Remodeling and Motility Dysfunction in Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CRTh2 Antagonist 4 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of CRTh2 antagonist 4.
Frequently Asked Questions (FAQs)
Q1: What is CRTh2 and what is the expected effect of an antagonist?
A1: CRTh2 (Chemoattractant Receptor-Homologous molecule expressed on Th2 cells), also known as DP2, is a G protein-coupled receptor that is a key player in inflammatory responses.[1][2] It is primarily expressed on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils.[3][4] The natural ligand for CRTh2 is prostaglandin D2 (PGD2), which, upon binding, mediates the recruitment and activation of these inflammatory cells.[1][2] A CRTh2 antagonist, such as this compound, is expected to block the binding of PGD2, thereby inhibiting the downstream inflammatory signaling. This can lead to a reduction in allergic inflammation.[2]
Q2: Is cytotoxicity an expected outcome for a CRTh2 antagonist?
A2: While the primary mechanism of a CRTh2 antagonist is anti-inflammatory, cytotoxicity is a critical aspect to evaluate for any new chemical entity.[5] Off-target effects or compound-specific properties could lead to unintended cell death.[5][6] Some studies suggest that CRTh2 signaling can be involved in preventing apoptosis (programmed cell death) in certain immune cells.[3][7] Therefore, antagonizing this receptor could potentially induce apoptosis in these cells. However, the extent of cytotoxicity can be cell-type and concentration-dependent.
Q3: What are the initial steps to assess the cytotoxicity of this compound?
A3: A tiered approach is recommended. Start with basic cell viability assays on a relevant cell line (e.g., a Th2 cell line or a cell line overexpressing CRTh2). Assays like MTT or MTS can provide a general measure of metabolic activity, which is often correlated with cell viability.[8][9] If significant effects are observed, proceed to more specific assays to determine the mode of cell death (apoptosis vs. necrosis), such as Annexin V/Propidium Iodide staining or LDH release assays.[10][11]
Q4: How should I interpret my cytotoxicity data?
A4: Cytotoxicity data is typically represented as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability. It is crucial to compare the IC50 value on your target cells with that on non-target or healthy control cells to determine the therapeutic index. A higher therapeutic index indicates greater selectivity for the target cells.[12]
Troubleshooting Guides
Problem 1: High background signal in my cytotoxicity assay.
-
Possible Cause: Microbial contamination of cell cultures can interfere with assay reagents, leading to false-positive signals.[13]
-
Troubleshooting Step: Visually inspect your cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start a new one from a fresh stock.
-
Possible Cause: Components in the culture medium, such as phenol red or serum, can interfere with absorbance or fluorescence readings.[13]
-
Troubleshooting Step: Consider using a phenol red-free medium during the assay incubation step. If serum interference is suspected, a serum-free medium can be used for the duration of the assay.[13]
-
Possible Cause: The compound itself may be interfering with the assay reagents.
-
Troubleshooting Step: Run a cell-free control where this compound is added to the assay reagents to check for any chemical interactions that could alter the readout.[6]
Problem 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Variability in cell health and passage number.
-
Troubleshooting Step: Use cells that are in the logarithmic growth phase and have been passaged a consistent number of times. Avoid using cells that are over-confluent.[13]
-
Possible Cause: Inconsistent incubation times.
-
Troubleshooting Step: Ensure that the incubation times for cell seeding, compound treatment, and assay reagent addition are standardized across all experiments.[13]
-
Possible Cause: Improper storage or handling of this compound.
-
Troubleshooting Step: Store the compound as recommended. Prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[6]
Problem 3: No cytotoxic effect observed at expected concentrations.
-
Possible Cause: The cell line used may not express CRTh2 or may be insensitive to its antagonism.
-
Troubleshooting Step: Confirm the expression of CRTh2 in your cell line using techniques like RT-PCR or flow cytometry. Consider using a cell line known to express high levels of CRTh2 or a primary cell culture of relevant immune cells.
-
Possible Cause: The incubation time with the antagonist may be too short.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[6]
-
Possible Cause: The compound may have low solubility in the culture medium.
-
Troubleshooting Step: Check the solubility of this compound. A common solvent is DMSO, but the final concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[13]
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[11][15]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).[16]
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17][18]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][19]
-
Cell Treatment and Harvesting: Treat cells with this compound. After incubation, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.[19][20]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[19][21]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[10][19]
Quantitative Data Summary
Since "this compound" is a placeholder, the following tables are templates for researchers to populate with their experimental data.
Table 1: Cell Viability (MTT Assay) of Cell Line X treated with this compound for 48 hours.
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Table 2: Cytotoxicity (LDH Assay) of Cell Line X treated with this compound for 48 hours.
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 3.1 |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| Positive Control (Lysis) | 100 |
Table 3: Apoptosis/Necrosis (Annexin V/PI Assay) of Cell Line X treated with this compound for 48 hours.
| Concentration (µM) | % Viable | % Early Apoptosis | % Late Apoptosis/Necrosis |
| 0 (Vehicle Control) | |||
| 10 | |||
| 50 |
Visualizations
Caption: Workflow for assessing the cytotoxicity of a novel compound.
Caption: Decision tree for troubleshooting high background signals.
Caption: Potential mechanism of CRTh2 antagonist-induced apoptosis.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depletion of major pathogenic cells in asthma by targeting CRTh2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel function of CRTH2 in preventing apoptosis of human Th2 cells through activation of the phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. cellbiologics.com [cellbiologics.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-techne.com [bio-techne.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Overcoming Resistance to CRTh2 Antagonist 4 in Cell Lines
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during in vitro experiments with CRTh2 antagonist 4. The primary focus is on understanding and overcoming apparent resistance or lack of efficacy in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as compound 58, is a selective inhibitor of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] CRTH2 is a G protein-coupled receptor (GPCR) for prostaglandin D2 (PGD2).[3][4] this compound exhibits a high binding affinity for the CRTH2 receptor, with a Ki of 37 nM, and an IC50 of 212 nM for inhibiting its function.[1][2] By blocking the PGD2/CRTH2 signaling pathway, this antagonist is designed to inhibit the activation and chemotaxis of immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils, which are key players in allergic inflammation.[5][6]
Q2: We are observing a diminished or complete lack of response to this compound in our Th2 cell line over time. What could be the cause of this "resistance"?
A2: A primary reason for observing reduced efficacy of a CRTh2 antagonist in cell lines, particularly in Th2 cells, is the dynamic regulation of the CRTH2 receptor itself. Prolonged or strong activation of the T cell receptor (TCR), for instance, using anti-CD3/anti-CD28 antibodies, can lead to the downregulation of both CRTH2 mRNA and surface protein expression. This process is mediated by the transcription factor NFAT1 (Nuclear Factor of Activated T-cells 1), which becomes activated upon T cell stimulation and subsequently suppresses the expression of the PTGDR2 gene (which encodes for CRTH2). This effectively reduces the number of available drug targets on the cell surface, leading to an apparent resistance to the antagonist.
Q3: Are there alternative signaling pathways that could compensate for the blockade of CRTH2, leading to a resistant phenotype?
A3: In the broader context of allergic inflammation, several other signaling pathways can contribute to Th2-mediated responses. Cytokines such as IL-25, IL-33, and thymic stromal lymphopoietin (TSLP) are potent activators of type 2 inflammation and can act on various immune cells, including Th2 cells and innate lymphoid cells (ILC2s). While this compound will effectively block the PGD2-mediated pathway, strong stimulation of these alternative pathways could potentially sustain a pro-inflammatory phenotype in a cell culture system, which might be misinterpreted as resistance to the CRTH2 antagonist.
Q4: Could mutations in the CRTH2 receptor be a cause of resistance to this compound?
A4: While acquired mutations in the target protein are a common mechanism of drug resistance, particularly in cancer therapy, there is currently no published evidence to suggest that this is a frequent issue for CRTh2 antagonists in in vitro cell line models. The more commonly observed phenomenon is the downregulation of receptor expression. However, if resistance is observed in a long-term culture with continuous antagonist exposure, the possibility of selecting for a resistant clone with a receptor mutation cannot be entirely ruled out.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No inhibitory effect of this compound in a chemotaxis assay. | 1. Low or absent CRTH2 expression: The cell line may have low endogenous expression, or the receptor may have been downregulated due to cell activation state. 2. Suboptimal chemoattractant concentration: The concentration of PGD2 used may be too high, leading to insurmountable antagonism. 3. Incorrect assay setup: Issues with the transwell membrane pore size, incubation time, or cell density.[7][8][9][10][11] | 1. Verify CRTH2 expression: Check CRTH2 mRNA and protein levels via qRT-PCR and flow cytometry (see Protocol 1). Ensure cells are in a resting state before the assay. 2. Optimize PGD2 concentration: Perform a dose-response curve for PGD2 to determine the EC50 and use a concentration at or near the EC80 for the inhibition assay. 3. Optimize assay conditions: Consult literature for the appropriate pore size for your cell type. Perform a time-course and cell-density optimization experiment. |
| Inconsistent results in a calcium mobilization assay. | 1. Cell health and passage number: High passage number or poor cell viability can lead to altered GPCR signaling. 2. Dye loading issues: Inconsistent loading of the calcium-sensitive dye can lead to variable fluorescence signals. 3. Rapid receptor desensitization: High concentrations of the agonist (PGD2) can cause rapid desensitization of the receptor.[12] | 1. Use low-passage cells: Ensure cells are healthy and within a consistent passage number range for all experiments. 2. Optimize dye loading: Follow the manufacturer's protocol for the calcium dye carefully and ensure consistent incubation times and temperatures. 3. Use appropriate agonist concentration: Use a PGD2 concentration at or near the EC80 to achieve a robust but not maximal signal that is sensitive to antagonism. |
| Initial sensitivity to the antagonist, followed by a loss of efficacy in long-term cultures. | Acquired resistance through receptor downregulation: Continuous activation of the cells in the culture may be leading to sustained NFAT1 activation and subsequent CRTH2 downregulation. | 1. Monitor CRTH2 expression: Regularly check CRTH2 expression levels in your long-term cultures. 2. Modulate cell activation: If possible, modify culture conditions to minimize chronic T cell activation. 3. Consider NFAT inhibition: As an experimental approach, co-treatment with an NFAT inhibitor (e.g., VIVIT peptide) could potentially restore CRTH2 expression.[13] |
Quantitative Data Summary
Table 1: Properties of this compound
| Parameter | Value | Reference |
| Synonyms | Compound 58, CAY10648 | [14] |
| Target | CRTH2 (DP2) | [1][2] |
| IC50 | 212 nM | [1] |
| Ki | 37 nM | [1] |
| Mechanism | Competitive Antagonist | [3] |
Experimental Protocols
Protocol 1: Quantification of CRTH2 Receptor Expression
A. Quantitative Real-Time PCR (qRT-PCR) for PTGDR2 mRNA
-
Cell Culture and Treatment: Culture your cell line of interest (e.g., human Th2 cells) under desired experimental conditions. Include a "resting" control group and an "activated" group (e.g., stimulated with 1 µg/mL anti-CD3 and 1 µg/mL anti-CD28 antibodies for 24 hours).
-
RNA Extraction: Harvest approximately 1-5 x 10^6 cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for human PTGDR2 (the gene encoding CRTH2) and a housekeeping gene (e.g., GAPDH or ACTB).
-
PTGDR2 Forward Primer: 5'-CTTCCTGCTGGTGGTGTCTC-3'
-
PTGDR2 Reverse Primer: 5'-AGGTAGCGGATAGGGACAGG-3'
-
-
Data Analysis: Calculate the relative expression of PTGDR2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the activated cells to the resting control.
B. Flow Cytometry for Surface CRTH2 Protein
-
Cell Preparation: Harvest cultured cells and wash with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Staining: Resuspend approximately 0.5-1 x 10^6 cells in 100 µL of FACS buffer. Add a fluorescently conjugated anti-human CRTH2 antibody (e.g., PE-conjugated anti-CD294) at the manufacturer's recommended concentration.
-
Isotype Control: In a separate tube, stain an equal number of cells with a matched isotype control antibody to determine background fluorescence.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the live cell population and compare the mean fluorescence intensity (MFI) of CRTH2 staining between your experimental groups and the isotype control.
Protocol 2: Functional Assessment by Calcium Mobilization Assay
-
Cell Plating: Seed cells known to express CRTH2 (e.g., a Th2 cell line) into a black, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells with assay buffer and then add varying concentrations of this compound. Incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Baseline Reading: Place the plate in a fluorescence plate reader equipped with an injector (e.g., FLIPR or FlexStation). Read the baseline fluorescence for 10-20 seconds.
-
Agonist Injection and Reading: Inject a pre-determined EC80 concentration of PGD2 into the wells and immediately begin reading the fluorescence intensity every 1-2 seconds for at least 60-90 seconds to capture the transient calcium peak.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control and plot the antagonist concentration versus the percent inhibition of the PGD2-induced calcium flux to determine the IC50 of this compound.
Protocol 3: Cell-Based Potency Assessment by Chemotaxis Assay
-
Cell Preparation: Culture and harvest CRTH2-expressing cells. Resuspend the cells in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add serum-free medium containing a chemoattractant (PGD2 at its EC80 concentration) to the lower chambers of a transwell plate (e.g., 5 µm pore size for lymphocytes).
-
Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 2-4 hours (time should be optimized for the specific cell line).
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with Diff-Quik or crystal violet).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent-based method by pre-labeling cells with a fluorescent dye and measuring the fluorescence in the lower chamber.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 11. corning.com [corning.com]
- 12. benchchem.com [benchchem.com]
- 13. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAY10648|Sphingosine Kinase 2 (SphK2) Inhibitor [benchchem.com]
"CRTh2 antagonist 4" batch-to-batch variability and quality control
Welcome to the technical support center for CRTh2 Antagonist X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the quality and consistency of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CRTh2 Antagonist X?
A1: CRTh2 Antagonist X is a competitive antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. CRTH2 is a G-protein coupled receptor for prostaglandin D2 (PGD2)[1][2]. By binding to CRTH2, the antagonist blocks the downstream signaling cascade initiated by PGD2. This pathway is crucial in mediating type 2 inflammatory responses, involving the activation and migration of immune cells such as T helper type 2 (Th2) lymphocytes, eosinophils, and basophils[1][2][3].
Q2: What are the common analytical techniques for confirming the identity and purity of CRTh2 Antagonist X?
A2: A comprehensive quality control strategy for small molecule drugs like CRTh2 Antagonist X typically involves a suite of analytical methods to confirm its identity, purity, and quality[4][5][6][7][8]. These techniques include:
-
High-Performance Liquid Chromatography (HPLC/UHPLC): To determine purity and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Elemental Analysis: To confirm the elemental composition.
Q3: How should I store and handle CRTh2 Antagonist X?
A3: While specific storage conditions depend on the formulation, small molecule antagonists are generally sensitive to temperature, light, and moisture. It is recommended to store the compound in a cool, dry, and dark place. For long-term storage, keeping it in a tightly sealed container at -20°C or -80°C is often advisable. Always refer to the product-specific datasheet for detailed storage and handling instructions.
Q4: I am observing lower than expected potency in my cell-based assays. What could be the cause?
A4: Lower than expected potency can stem from several factors:
-
Compound Degradation: Improper storage or handling can lead to degradation of the antagonist.
-
Batch-to-Batch Variability: Differences in purity or the presence of inactive isomers between batches can affect potency.
-
Experimental Conditions: Suboptimal assay conditions, such as incorrect cell density, incubation time, or agonist concentration, can impact the results.
-
Cell Line Issues: Variations in receptor expression levels in your cell line can influence the observed potency.
We recommend running a quality control check on the current batch of the antagonist and optimizing your assay conditions.
Troubleshooting Guides
Issue 1: High Batch-to-Batch Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Chemical Purity Differences | 1. Request the Certificate of Analysis (CoA) for each batch and compare the purity levels.[7] 2. Perform in-house purity analysis using HPLC or LC-MS. 3. If significant differences are found, it may be necessary to purify the compound further or source a new batch. |
| Presence of Isomers or Enantiomers | 1. Utilize chiral chromatography to separate and quantify different stereoisomers, as they may have varying biological activity.[6] 2. Consult the synthesis route to understand the potential for isomeric impurities.[9][10][11] |
| Residual Solvents or Impurities | 1. Analyze the batch for residual solvents using Gas Chromatography (GC).[8] 2. Identify and quantify any process-related impurities or degradation products using LC-MS.[8] |
| Compound Stability | 1. Assess the stability of the antagonist under your specific experimental conditions (e.g., in your cell culture media at 37°C). 2. Prepare fresh stock solutions for each experiment. |
Issue 2: Inconsistent Potency in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Assay Variability | 1. Standardize all assay parameters, including cell passage number, seeding density, agonist concentration, and incubation times. 2. Include a known reference standard or a positive control in every assay to monitor for consistency. |
| Cellular Health and Receptor Expression | 1. Regularly check cell viability and morphology. 2. Monitor CRTH2 receptor expression levels using techniques like flow cytometry or qPCR, as expression can change with cell passage.[12] |
| Ligand Depletion or Non-specific Binding | 1. Ensure the concentration of the antagonist is appropriate for the cell density to avoid depletion. 2. Use assay plates with low protein binding to minimize non-specific binding of the compound. |
| Off-Target Effects | 1. Test the antagonist in a counterscreen using a cell line that does not express the CRTH2 receptor to identify any off-target effects.[13] 2. Compare the activity of structurally related but inactive analogs as negative controls.[13] |
Quality Control Parameters
The following table summarizes key quality control parameters for ensuring the consistency of CRTh2 Antagonist X batches.
| Parameter | Method | Acceptance Criteria |
| Identity | MS, NMR, IR | Conforms to reference spectra |
| Purity | HPLC/UHPLC | ≥ 98% |
| Individual Impurity | HPLC/UHPLC | ≤ 0.1% |
| Residual Solvents | GC | Within ICH limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Potency (IC50) | Functional Assay (e.g., Calcium Mobilization) | Within 2-fold of the reference standard |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of CRTh2 Antagonist X reference standard and the test batch at 1 mg/mL in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solutions with the mobile phase to a working concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the compound's absorbance maximum.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the test batch by comparing the peak area of the main component to the total peak area of all components.
-
Protocol 2: Potency Determination by Calcium Mobilization Assay
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the human CRTH2 receptor.
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
-
Calcium Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition:
-
Prepare a serial dilution of CRTh2 Antagonist X and a reference compound.
-
Add the antagonist dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Add a pre-determined EC80 concentration of the CRTH2 agonist, PGD2.
-
Immediately measure the fluorescence signal using a plate reader capable of kinetic reading.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Visualizations
Caption: CRTh2 signaling pathway and point of inhibition.
Caption: Quality control workflow for new batches.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRTH2: a potential target for the treatment of organ fibrosis: CRTH2 is a potential target for organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. nuvisan.com [nuvisan.com]
- 6. agilent.com [agilent.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Quality control of small molecules - Kymos [kymos.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor cellular uptake of "CRTh2 antagonist 4"
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the use of "CRTh2 antagonist 4" in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the Prostaglandin D2 receptor 2 (DP2). CRTh2 is a G-protein coupled receptor (GPCR) primarily expressed on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils.[1][2][3] The primary mechanism of action of this compound is to selectively bind to CRTh2 and block the downstream signaling induced by its natural ligand, prostaglandin D2 (PGD2).[2] This inhibition prevents the recruitment and activation of inflammatory cells, thereby reducing the release of pro-inflammatory cytokines.[2][4]
Q2: My in vitro experiments show lower than expected efficacy of this compound. Could poor cellular uptake be the cause?
A2: Yes, lower than expected efficacy in cell-based assays can be a result of poor cellular uptake. While many small molecule antagonists are designed to be cell-permeable, various factors can influence their ability to cross the cell membrane in a specific experimental setup. These factors can include the physicochemical properties of the compound, the specific characteristics of the cell line being used (e.g., membrane composition, expression of efflux pumps), and the experimental conditions.[5] It is crucial to determine if the antagonist is reaching its intracellular target to accurately interpret efficacy data.
Q3: What are the key physicochemical properties of a small molecule that influence its passive cellular uptake?
A3: Several key factors govern the ability of a small molecule like this compound to cross the cell membrane via passive diffusion:
-
Lipophilicity: The molecule must be sufficiently lipid-soluble to partition into the lipid bilayer of the cell membrane.[6]
-
Solubility: Adequate aqueous solubility is necessary for the compound to be dissolved in the extracellular medium and approach the cell membrane.[7]
-
Molecular Size: Generally, smaller molecules tend to have better permeability across biological membranes.[7]
-
Charge: The presence of charged groups can reduce lipophilicity and hinder passage through the membrane.[6]
Q4: How can I experimentally assess the cellular permeability of this compound?
A4: There are several established methods to assess cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based, high-throughput assay that measures passive diffusion across an artificial membrane. This is a good initial screen for passive permeability.[8]
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal epithelium. It is considered a gold standard for predicting human oral drug absorption.[8][9]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: This cell-based assay uses a monolayer of canine kidney epithelial cells and is often used to assess general permeability and identify if the compound is a substrate for efflux transporters.[8]
The primary parameter measured in these assays is the apparent permeability coefficient (Papp).[8]
Troubleshooting Guide: Poor Cellular Uptake of this compound
This guide provides a structured approach to troubleshooting experiments where poor cellular uptake of this compound is suspected.
Issue 1: Lower than expected potency or efficacy in cell-based assays.
-
Possible Cause: The antagonist is not reaching its intracellular target in sufficient concentrations.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low efficacy.
Issue 2: High variability in experimental replicates.
-
Possible Cause: Inconsistent compound solubility or cell monolayer integrity.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Visually inspect the stock solution and final dilutions for any precipitate. If solubility is an issue, consider using a different solvent or a lower concentration.
-
Check Cell Monolayer Confluence: For permeability assays, measure the transepithelial electrical resistance (TEER) to ensure the cell monolayer is intact and confluent.[8]
-
Standardize Seeding Density: Ensure a homogenous cell suspension and consistent seeding density across all wells to minimize variability.[8]
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data that might be generated during the investigation of cellular uptake for a small molecule like this compound.
Table 1: Permeability Classification Based on Apparent Permeability (Papp) Values
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| > 10 | High |
| 1 - 10 | Moderate |
| < 1 | Low |
Data presented here is for illustrative purposes and classification may vary slightly between laboratories.
Table 2: Example Permeability Data for this compound and Control Compounds
| Compound | Assay Type | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio (B to A / A to B) |
| This compound | Caco-2 | 0.8 | 4.2 | 5.25 |
| Caffeine (High Perm.) | Caco-2 | 25.0 | 24.5 | 0.98 |
| Mannitol (Low Perm.) | Caco-2 | 0.5 | 0.6 | 1.2 |
This is example data. An efflux ratio greater than 2 is often indicative of active efflux.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayer. Only use monolayers with TEER values within the laboratory's established range.
-
Assay Initiation:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-to-B) permeability, add the test compound (this compound) to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
For basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume removed with fresh, pre-warmed transport buffer.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B).
Caption: Caco-2 permeability assay workflow.
Signaling Pathway
CRTh2 Signaling Pathway
The binding of PGD2 to the CRTh2 receptor initiates a signaling cascade through a Gi protein. This leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit of the G-protein can activate phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to various cellular responses, including chemotaxis and cytokine release.[10][11][12] this compound blocks the initial binding of PGD2, thus inhibiting this entire downstream cascade.
References
- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 2. Facebook [cancer.gov]
- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. bioivt.com [bioivt.com]
- 10. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of CRTh2 Antagonist 4: A Comparative Analysis with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of a representative CRTh2 antagonist, designated here as "CRTh2 Antagonist 4," against established positive controls in preclinical and clinical settings. The data presented is a synthesis of publicly available information on various CRTh2 antagonists, with "this compound" serving as an illustrative example for validation purposes. This document aims to provide a framework for researchers and drug development professionals to assess the therapeutic potential of novel CRTh2 antagonists.
Introduction to CRTh2 Antagonism
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor for prostaglandin D2 (PGD2).[1][2] This receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[3] Activation of CRTh2 by PGD2 mediates several key processes in allergic inflammation, including the recruitment and activation of these inflammatory cells and the release of pro-inflammatory cytokines.[1][2] Consequently, antagonism of the CRTh2 receptor presents a promising therapeutic strategy for allergic diseases such as asthma and atopic dermatitis.
This guide will evaluate the efficacy of a representative CRTh2 antagonist by comparing its performance against two well-established positive controls in relevant disease models:
-
Preclinical Model (Allergic Airway Inflammation): A neutralizing anti-Interleukin-13 (IL-13) antibody. IL-13 is a key cytokine in the pathophysiology of asthma.
-
Preclinical Model (Allergic Cutaneous Inflammation): The corticosteroid, dexamethasone.
-
Clinical Setting (Moderate Asthma): Placebo, as a baseline for measuring therapeutic effect.
Data Presentation
Preclinical Efficacy in a Murine Model of Allergic Airway Inflammation
This table summarizes the comparative efficacy of "this compound" (represented by data for "Compound A") and a neutralizing anti-IL-13 antibody in a cockroach antigen-induced model of allergic airway inflammation.
| Treatment Group | Dosage | Primary Endpoint: Airway Hyperreactivity (AHR) Reduction (%) | Reference |
| Vehicle | - | 0% | [4] |
| This compound (Compound A) | 10 mg/kg | ~50% | [4] |
| Positive Control: Anti-IL-13 Ab | - | ~50% | [4] |
Preclinical Efficacy in a Murine Model of Allergic Cutaneous Inflammation
This table shows the comparative efficacy of a CRTh2 antagonist and the corticosteroid dexamethasone in a model of epicutaneous sensitization, a model for atopic dermatitis.
| Treatment Group | Dosage | Primary Endpoint: Reduction in Total IgE Levels (%) | Reference |
| Vehicle | - | 0% | |
| CRTh2 Antagonist | 10 mg/kg | Significant Reduction | |
| Positive Control: Dexamethasone | 0.5 mg/kg | Significant Reduction |
Clinical Efficacy in Patients with Moderate Persistent Asthma
This table summarizes the clinical efficacy of the CRTh2 antagonist OC000459 (timapiprant) compared to placebo in steroid-free adult subjects with moderate persistent asthma.
| Treatment Group | Dosage | Primary Endpoint: Change from Baseline in FEV1 (%) (Per Protocol Population) | Secondary Endpoint: Reduction in Sputum Eosinophil Count (%) | Reference |
| Placebo | - | 1.8% | Not Significant | [5][6] |
| CRTh2 Antagonist (OC000459) | 200 mg twice daily | 9.2% (p=0.037) | From 2.1% to 0.7% (p=0.03) | [5][6] |
Experimental Protocols
Preclinical Murine Model of Allergic Airway Inflammation
Objective: To induce and assess allergic airway inflammation and hyperreactivity in mice to evaluate the efficacy of a test compound.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Cockroach Allergen (CRA) extract
-
Methacholine
-
Test compound (this compound)
-
Positive control (neutralizing anti-IL-13 antibody)
-
Vehicle control
-
Whole-body plethysmography system for AHR measurement
-
ELISA kits for cytokine and IgE quantification
-
Histology equipment
Protocol:
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of CRA extract emulsified in alum on days 0 and 7.
-
Challenge: From day 14, mice are challenged intranasally with CRA extract for three consecutive days.
-
Treatment: The test compound (e.g., this compound, 10 mg/kg), positive control (anti-IL-13 antibody), or vehicle is administered orally or via the appropriate route starting from day 13 (one day before the first challenge) and continued daily throughout the challenge period.
-
Airway Hyperreactivity (AHR) Measurement: 24 hours after the final CRA challenge, AHR is assessed using whole-body plethysmography in response to increasing concentrations of nebulized methacholine.
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, mice are euthanized, and BAL is performed to collect airway inflammatory cells. Differential cell counts are performed to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Lung Histology: Lungs are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production assessment.
-
Serum and BAL Fluid Analysis: Blood and BAL fluid are collected for the measurement of total and allergen-specific IgE (in serum) and cytokine levels (e.g., IL-4, IL-5, IL-13 in BAL fluid) using ELISA.
Clinical Trial Protocol for Moderate Persistent Asthma
Objective: To evaluate the efficacy and safety of an oral CRTh2 antagonist in adult patients with moderate persistent asthma.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]
Patient Population:
-
Adults (18-65 years) with a diagnosis of moderate persistent asthma.
-
Patients must be steroid-naive or have undergone a washout period from inhaled corticosteroids.
-
Demonstrated reversible airway obstruction.
Protocol:
-
Screening and Baseline: Eligible patients undergo a screening period to confirm diagnosis and baseline measurements, including forced expiratory volume in one second (FEV1), asthma symptoms scores, and quality of life questionnaires. Sputum induction may be performed to assess baseline eosinophil counts.
-
Randomization and Treatment: Patients are randomized to receive either the CRTh2 antagonist (e.g., OC000459 200 mg twice daily) or a matching placebo for a predefined treatment period (e.g., 28 days).[5]
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in pre-bronchodilator FEV1 at the end of the treatment period.[5]
-
Secondary Endpoints:
-
Change in asthma symptom scores (e.g., daytime and nighttime symptoms).
-
Change in Asthma Quality of Life Questionnaire (AQLQ) scores.
-
Change in induced sputum eosinophil counts.[5]
-
Use of rescue medication.
-
-
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
Mandatory Visualization
Caption: CRTh2 Signaling Pathway
References
- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Two CRTh2 Antagonists: Fevipiprant and "CRTh2 Antagonist 4"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2): fevipiprant, a compound that has undergone extensive clinical investigation, and "CRTh2 antagonist 4" (also known as compound (R)-58), a potent preclinical candidate. This document aims to offer an objective comparison of their performance based on available experimental data, detailing their mechanisms of action, in vitro efficacy, and pharmacokinetic profiles.
Introduction to CRTh2 Antagonism
The CRTh2 receptor, also known as DP2, is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[1] Its natural ligand, prostaglandin D2 (PGD2), is primarily released from activated mast cells and plays a crucial role in orchestrating the inflammatory cascade associated with allergic diseases such as asthma.[2][3] Activation of the CRTh2 receptor by PGD2 leads to a variety of pro-inflammatory responses, including the chemotaxis and activation of eosinophils and Th2 cells, the release of pro-inflammatory cytokines, and the promotion of airway hyperresponsiveness.[1][2] Consequently, antagonism of the CRTh2 receptor has emerged as a promising therapeutic strategy for the treatment of eosinophilic asthma and other allergic conditions.
Comparative Data Overview
The following tables summarize the available quantitative data for fevipiprant and "this compound" to facilitate a direct comparison of their in vitro potency and pharmacokinetic parameters.
Table 1: In Vitro Potency at the Human CRTh2 Receptor
| Compound | Binding Affinity (Ki) | Functional Antagonism (IC50) |
| Fevipiprant | Not explicitly reported in the provided search results | Not explicitly reported in the provided search results |
| "this compound" ((R)-58) | 37 nM[4] | 212 nM ([³⁵S]GTPγS binding assay)[4] |
Table 2: Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Features |
| Fevipiprant | Orally bioavailable.[5] |
| "this compound" ((R)-58) | Possesses pharmacokinetic properties suitable for development as an orally bioavailable drug.[6] |
Preclinical and Clinical Performance
"this compound" (Compound (R)-58): A Potent Preclinical Candidate
"this compound," identified as compound (R)-58 in a 2008 publication by Crosignani and colleagues, emerged from a high-throughput screening campaign as a potent and selective antagonist of the CRTh2 receptor.[6][7]
In Vitro Efficacy: In vitro studies demonstrated that "this compound" exhibits a high binding affinity for the human CRTh2 receptor with a Ki value of 37 nM.[4] Functional assays confirmed its antagonist activity, with an IC50 of 212 nM in a [³⁵S]GTPγS binding assay, which measures the inhibition of G-protein activation.[4] Furthermore, this compound proved to be potent in a human eosinophil chemotaxis assay, indicating its ability to block the migration of these key inflammatory cells in response to CRTh2 activation.[6]
In Vivo Potential: While specific in vivo data from animal models of asthma or allergic inflammation for "this compound" are not readily available in the public domain, the initial publication noted that it possesses pharmacokinetic properties suitable for oral administration, suggesting its potential for in vivo efficacy.[6] The lack of published in vivo data prevents a direct comparison of its performance against fevipiprant in disease models.
Fevipiprant: From Promising Clinical Candidate to Discontinuation for Asthma
Fevipiprant (QAW039) is an orally available, selective antagonist of the CRTh2 receptor that has been extensively evaluated in clinical trials for the treatment of asthma.[5]
Clinical Efficacy: Phase II clinical trials of fevipiprant showed promising results, particularly in patients with eosinophilic asthma. Treatment with fevipiprant led to a significant reduction in sputum eosinophil counts, a key biomarker of airway inflammation.[8] Some studies also reported improvements in lung function (FEV1) in patients with moderate-to-severe asthma.[9][10]
However, subsequent large-scale Phase III clinical trials (LUSTER-1 and LUSTER-2) did not meet their primary endpoints of significantly reducing the rate of asthma exacerbations compared to placebo.[11][12] While a modest reduction in exacerbations was observed at the higher dose, the results were not statistically significant after adjusting for multiple testing.[11] Based on these outcomes, the clinical development of fevipiprant for the treatment of asthma was discontinued.[5][12]
Experimental Methodologies
Radioligand Binding Assay (for this compound)
Objective: To determine the binding affinity (Ki) of the antagonist to the CRTh2 receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells engineered to express the human CRTh2 receptor (e.g., CHO or HEK293 cells).
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand that binds to the CRTh2 receptor (e.g., [³H]PGD2).
-
Competition: A range of concentrations of the unlabeled antagonist ("this compound") are added to compete with the radiolabeled ligand for binding to the receptor.
-
Separation and Detection: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for this compound)
Objective: To assess the functional antagonist activity of the compound by measuring its effect on G-protein activation.
Protocol Outline:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the CRTh2 receptor are used.
-
Assay Reaction: The membranes are incubated with the CRTh2 agonist (e.g., PGD2) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Antagonist Effect: The assay is performed in the presence of varying concentrations of "this compound" to determine its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
-
Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is measured.
-
Data Analysis: The results are used to determine the IC50 value of the antagonist.
Human Eosinophil Chemotaxis Assay
Objective: To evaluate the ability of the antagonist to inhibit the migration of human eosinophils towards a chemoattractant that acts through the CRTh2 receptor.
Protocol Outline:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy human donors.
-
Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis plate is used. The lower wells contain a chemoattractant (e.g., PGD2 or a selective CRTh2 agonist), while the upper wells, separated by a microporous membrane, contain the isolated eosinophils.
-
Antagonist Treatment: The eosinophils are pre-incubated with different concentrations of the CRTh2 antagonist before being placed in the upper chamber.
-
Incubation: The chamber is incubated to allow the eosinophils to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower wells is quantified, typically by cell counting.
-
Data Analysis: The inhibitory effect of the antagonist on eosinophil migration is determined by comparing the number of migrated cells in the presence and absence of the antagonist.
Signaling Pathways and Experimental Workflows
CRTh2 Signaling Pathway
The binding of PGD2 to the CRTh2 receptor on inflammatory cells triggers a cascade of intracellular signaling events that ultimately lead to the pathological features of allergic inflammation.
Caption: The CRTh2 signaling pathway initiated by PGD2 binding.
Experimental Workflow for CRTh2 Antagonist Evaluation
The evaluation of a novel CRTh2 antagonist typically follows a structured workflow, from initial in vitro screening to potential clinical development.
Caption: A typical experimental workflow for CRTh2 antagonist development.
Conclusion
This comparative analysis highlights the distinct stages of development and the available data for "this compound" and fevipiprant. "this compound" demonstrates high potency in in vitro assays, establishing it as a promising preclinical candidate. However, the absence of publicly available in vivo data makes it difficult to predict its potential clinical efficacy.
In contrast, fevipiprant has a comprehensive clinical data package that, while initially promising in Phase II, ultimately did not demonstrate sufficient efficacy in Phase III trials to warrant its approval for the treatment of asthma. The journey of fevipiprant underscores the challenges of translating preclinical potency and early clinical signals into robust late-stage clinical success.
For researchers in the field, the data on "this compound" provides a benchmark for the potency of novel CRTh2 antagonists. The clinical story of fevipiprant offers valuable lessons on the complexities of targeting the CRTh2 pathway in a heterogeneous disease like asthma and emphasizes the need for robust patient selection strategies and biomarkers to identify those most likely to respond to this therapeutic approach. Future research in this area will likely focus on developing next-generation CRTh2 antagonists with optimized properties and on better understanding the patient populations that will benefit most from this class of drugs.
References
- 1. rupress.org [rupress.org]
- 2. thorax.bmj.com [thorax.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. respiratory-therapy.com [respiratory-therapy.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of the Potency of CRTh2 Antagonist 4 and Other CRTh2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of "CRTh2 antagonist 4" (also known as compound 58) with other prominent Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2) inhibitors. The data presented is compiled from publicly available scientific literature and is intended to serve as a valuable resource for researchers in the field of allergic and inflammatory diseases.
Unveiling the Potency Landscape of CRTh2 Antagonists
The CRTh2 receptor, a G protein-coupled receptor activated by prostaglandin D2 (PGD2), plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. Consequently, the development of potent and selective CRTh2 antagonists is a significant area of therapeutic research. This guide focuses on the comparative potency of several key inhibitors, with a particular emphasis on "this compound".
"this compound" has demonstrated notable potency in preclinical studies, exhibiting a high binding affinity for the CRTh2 receptor. Specifically, it has a reported half-maximal inhibitory concentration (IC50) of 212 nM and a binding affinity (Ki) of 37 nM[1]. To provide a broader context for these values, this guide presents a comparative table of potencies for other well-characterized CRTh2 inhibitors.
Comparative Potency of CRTh2 Inhibitors
The following table summarizes the in vitro potency of "this compound" alongside other notable CRTh2 inhibitors. The data is presented as IC50 and/or Ki values, which are standard measures of a compound's inhibitory strength. Lower values are indicative of higher potency.
| Compound Name | Other Names | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | compound 58 | 212 | 37 | Radioligand Binding Assay |
| Fevipiprant | QAW039, NVP-QAW039 | 0.44 (whole blood eosinophil shape change) | 1.14 | Radioligand Binding Assay, Functional Assay[2] |
| AZD1981 | Tomiplen | 8.5 - 50 (functional assays) | 4 (binding assay) | Radioligand Binding Assay, Functional Assays[3] |
| Setipiprant | ACT-129968, KYTH-105 | 6 | 5-10 | Radioligand Binding Assay[4][5][6] |
| OC000459 | Timapiprant | 28 (chemotaxis), 19 (cytokine production) | 4 (native human DP2), 13 (recombinant human DP2) | Radioligand Binding Assay, Functional Assays[1][7][8] |
| Ramatroban | BAY u3405 | 100 | 290 | Radioligand Binding Assay[9][10] |
| CAY10471 | TM30089 | 1.2 (cAMP inhibition) | 0.6 | Radioligand Binding Assay, Functional Assay[9][11][12][13][14] |
Experimental Protocols
The determination of the potency of CRTh2 antagonists relies on robust and reproducible experimental assays. The two primary methods cited in this guide are radioligand binding assays and functional assays, such as calcium mobilization assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the CRTh2 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the CRTh2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line (e.g., HEK293) stably expressing the human CRTh2 receptor.
-
Radioligand: Tritiated prostaglandin D2 ([³H]PGD2) is commonly used.
-
Test Compound: The CRTh2 antagonist to be evaluated.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing divalent cations (e.g., MgCl₂ or MnCl₂).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the CRTh2 receptor are harvested, and the cell membranes are isolated through homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([³H]PGD2) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of radioligand bound at each concentration of the test compound is determined. The data is then used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the CRTh2 receptor.
Objective: To determine the functional potency (IC50) of a test compound by measuring its ability to inhibit PGD2-induced intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably co-expressing the human CRTh2 receptor and a promiscuous G-protein (e.g., Gα15 or Gα16) to amplify the calcium signal.
-
Calcium-sensitive Fluorescent Dye: Such as Fura-2 AM or Fluo-4 AM.
-
Agonist: Prostaglandin D2 (PGD2).
-
Test Compound: The CRTh2 antagonist to be evaluated.
-
Assay Buffer: A buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence Plate Reader: To measure changes in intracellular calcium levels.
Procedure:
-
Cell Plating: Cells are seeded into a multi-well plate and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound.
-
Agonist Stimulation: PGD2 is added to the wells to stimulate the CRTh2 receptor.
-
Fluorescence Measurement: The fluorescence intensity is measured in real-time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The ability of the test compound to inhibit the PGD2-induced calcium signal is quantified. The data is used to generate a dose-response curve, from which the IC50 value is determined.
CRTh2 Signaling Pathway
The diagram below illustrates the signaling pathway initiated by the binding of PGD2 to the CRTh2 receptor and the point of intervention for CRTh2 antagonists.
Caption: CRTh2 Signaling Pathway and Antagonist Intervention.
Conclusion
This guide provides a comparative overview of the potency of "this compound" in relation to other significant CRTh2 inhibitors. The presented data, along with the detailed experimental protocols, offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics for allergic and inflammatory conditions. The provided signaling pathway diagram further elucidates the mechanism of action of these antagonists. It is important to note that while in vitro potency is a critical parameter, the overall efficacy of a drug candidate is also influenced by factors such as selectivity, pharmacokinetics, and in vivo activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1981 [openinnovation.astrazeneca.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Setipiprant | Prostaglandin Receptor | GPR | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CAY10471, CRTH2/DP2 antagonist (CAS 627865-18-3) | Abcam [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
Confirming On-Target Activity of CRTh2 Antagonist 4: A Comparative Guide
For researchers and drug development professionals investigating allergic inflammatory diseases, confirming the on-target activity of novel therapeutics is a critical step. This guide provides a comparative framework for validating the efficacy of "CRTh2 antagonist 4" (also known as compound 58), a known inhibitor of the Chemoattractant Receptor-Homologous molecule expressed on T Helper 2 cells (CRTh2).[1] We present a side-by-side comparison with other notable CRTh2 antagonists, supported by experimental data and detailed protocols for key validation assays.
The CRTh2 receptor, a G protein-coupled receptor, is a key player in the type 2 inflammatory cascade. Its activation by its natural ligand, prostaglandin D2 (PGD2), triggers the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes, contributing to the pathophysiology of allergic conditions such as asthma and allergic rhinitis.[2][3][4] CRTh2 antagonists aim to block this interaction, thereby mitigating the inflammatory response.
Comparative Analysis of CRTh2 Antagonists
To objectively assess the performance of "this compound," its binding affinity (Ki) and functional potency (IC50) are compared with those of other well-characterized CRTh2 antagonists. Lower Ki and IC50 values are indicative of higher potency.
| Compound | Binding Affinity (Ki) (nM) | Functional Potency (IC50) (nM) | Key Characteristics |
| This compound | 37[1] | 212[1] | A potent and selective inhibitor of the CRTh2 receptor. |
| Fevipiprant (QAW039) | 1.14[5] | 0.44 (eosinophil shape change)[6] | A slowly dissociating antagonist that has undergone extensive clinical investigation for asthma.[5][7][8] |
| Setipiprant (ACT-129968) | ~5-10[1] | 6.0[1][9][10] | An orally available and selective antagonist that has been studied in allergic asthmatics.[1][11][12] |
| CAY10471 (TM30089) | 0.6[3][13][14] | 1.2 (inhibition of PGD2)[15] | A highly potent and selective antagonist, often used as a research tool to study CRTh2 biology.[3][7][13][16][17] |
| Ramatroban (BAY u3405) | 290[18] | 100-170 (eosinophil migration)[15][19] | A dual antagonist of the thromboxane A2 receptor and CRTh2, marketed in some regions for allergic rhinitis.[15][18][20] |
CRTh2 Signaling Pathway and Antagonist Intervention
The following diagram illustrates the signaling cascade initiated by PGD2 binding to the CRTh2 receptor and the mechanism of action for CRTh2 antagonists.
References
- 1. medkoo.com [medkoo.com]
- 2. karger.com [karger.com]
- 3. CAY10471, CRTH2/DP2 antagonist (CAS 627865-18-3) | Abcam [abcam.com]
- 4. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fevipiprant, an oral prostaglandin DP2 receptor (CRTh2) antagonist, in allergic asthma uncontrolled on low-dose inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Setipiprant | Prostaglandin Receptor | GPR | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Setipiprant - Wikipedia [en.wikipedia.org]
- 12. Setipiprant, a selective oral antagonist of human CRTH2: relative bioavailability of a capsule and a tablet formulation in healthy female and male subjects [pubmed.ncbi.nlm.nih.gov]
- 13. CAY10471, 1MG | Labscoop [labscoop.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Second-Generation CRTh2 Antagonists: A Leap Forward in Allergic Disease Therapy
A new wave of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists is demonstrating significant advantages over first-generation compounds, offering improved potency, selectivity, and pharmacokinetic profiles. These enhancements promise greater clinical efficacy and a better safety profile for the treatment of allergic diseases such as asthma and atopic dermatitis.
First-generation CRTh2 antagonists, while validating the therapeutic potential of targeting the prostaglandin D2 (PGD2) pathway, were often hampered by limitations in their pharmacological properties. Newer agents, exemplified by compounds that have progressed to later-stage clinical trials, have been engineered to overcome these initial hurdles. This guide provides a detailed comparison of a representative second-generation antagonist, herein referred to as "CRTh2 Antagonist 4," with its predecessors, supported by experimental data and methodologies.
Enhanced Pharmacological Profile of this compound
The primary advantages of second-generation CRTh2 antagonists like "this compound" lie in their optimized potency, selectivity, and pharmacokinetics. These improvements translate to a more targeted and effective blockade of the CRTh2 signaling pathway, which is pivotal in the recruitment and activation of key inflammatory cells in allergic responses, including T helper 2 (Th2) cells, eosinophils, and basophils.[1][2][3]
Comparative Potency and Selectivity
A key differentiator for "this compound" is its superior potency and selectivity. Higher potency allows for lower therapeutic doses, potentially reducing off-target effects. Enhanced selectivity, particularly against the DP1 receptor, another PGD2 receptor, is crucial as DP1 activation can have opposing, beneficial effects in certain inflammatory contexts.[1]
| Parameter | First-Generation Antagonist (e.g., Ramatroban) | "this compound" (Representative Second-Generation) |
| Binding Affinity (Ki) | Moderate to high nM range | Low nM to sub-nM range |
| Functional Potency (IC50) | Moderate nM range | Low nM range |
| Selectivity vs. DP1 Receptor | Lower selectivity, may exhibit dual antagonism | High selectivity (>1000-fold) |
| Selectivity vs. TP Receptor | May show activity (e.g., Ramatroban is also a TP antagonist) | High selectivity |
Superior Pharmacokinetic Properties
"this compound" has been developed to exhibit a more favorable pharmacokinetic profile, ensuring sustained therapeutic concentrations and suitability for once or twice-daily oral dosing. This represents a significant improvement over some first-generation antagonists which had shorter half-lives or more variable absorption.[4]
| Parameter | First-Generation Antagonist | "this compound" |
| Oral Bioavailability | Variable | High and consistent |
| Half-life (t1/2) | Shorter (requiring more frequent dosing) | Longer (allowing for once or twice-daily dosing)[4] |
| Metabolic Stability | Susceptible to rapid metabolism | Improved metabolic stability |
The CRTh2 Signaling Pathway
Prostaglandin D2 (PGD2), primarily released by mast cells upon allergen stimulation, is a key mediator of allergic inflammation.[1][5] It exerts its pro-inflammatory effects by binding to the CRTh2 receptor, a G-protein coupled receptor (GPCR), on various immune cells.[1][2] This binding activates intracellular signaling cascades that lead to chemotaxis, cytokine release, and cell activation, perpetuating the inflammatory response. "this compound" acts by competitively blocking this interaction.
Experimental Methodologies
The characterization and comparison of CRTh2 antagonists involve a series of standardized in vitro and in vivo assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist for the CRTh2 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRTh2 receptor (e.g., HEK293 cells).
-
Assay Components: The assay mixture includes the cell membranes, a radiolabeled CRTh2 ligand (e.g., [3H]PGD2), and varying concentrations of the unlabeled antagonist ("this compound" or a first-generation compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
Objective: To assess the functional potency (IC50) of the antagonist in a cellular context.
Protocol:
-
Cell Isolation: Eosinophils are isolated from human peripheral blood.
-
Antagonist Pre-incubation: The isolated eosinophils are pre-incubated with varying concentrations of the CRTh2 antagonist.
-
Agonist Stimulation: The cells are then stimulated with a CRTh2 agonist (e.g., PGD2) to induce a characteristic shape change from round to amoeboid.
-
Fixation and Analysis: The cells are fixed, and the percentage of cells that have undergone a shape change is determined by flow cytometry or microscopy.
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the agonist-induced shape change.
Clinical Efficacy and Future Outlook
Clinical trials with later-generation CRTh2 antagonists have shown promising results, particularly in patient populations with evidence of eosinophilic inflammation. For instance, studies with fevipiprant demonstrated a significant reduction in sputum eosinophil percentage compared to placebo.[5] While not all clinical endpoints have been consistently met across all studies, the data supports the mechanism of action and highlights the potential of these antagonists in specific asthma phenotypes.[5][6][7]
The logical progression in the development of CRTh2 antagonists has led to compounds with clear advantages over their predecessors.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 3. Small-molecule CRTH2 antagonists for the treatment of allergic inflammation: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel CRTH2 antagonist: Single- and multiple-dose tolerability, pharmacokinetics, and pharmacodynamics of ACT-453859 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of antagonists for chemoattractant receptor-homologous molecule expressed on Th2 cells in adult patients with asthma: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CRTh2 Antagonist "4" Findings in Different Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) antagonists, with a focus on the validation of findings across various disease models. Experimental data from preclinical and clinical studies are presented to offer an objective overview of the therapeutic potential and limitations of targeting the CRTH2 pathway in allergic and inflammatory diseases.
The CRTh2 Signaling Pathway in Allergic Inflammation
The CRTh2 receptor, also known as DP2, is a G-protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases.[1] Its primary ligand is Prostaglandin D2 (PGD2), which is released predominantly from activated mast cells.[2] The binding of PGD2 to CRTh2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of downstream effects that promote and sustain allergic inflammation.[1][2]
Activation of the CRTh2 pathway leads to:
-
Chemotaxis: Recruitment of inflammatory cells, particularly eosinophils and Th2 lymphocytes, to the site of inflammation.[2]
-
Cellular Activation: Degranulation of eosinophils and basophils, releasing pro-inflammatory mediators.
-
Cytokine Production: Enhanced production of Th2 cytokines such as IL-4, IL-5, and IL-13, which further amplify the allergic response.[2]
CRTh2 antagonists are small molecule drugs designed to block the binding of PGD2 to the CRTH2 receptor, thereby inhibiting these downstream inflammatory processes.
References
- 1. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CRTh2 Antagonist 4 and PGD2 Synthase Inhibitors in Modulating Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for allergic diseases such as asthma and allergic rhinitis, the prostaglandin D2 (PGD2) pathway has emerged as a critical target. PGD2, a key inflammatory mediator released predominantly by mast cells, exerts its effects through two primary receptors: the DP1 receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2 or DP2). This guide provides a comparative overview of two distinct strategies to mitigate PGD2-driven inflammation: direct antagonism of the CRTh2 receptor with "CRTh2 antagonist 4" and inhibition of PGD2 production via a PGD2 synthase inhibitor.
Mechanism of Action: Two Sides of the Same Coin
This compound (also known as compound 58 or CAY10648) is a potent and selective antagonist of the CRTh2 receptor. It competitively binds to the CRTh2 receptor on the surface of key immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, thereby preventing the binding of PGD2. This blockade inhibits the downstream signaling cascade that leads to chemotaxis, activation, and cytokine release by these cells, which are central to the pathophysiology of allergic inflammation.
PGD2 Synthase Inhibitors , such as HQL-79, take an upstream approach. They target the hematopoietic prostaglandin D synthase (H-PGDS), the terminal enzyme responsible for the conversion of PGH2 to PGD2 in mast cells and other immune cells. By inhibiting H-PGDS, these compounds effectively reduce the production of PGD2, thereby diminishing its availability to activate both DP1 and CRTh2 receptors.
Signaling Pathways
The distinct mechanisms of action of a CRTh2 antagonist and a PGD2 synthase inhibitor are best understood by visualizing their points of intervention in the PGD2 signaling pathway.
Comparative Performance Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound and the PGD2 synthase inhibitor HQL-79, based on available experimental data.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | Value | Reference |
| This compound | CRTh2 (DP2) Receptor | Inhibition Constant (Ki) | 37 nM | [1] |
| 50% Inhibitory Concentration (IC50) | 212 nM | [1] | ||
| HQL-79 | Hematopoietic PGD2 Synthase (H-PGDS) | 50% Inhibitory Concentration (IC50) | 6 µM | [2] |
| Dissociation Constant (Kd) | 0.8 µM | [2] | ||
| Inhibition Constant (Ki) vs PGH2 | 5 µM | [2] | ||
| Inhibition Constant (Ki) vs GSH | 3 µM | [2] |
Table 2: In Vivo Efficacy in a Murine Model of Schistosoma mansoni-induced Hepatic Granulomatous Fibrosis
| Treatment | Outcome Measure | Result | Reference |
| HQL-79 (2.6 µ g/day ) | Total Hepatic Hydroxyproline | Increased | [3] |
| Granuloma Area | Increased | [3] | |
| Hepatic TGF-β levels | Increased | [3] | |
| Hepatic IL-13 levels | Increased | [3] | |
| CAY10471 (1.7 µ g/day ) | Total Hepatic Hydroxyproline | Increased | [3] |
| Granuloma Area | Increased | [3] | |
| Hepatic TGF-β levels | Increased | [3] | |
| Hepatic IL-13 levels | Increased | [3] |
Note: CAY10471 is a potent and selective CRTh2 antagonist, structurally related to this compound. In this particular disease model, both inhibition of PGD2 synthesis and blockade of the CRTh2 receptor led to an exacerbation of fibrosis, suggesting a complex, context-dependent role for the PGD2/CRTh2 axis in this specific pathology.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize these compounds.
PGD2 Synthase Inhibition Assay (for HQL-79)
This assay determines the ability of a compound to inhibit the enzymatic activity of H-PGDS.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human H-PGDS is purified. The substrate, PGH2, is synthesized and stored under conditions to prevent degradation.
-
Incubation: The assay is performed in a suitable buffer containing a known concentration of H-PGDS and glutathione (a cofactor).
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., HQL-79) are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of PGH2.
-
Reaction Termination: After a defined period, the reaction is stopped, typically by the addition of a quenching solution.
-
Quantification: The amount of PGD2 produced is quantified using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Eosinophil Shape Change Assay (for this compound)
This functional assay measures the ability of a CRTh2 antagonist to block PGD2-induced activation of eosinophils.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation and negative selection.
-
Pre-incubation with Antagonist: The isolated eosinophils are pre-incubated with various concentrations of the CRTh2 antagonist or vehicle control for a specified time.
-
Stimulation: The cells are then stimulated with a sub-maximal concentration of PGD2 or a selective CRTh2 agonist to induce a shape change from a round to a polarized morphology.
-
Fixation: After a short incubation period, the cells are fixed with a suitable fixative (e.g., paraformaldehyde) to preserve their morphology.
-
Flow Cytometry Analysis: The change in cell shape is quantified by measuring the forward scatter (FSC) of the cells using a flow cytometer. An increase in FSC indicates cell polarization and activation.
-
Data Analysis: The ability of the CRTh2 antagonist to inhibit the PGD2-induced increase in FSC is calculated, and an IC50 value is determined.
Conclusion
Both CRTh2 antagonists and PGD2 synthase inhibitors represent promising therapeutic strategies for allergic diseases by targeting the pro-inflammatory effects of PGD2. The choice between these two approaches may depend on the specific disease context and the desired therapeutic outcome.
-
This compound offers a targeted approach by specifically blocking the pro-inflammatory signals mediated through the CRTh2 receptor. This leaves the potential immunomodulatory effects of PGD2 acting through the DP1 receptor intact.
-
PGD2 synthase inhibitors like HQL-79 provide a broader inhibition of PGD2-mediated effects by reducing the overall levels of the ligand. This will impact signaling through both CRTh2 and DP1 receptors.
Further head-to-head comparative studies in relevant preclinical models of allergic inflammation are warranted to fully elucidate the differential therapeutic potential of these two distinct but related mechanisms of action. This will be crucial for guiding the clinical development and positioning of these promising new classes of anti-inflammatory agents.
References
Translating CRTh2 Antagonist In Vitro Results to In-Vivo Efficacy: A Comparative Guide
The chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTh2), also known as DP2, is a G-protein-coupled receptor that plays a pivotal role in allergic inflammation.[1][2] Its natural ligand, prostaglandin D2 (PGD2), is primarily released by mast cells following allergen stimulation.[1][3] The interaction between PGD2 and CRTh2 triggers a cascade of inflammatory responses, making CRTh2 a compelling therapeutic target for allergic diseases such as asthma and allergic rhinitis.[2][4] A number of orally administered CRTh2 antagonists have been developed and evaluated in clinical trials.[1] This guide provides a comparative overview of the in vitro results of CRTh2 antagonists and their translation to in vivo efficacy, supported by experimental data and detailed protocols.
The CRTh2 Signaling Pathway
Upon binding of PGD2, the CRTh2 receptor, expressed on various immune cells including T helper type 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s), initiates a signaling cascade.[1][5][6] This leads to chemotaxis, activation, and cytokine release from these cells, promoting a type 2 inflammatory response.[5][7][8] CRTh2 signaling is involved in the recruitment and activation of eosinophils and basophils.[1] The pathway is a central regulator of type 2 inflammation.[8]
In Vitro Efficacy of CRTh2 Antagonists
In vitro studies are fundamental in identifying and characterizing the inhibitory potential of CRTh2 antagonists. These assays typically measure the ability of a compound to block PGD2-induced cellular responses in isolated primary human inflammatory cells.
Key In Vitro Assays and Findings
The primary mechanism of action of CRTh2 antagonists is blocking eosinophil activation and chemotaxis.[1] In vitro, PGD2-CRTh2 signaling is involved in the recruitment and activation of eosinophils and basophils.[1]
| In Vitro Assay | Cell Type | Measured Effect | Representative Antagonists | Key Findings |
| Chemotaxis Assay | Eosinophils, Th2 cells, Basophils | Inhibition of cell migration towards a PGD2 gradient | OC000459, Fevipiprant, AZD1981 | Antagonists effectively block the chemotactic response of inflammatory cells to PGD2.[1] |
| Calcium Mobilization Assay | Eosinophils, Th2 cells | Blockade of PGD2-induced intracellular calcium flux | Various | CRTh2 antagonists prevent the rise in intracellular calcium, a key step in cell activation.[9] |
| Degranulation Assay | Eosinophils, Basophils | Inhibition of the release of inflammatory mediators (e.g., histamine, eosinophil peroxidase) | Timapiprant (OC000459) | Antagonists can reduce the degranulation of eosinophils and basophils, key events in the allergic cascade.[8] |
| Cytokine Release Assay | Th2 cells, ILC2s | Reduction in the secretion of type 2 cytokines (IL-4, IL-5, IL-13) | Ramatroban | PGD2-induced production of IL-4, IL-5, and IL-13 by Th2 cells is inhibited by CRTh2 antagonism.[10] |
Experimental Protocol: Eosinophil Chemotaxis Assay
This protocol describes a common method to assess the in vitro efficacy of a CRTh2 antagonist.
-
Cell Isolation: Isolate human eosinophils from the peripheral blood of healthy or allergic donors using density gradient centrifugation followed by negative selection with magnetic beads.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Treatment: Pre-incubate the isolated eosinophils with various concentrations of the CRTh2 antagonist or vehicle control.
-
Chemoattractant: Add PGD2 to the lower wells of the chamber to create a chemotactic gradient.
-
Migration: Place the antagonist-treated eosinophils in the upper wells and incubate the chamber to allow for cell migration through the membrane.
-
Quantification: After the incubation period, count the number of eosinophils that have migrated to the lower chamber using a microscope or a cell counter.
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the vehicle control to determine the IC50 value.
Translation to In Vivo Efficacy
While in vitro results are promising, the translation to in vivo efficacy in animal models and human clinical trials has been met with mixed success. Several CRTh2 antagonists have advanced to clinical development, providing valuable insights into the role of the PGD2-CRTh2 axis in allergic diseases.
Preclinical In Vivo Models
Animal models of allergic inflammation, often using mice, are crucial for evaluating the in vivo potential of CRTh2 antagonists before human trials.
| Animal Model | Key Readouts | Representative Antagonist | Findings |
| Mouse Model of Allergic Asthma | Airway hyperresponsiveness, eosinophilic inflammation, mucus production, Th2 cytokine levels | Compound 19 (a novel antagonist), TM30089 | Oral administration inhibited peribronchial eosinophilia and mucus cell hyperplasia.[11] Antagonism of CRTh2 can ameliorate airway hyperreactivity and downregulate inflammation-induced genes.[12] |
| Guinea Pig Allergen Challenge Model | Airway inflammation, eosinophilia, IL-4 and IL-13 production | A selective CRTh2 antagonist | Reduced eosinophilic airways inflammation and production of IL-4 and IL-13.[3] |
Clinical Trial Results in Humans
The ultimate test of a drug's efficacy lies in randomized, placebo-controlled clinical trials. Several CRTh2 antagonists have been evaluated for the treatment of asthma and allergic rhinitis.
| CRTh2 Antagonist | Condition | Key In Vivo Efficacy Endpoints | Summary of Results |
| Fevipiprant (QAW039) | Moderate-to-severe asthma | Sputum eosinophil counts, FEV1 | Showed a significant reduction in bronchial submucosal eosinophil counts.[1] However, two recent phase 3 trials found that fevipiprant did not reduce the rate of asthma exacerbations.[8] |
| OC000459 (Timapiprant) | Moderate persistent asthma | FEV1, sputum eosinophil counts, asthma symptoms | A 4-week study showed a significant improvement in FEV1 in the per-protocol population and a reduction in sputum eosinophils.[1][13] It also reduced nasal and ocular symptoms in subjects with allergic rhinitis.[4] |
| AZD1981 | Asthma | Morning peak expiratory flow (PEF), Asthma Control Questionnaire (ACQ-5) | Non-significant increase in morning PEF.[14] However, significant improvements in ACQ-5 scores were observed.[14] |
| BI 671800 | Asthma | Eosinophil activation and chemotaxis | Confirmed that the principal mechanism of action is through blocking eosinophil activation and chemotaxis.[1] |
| Setipiprant | Allergic asthma | Late asthmatic response | Inhibited the allergen-induced late asthmatic response, confirming the effect of this drug class on allergic inflammation.[1] |
The clinical data suggest that while CRTh2 antagonists can effectively reduce eosinophilic inflammation, the translation to significant improvements in lung function and symptom control is not always consistent.[1][8] This highlights the complexity of asthma pathophysiology and suggests that targeting the CRTh2 pathway may be most beneficial in specific patient subgroups, such as those with eosinophilic asthma.[1]
General Experimental Workflow for CRTh2 Antagonist Development
The development of a novel CRTh2 antagonist follows a structured pipeline from initial discovery to clinical evaluation.
Conclusion and Future Perspectives
The journey of CRTh2 antagonists from in vitro discovery to clinical application underscores the challenges of translating preclinical findings. While in vitro assays consistently demonstrate the potent ability of these compounds to block key inflammatory pathways, their in vivo efficacy in humans has been more modest and variable.
The data strongly support the primary mechanism of CRTh2 antagonists in inhibiting eosinophil migration and activation.[1] However, the clinical benefit appears to be most pronounced in patients with evidence of eosinophilic inflammation.[1] Future research should focus on identifying biomarkers to select patient populations most likely to respond to CRTh2 antagonist therapy.[1] The development of these targeted treatments may offer a valuable oral alternative to biologic therapies for specific subgroups of patients with severe, eosinophilic asthma.[15]
References
- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 6. Facebook [cancer.gov]
- 7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thorax.bmj.com [thorax.bmj.com]
- 9. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] CRTH2 antagonists in asthma: current perspectives | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Fevipiprant (CRTh2 Antagonist 4) and Standard-of-Care Treatments for Allergic Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals: An Objective Benchmarking Guide
This guide provides a detailed comparison of the novel CRTh2 antagonist, fevipiprant (referred to as "CRTh2 antagonist 4" for the purpose of this analysis), against current standard-of-care treatments for eosinophilic asthma and allergic rhinitis. The information is compiled from publicly available clinical trial data and research publications to offer an objective resource for the scientific community.
Executive Summary
Fevipiprant is an orally administered selective antagonist of the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTh2). By blocking the action of prostaglandin D2 (PGD2) on this receptor, fevipiprant aims to inhibit the recruitment and activation of key inflammatory cells, including eosinophils, basophils, and Th2 lymphocytes. This mechanism of action positions it as a potential therapeutic for type 2 inflammatory diseases. Standard-of-care treatments for these conditions, such as inhaled corticosteroids (ICS), long-acting beta-agonists (LABAs), leukotriene receptor antagonists (LTRAs), and biologics for asthma, and antihistamines and intranasal corticosteroids for allergic rhinitis, operate through different pathways. This guide will dissect the available data to compare their performance.
Mechanism of Action: A Comparative Overview
The therapeutic approaches to eosinophilic asthma and allergic rhinitis are characterized by distinct mechanisms of action. Fevipiprant targets a specific pathway in the inflammatory cascade, while standard-of-care treatments have broader or different focal points.
-
Fevipiprant (CRTh2 Antagonist): Selectively blocks the CRTh2 receptor, preventing PGD2-mediated activation and migration of eosinophils, basophils, and Th2 cells. This targeted approach aims to reduce the eosinophilic inflammation that is a hallmark of these allergic diseases.[1][2][3]
-
Inhaled Corticosteroids (ICS): These agents have broad anti-inflammatory effects. They act by binding to glucocorticoid receptors, which in turn alters the transcription of numerous genes involved in the inflammatory response. This leads to a reduction in the production of multiple pro-inflammatory cytokines and a decrease in the number and activity of inflammatory cells, including eosinophils.
-
Leukotriene Receptor Antagonists (LTRAs): These drugs, such as montelukast, block the action of cysteinyl leukotrienes at their receptor. Leukotrienes are inflammatory mediators that contribute to bronchoconstriction, mucus production, and eosinophil recruitment.
-
Biologics (e.g., Anti-IL-5, Anti-IgE): These are monoclonal antibodies that target specific molecules in the inflammatory pathway.
-
Anti-IL-5 therapies (mepolizumab, benralizumab): Target interleukin-5, a key cytokine responsible for the maturation, activation, and survival of eosinophils.[4][5][6] Benralizumab additionally depletes eosinophils and basophils through antibody-dependent cell-mediated cytotoxicity.[5]
-
Anti-IgE therapy (omalizumab): Binds to circulating IgE, preventing it from activating mast cells and basophils, thereby reducing the release of a wide range of inflammatory mediators.[7][8][9][10][11]
-
-
Antihistamines: Block the action of histamine at H1 receptors, primarily alleviating symptoms like itching, sneezing, and rhinorrhea.
-
Intranasal Corticosteroids: Similar to inhaled corticosteroids, they exert broad anti-inflammatory effects directly within the nasal passages to reduce nasal congestion and other symptoms of allergic rhinitis.[12][13][14][15][16][17]
Signaling Pathway of CRTh2 Antagonism
Caption: Fevipiprant blocks PGD2 binding to the CRTh2 receptor.
Performance Data: Eosinophilic Asthma
The following tables summarize key efficacy data from placebo-controlled clinical trials for fevipiprant and standard-of-care treatments in patients with eosinophilic asthma. Direct head-to-head comparative trial data is limited.
| Treatment | Change in Sputum Eosinophil (%) from Baseline | Reference |
| Fevipiprant | Geometric mean decrease from 5.4% to 1.1% (vs. 4.6% to 3.9% for placebo) | [1][2][3][18][19] |
| Inhaled Corticosteroids (Budesonide) | Fall in mean eosinophil count from 0.37 to 0.16 x 10^9/L (placebo-controlled) | [20] |
| Benralizumab (Anti-IL-5R) | Significant reduction in sputum eosinophils to <3% in patients uncontrolled on other anti-IL-5 therapies | [4][5] |
| Mepolizumab (Anti-IL-5) | Significant reduction in blood and sputum eosinophils | [21][22][23][24][25] |
| Omalizumab (Anti-IgE) | Significant reduction in post-treatment peripheral blood eosinophil counts from baseline (p<0.0001 vs. placebo) | [8][10] |
| Treatment | Change in Forced Expiratory Volume in 1 second (FEV1) | Reference |
| Fevipiprant | Evidence of improved post-bronchodilator FEV1 | [1] |
| Mepolizumab | Mean difference of 0.06 L improvement vs. placebo | [21] |
| Benralizumab | Maintained improvements in lung function over a second year of treatment | [6] |
| Treatment | Reduction in Annualized Asthma Exacerbation Rate | Reference |
| Mepolizumab | 42% risk reduction vs. placebo | [21] |
| Benralizumab | 49% reduction vs. placebo | [26] |
| Omalizumab | 26.1% of patients with at least one exacerbation vs. 41.7% for placebo | [7] |
| Treatment | Change in Asthma Control Questionnaire (ACQ) Score | Reference |
| Mepolizumab | Mean difference of -0.29 vs. placebo | [21] |
| Benralizumab | Maintained improvements in asthma control over a second year of treatment | [6] |
Performance Data: Allergic Rhinitis
| Treatment | Efficacy in Reducing Allergic Rhinitis Symptoms | Reference |
| Oral H1 Antihistamines | Outperformed placebo in reducing total and individual symptom scores. Rupatadine ranked highly in efficacy. | [15][27][28][29] |
| Intranasal Corticosteroids | Established as first-line treatment for moderate to severe allergic rhinitis, effective at controlling underlying inflammation and providing symptom relief. | [12][13][14][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of key experimental protocols cited in the referenced studies.
Experimental Workflow for a Placebo-Controlled Trial
Caption: Generalized workflow for a randomized placebo-controlled trial.
Sputum Induction and Analysis
-
Objective: To non-invasively collect a sample of airway secretions to quantify inflammatory cells, particularly eosinophils.
-
Procedure:
-
Pre-treatment: Patients are typically pre-treated with a bronchodilator (e.g., salbutamol) to minimize the risk of bronchoconstriction.
-
Nebulization: Patients inhale nebulized hypertonic saline (e.g., 3%, 4.5%, or 5%) for a set period (e.g., 7 minutes).[30][31][32] The saline irritates the airways, inducing coughing and sputum production.
-
Spirometry Monitoring: Forced expiratory volume in 1 second (FEV1) is monitored before and after nebulization to ensure patient safety. A significant drop in FEV1 may lead to discontinuation of the procedure.[30][32]
-
Sample Collection: Patients are encouraged to cough deeply to expectorate sputum into a sterile container.
-
Processing: The collected sputum is processed to separate cells from mucus. A cell count and differential are then performed to determine the percentage of eosinophils.
-
Forced Expiratory Volume in 1 second (FEV1) Measurement
-
Objective: To assess lung function by measuring the volume of air a person can forcibly exhale in one second.
-
Procedure:
-
Instruction: The patient is instructed to take a deep breath in, as large as possible.
-
Exhalation: The patient then blows out as hard and as fast as possible into a spirometer for at least 6 seconds.[33][34][35][36][37]
-
Data Recording: The spirometer measures the volume of air exhaled over time. The FEV1 is the volume exhaled in the first second.
-
Reproducibility: The maneuver is typically repeated several times to ensure a consistent and reliable measurement.
-
Asthma Control Questionnaire (ACQ)
-
Objective: To measure the adequacy of asthma control and changes in response to treatment.
-
Methodology:
-
The ACQ consists of 7 questions (5 related to symptoms, 1 on rescue bronchodilator use, and 1 based on FEV1 % predicted).[38][39][40][41] A 5-question version (ACQ-5) that omits the FEV1 component is also used.[42]
-
Patients recall their experiences over the previous week and rate each item on a 7-point scale (0 = no impairment, 6 = maximum impairment).[38][39][41]
-
The overall ACQ score is the mean of the individual item scores, ranging from 0 (totally controlled) to 6 (severely uncontrolled).[38][39][41]
-
A score below 0.75 is generally considered well-controlled, while a score of 1.5 or higher is considered not well-controlled.[42]
-
Conclusion
Fevipiprant, as a CRTh2 antagonist, offers a targeted approach to mitigating eosinophilic inflammation in allergic diseases. The available data suggests it can effectively reduce sputum eosinophils in patients with eosinophilic asthma. However, its clinical efficacy in terms of lung function improvement and exacerbation reduction relative to established standard-of-care treatments requires further investigation through direct comparative studies.
Standard-of-care treatments like inhaled corticosteroids and biologics have demonstrated significant efficacy in improving lung function and reducing exacerbations in patients with eosinophilic asthma. For allergic rhinitis, intranasal corticosteroids and oral antihistamines remain the cornerstone of therapy with proven efficacy.
The choice of therapeutic strategy will ultimately depend on the specific patient phenotype, disease severity, and a comprehensive evaluation of the risk-benefit profile of each treatment option. Continued research and head-to-head clinical trials are necessary to fully elucidate the positioning of CRTh2 antagonists within the existing treatment landscape for allergic inflammatory diseases.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. | BioWorld [bioworld.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Benralizumab for allergic asthma: a randomised, double-blind, placebo-controlled trial | European Respiratory Society [publications.ersnet.org]
- 6. respiratory-therapy.com [respiratory-therapy.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Effect of omalizumab on peripheral blood eosinophilia in allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Omalizumab effectiveness in patients with severe allergic asthma according to blood eosinophil count: the STELLAIR study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. The Effect of Omalizumab on Eosinophilic Inflammation of the Respiratory Tract in Patients with Allergic Asthma [mdpi.com]
- 12. Intranasal corticosteroids in the treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and acceptability of licensed dose intranasal corticosteroids for moderate-to-severe allergic rhinitis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.aap.org [publications.aap.org]
- 15. Pharmacological Management of Allergic Rhinitis: A Consensus Statement from the Malaysian Society of Allergy and Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intranasal Versus Oral Treatments for Allergic Rhinitis: A Systematic Review With Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bmjopen.bmj.com [bmjopen.bmj.com]
- 18. Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. Effect of inhaled corticosteroids on peripheral blood eosinophil counts and density profiles in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of mepolizumab in severe eosinophilic asthma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The clinical effectiveness of mepolizumab treatment in severe eosinophilic asthma; outcomes from four years cohort evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. trial.medpath.com [trial.medpath.com]
- 24. researchgate.net [researchgate.net]
- 25. mdnewsline.com [mdnewsline.com]
- 26. hcplive.com [hcplive.com]
- 27. Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. sgs.com [sgs.com]
- 31. Sputum induction: review of literature and proposal for a protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 32. atsjournals.org [atsjournals.org]
- 33. Spirometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. publications.ersnet.org [publications.ersnet.org]
- 35. my.clevelandclinic.org [my.clevelandclinic.org]
- 36. m.youtube.com [m.youtube.com]
- 37. Spirometry - Mayo Clinic [mayoclinic.org]
- 38. Qoltech - Measurement of Health-Related Quality of Life & Asthma Control [qoltech.co.uk]
- 39. gpnotebook.com [gpnotebook.com]
- 40. FValidation and Psychometric Properties of the Asthma Control Questionnaire among Children - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Asthma Control Questionnaire (ACQ) [thoracic.org]
- 42. asthma.org.au [asthma.org.au]
A Head-to-Head Comparison of CRTh2 Antagonists: CRTh2 Antagonist 4 vs. CAY10471
For Researchers, Scientists, and Drug Development Professionals
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that has emerged as a significant target in the development of therapies for allergic and inflammatory diseases such as asthma and allergic rhinitis.[1][2][3] Prostaglandin D2 (PGD2), primarily released from mast cells, is the natural ligand for CRTh2 and mediates pro-inflammatory responses, including the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1][3][4][5] This guide provides a detailed head-to-head comparison of two notable CRTh2 antagonists: CRTh2 antagonist 4 and CAY10471, presenting key experimental data, detailed methodologies, and relevant signaling pathway information to aid researchers in their selection and application of these compounds.
Quantitative Performance Data
The following table summarizes the key pharmacological parameters for this compound and CAY10471, providing a clear comparison of their potency and binding affinity.
| Parameter | This compound (Compound 58) | CAY10471 (TM30089) | Reference(s) |
| Target | Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2/DP2) | Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2/DP2) | [6][7] |
| IC50 | 212 nM | 1.2 nM (inhibition of PGD2-induced cAMP production) | [6][8] |
| Binding Affinity (Ki) | 37 nM | 0.60 nM | [6][7][8] |
| Selectivity | Data not widely available | Highly selective for CRTh2 over DP1 and TP receptors. Ki for DP1: 1200 nM, Ki for TP: >10,000 nM | [7][8][9] |
| Mechanism of Action | CRTh2/DP2 Receptor Inhibitor | Selective, insurmountable CRTh2 antagonist | [6][10][11] |
CRTh2 Signaling Pathway
Activation of the CRTh2 receptor by its ligand, PGD2, initiates a signaling cascade that contributes to the inflammatory response. Understanding this pathway is crucial for contextualizing the mechanism of action of its antagonists.
Caption: CRTh2 receptor signaling cascade upon PGD2 binding.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for the key experiments used to characterize CRTh2 antagonists.
Radioligand Binding Assay (for Ki determination)
This assay is employed to determine the binding affinity of a compound to its target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human CRTh2 receptor (e.g., HEK293 cells) are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled CRTh2 ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled antagonist (this compound or CAY10471).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement (for IC50 determination)
This assay measures the ability of an antagonist to block the downstream signaling of the CRTh2 receptor.
Methodology:
-
Cell Culture: Cells expressing the CRTh2 receptor are cultured.
-
Pre-treatment: The cells are pre-treated with the CRTh2 antagonist at various concentrations.
-
Stimulation: The cells are then stimulated with a CRTh2 agonist (e.g., PGD2) to activate the receptor and induce a decrease in intracellular cyclic AMP (cAMP) levels, often in the presence of forskolin to elevate basal cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: The results are plotted as the percentage of inhibition of the agonist-induced response versus the antagonist concentration. The IC50 value, the concentration of the antagonist that causes 50% of the maximal inhibition, is then determined.
Discussion and Conclusion
Both this compound and CAY10471 are effective inhibitors of the CRTh2 receptor. However, the available data indicate that CAY10471 exhibits significantly greater potency, with an IC50 value in the low nanomolar range and a sub-nanomolar binding affinity.[8] Furthermore, CAY10471 has been well-characterized for its high selectivity against other prostanoid receptors, such as DP1 and TP, which is a crucial attribute for minimizing off-target effects in experimental and potential therapeutic applications.[7][8][9] this compound is a potent inhibitor, though with a higher IC50 and Ki compared to CAY10471.[6]
The choice between these two antagonists will depend on the specific requirements of the research. CAY10471's high potency and selectivity make it an excellent tool for studies requiring precise and potent inhibition of CRTh2. This compound, while less potent, may still be a valuable research tool, particularly in studies where its specific chemical properties are of interest.
This guide provides a foundational comparison based on publicly available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their experimental systems when selecting a CRTh2 antagonist.
References
- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAY10471, 1MG | Labscoop [labscoop.com]
- 10. TM30089 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. TM30089 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Assessing the Preclinical Profile of CRTh2 Antagonists for Allergic Diseases
A Comparative Guide for Drug Development Professionals
The Chemoattractant Receptor-Homologous molecule expressed on T-helper 2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of type 2 inflammatory diseases such as asthma and allergic rhinitis.[1][2][3][4] Its ligand, prostaglandin D2 (PGD2), is primarily released from activated mast cells and triggers the recruitment and activation of key effector cells in the allergic cascade, including eosinophils, basophils, and Th2 lymphocytes.[1][2][5][6] Consequently, antagonism of the CRTh2 receptor has emerged as a promising therapeutic strategy for these conditions.[3][7][8] This guide provides a comparative analysis of the preclinical data for prominent CRTh2 antagonists, offering researchers and drug developers a framework for assessing their clinical potential. For the purpose of this guide, we will focus on Fevipiprant as a primary example, given its progression to late-stage clinical trials, and compare it with other well-documented antagonists.
Mechanism of Action of CRTh2 Antagonists
CRTh2 antagonists are small molecule inhibitors that selectively bind to the CRTh2 receptor.[9] This binding competitively blocks the interaction of PGD2 with the receptor, thereby inhibiting downstream signaling pathways.[9] The activation of CRTh2 by PGD2 typically leads to a cascade of intracellular events, including the inhibition of cyclic adenosine monophosphate (cAMP) production and an increase in intracellular calcium.[7] These signals are crucial for mediating the chemotaxis, activation, and survival of inflammatory cells.[5][6][10] By blocking these initial steps, CRTh2 antagonists can effectively reduce the infiltration and activity of eosinophils and other key immune cells in target tissues, such as the airways in asthma.[1][9]
Below is a diagram illustrating the signaling pathway of the CRTh2 receptor and the point of intervention for CRTh2 antagonists.
Caption: CRTh2 signaling pathway and antagonist intervention.
Comparative Preclinical Data
The following tables summarize key preclinical parameters for Fevipiprant and other notable CRTh2 antagonists. This data is essential for comparing their potency, selectivity, and efficacy in non-clinical models.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Assay Type | Species | IC50 / Ki (nM) | Reference |
| Fevipiprant (QAW039) | CRTh2 | Radioligand Binding | Human | 0.34 (Ki) | [1] |
| CRTh2 | PGD2-induced Ca²⁺ flux | Human | 0.52 (IC50) | [1] | |
| DP1 | Radioligand Binding | Human | >10,000 (Ki) | [1] | |
| OC000459 | CRTh2 | Radioligand Binding | Human | 5.4 (IC50) | [1] |
| CRTh2 | Eosinophil Shape Change | Human | 3.2 (IC50) | [1] | |
| DP1 | Radioligand Binding | Human | >10,000 (IC50) | [1] | |
| AZD1981 | CRTh2 | Radioligand Binding | Human | 2.5 (Ki) | [1] |
| CRTh2 | Eosinophil Chemotaxis | Human | 1.8 (IC50) | [1] | |
| DP1 | Radioligand Binding | Human | >10,000 (Ki) | [1] |
Table 2: In Vivo Efficacy in Animal Models of Allergic Inflammation
| Compound | Animal Model | Key Endpoint | Route | Dose | Efficacy | Reference |
| Fevipiprant (QAW039) | Ovalbumin-sensitized Brown Norway rats | Airway Eosinophilia | Oral | 10 mg/kg | ~70% inhibition | [1] |
| TM30089 | Murine Asthma Model | Airway Eosinophilia | Oral | N/A | Significant inhibition | [7] |
| Murine Asthma Model | Goblet Cell Hyperplasia | Oral | N/A | Reduction | [7] | |
| ARRY-060 | Mouse Allergic Rhinitis Model | Decrease in Respiratory Frequency | Oral | N/A | Prevention | [11] |
| Mouse Allergic Rhinitis Model | Increase in Nasal Resistance | Oral | N/A | Prevention | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to characterize CRTh2 antagonists.
Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity of a test compound for the CRTh2 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human CRTh2 receptor (e.g., HEK293 cells).
-
Assay Components: The assay mixture contains cell membranes, a radiolabeled ligand for CRTh2 (e.g., [³H]PGD2), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow competitive binding between the radioligand and the test compound to the receptor.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation.
-
Eosinophil Chemotaxis Assay
-
Objective: To assess the ability of a test compound to inhibit the migration of eosinophils towards a chemoattractant (PGD2).
-
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower well separated by a microporous membrane.
-
Assay Setup: The lower wells contain PGD2 as the chemoattractant. The upper wells contain the isolated eosinophils, which have been pre-incubated with either vehicle or varying concentrations of the test compound.
-
Incubation: The chamber is incubated to allow eosinophils to migrate through the membrane towards the chemoattractant.
-
Cell Quantification: The number of eosinophils that have migrated to the lower wells is quantified, typically by cell counting using a microscope or a cell viability assay.
-
Data Analysis: The inhibitory effect of the compound is expressed as the percentage of inhibition of PGD2-induced migration, and the IC50 value is calculated.
-
Below is a workflow diagram for a typical preclinical evaluation of a CRTh2 antagonist.
Caption: Preclinical workflow for CRTh2 antagonist development.
Conclusion
The preclinical data for CRTh2 antagonists like Fevipiprant, OC000459, and AZD1981 consistently demonstrate potent and selective inhibition of the CRTh2 receptor, leading to reduced eosinophilic inflammation in various animal models of allergic disease.[1][7] This strong preclinical rationale has supported their progression into clinical trials. While clinical results have shown varied levels of success, the preclinical evidence underscores the critical role of the PGD2-CRTh2 axis in type 2 inflammation.[1] For researchers and drug developers, a thorough assessment of the in vitro potency, in vivo efficacy, and pharmacokinetic profile of novel CRTh2 antagonists remains a critical step in identifying candidates with the highest probability of clinical success in treating allergic conditions.
References
- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 6. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
Replicating Published Findings on CRTh2 Antagonist 4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the publicly available data on "CRTh2 antagonist 4" (also known as compound 58) and other key Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists. The information is intended to assist researchers in replicating and building upon published findings in the field of allergic inflammatory diseases.
CRTH2 Signaling Pathway
The CRTH2 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in the inflammatory cascade associated with allergic diseases. Its primary endogenous ligand is Prostaglandin D2 (PGD2), which is released from activated mast cells. Upon binding PGD2, the CRTH2 receptor couples to Gi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration. This signaling cascade ultimately promotes the chemotaxis, activation, and survival of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils, thereby perpetuating the allergic response.[1][2][3] CRTH2 antagonists aim to block this pathway and mitigate the inflammatory effects.
Figure 1: Simplified CRTH2 signaling pathway.
Comparative Performance of CRTH2 Antagonists
The following tables summarize the in vitro potency of "this compound" and other well-characterized CRTH2 antagonists. The data has been extracted from various publications, and it is crucial to consider the specific assay conditions for a direct comparison.
Table 1: Receptor Binding Affinity (Ki) of CRTH2 Antagonists
| Compound | Ki (nM) | Species | Assay Type | Reference |
| This compound (compound 58) | 37 | Human | Radioligand displacement assay ([3H]PGD2) | Crosignani S, et al. J Med Chem. 2008 |
| Fevipiprant (QAW039) | 1.1 (KD) | Human | In vitro dissociation constant | Erpenbeck et al. J Allergy Clin Immunol. 2016[4] |
| CAY10471 | 0.6 | Human | Radioligand displacement assay ([3H]PGD2) | Cayman Chemical Datasheet[5] |
| Timapiprant (OC000459) | 13 | Human (recombinant) | Radioligand displacement assay ([3H]PGD2) | Pettipher R, et al. J Pharmacol Exp Ther. 2012[6][7] |
| Timapiprant (OC000459) | 4 | Human (native) | Radioligand displacement assay ([3H]PGD2) | Pettipher R, et al. J Pharmacol Exp Ther. 2012[6][7] |
| Setipiprant (ACT-129968) | 6 | Human | Dissociation constant | Diamant Z, et al. Clin Exp Allergy. 2014[8] |
Table 2: Functional Antagonism (IC50) of CRTH2 Antagonists
| Compound | IC50 (nM) | Species | Assay Type | Reference |
| This compound (compound 58) | 212 | Human | [35S]GTPγS binding assay | Crosignani S, et al. J Med Chem. 2008 |
| Fevipiprant (QAW039) | 0.44 | Human | PGD2-induced eosinophil shape change in whole blood | Erpenbeck et al. J Allergy Clin Immunol. 2016[4] |
| CAY10471 | 1.2 | Human | Inhibition of PGD2-induced effects | Ulven T, et al. J Med Chem. 2005[9] |
| Timapiprant (OC000459) | 28 | Human | Chemotaxis of Th2 lymphocytes | Pettipher R, et al. J Pharmacol Exp Ther. 2012[6][7] |
| Timapiprant (OC000459) | 19 | Human | Cytokine production by Th2 lymphocytes | Pettipher R, et al. J Pharmacol Exp Ther. 2012[6][7] |
| AZD1981 | 7.6 (pIC50) | Human | Inhibition of eosinophil migration | Schmidt JA, et al. Br J Pharmacol. 2013[10] |
Experimental Protocols
To facilitate the replication of the published findings, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay (for Ki determination)
This protocol is a generalized procedure based on common practices in the field and the information available in the cited literature.
Figure 2: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CRTH2 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2).
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).
-
Incubation: In a 96-well plate, the cell membranes (typically 5-20 µg of protein) are incubated with a fixed concentration of the radioligand [3H]PGD2 (e.g., 1-5 nM) and varying concentrations of the unlabeled antagonist.
-
Non-specific Binding: To determine non-specific binding, a high concentration of unlabeled PGD2 (e.g., 10 µM) is used.
-
Incubation Conditions: The reaction is typically incubated for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay (for functional antagonism)
This functional assay measures the ability of a compound to inhibit agonist-induced G-protein activation.
Figure 3: Workflow for a [35S]GTPγS binding assay.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the CRTH2 receptor are used.
-
Assay Buffer: A typical assay buffer contains 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, and 1 µM GDP.
-
Incubation: Membranes are pre-incubated with the antagonist for a short period (e.g., 15-30 minutes) at 30°C.
-
Stimulation: The reaction is initiated by adding a fixed concentration of the agonist (PGD2, typically at its EC80 concentration) and [35S]GTPγS (e.g., 0.1-0.5 nM).
-
Basal and Maximum Stimulation: Basal binding is determined in the absence of an agonist, and maximum stimulation is determined in the absence of an antagonist.
-
Incubation Conditions: The reaction is incubated for 30-60 minutes at 30°C.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Quantification: The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The percentage of inhibition of agonist-stimulated [35S]GTPγS binding is plotted against the antagonist concentration to determine the IC50 value.[11][12][13]
Eosinophil Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of eosinophils towards a chemoattractant.[14][15]
Figure 4: Workflow for an eosinophil chemotaxis assay.
Detailed Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy human donors using methods such as density gradient centrifugation followed by negative selection with magnetic beads.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber) with a microporous membrane (typically 5 µm pore size) is used.
-
Assay Setup: The chemoattractant (PGD2) is placed in the lower wells of the chamber. The isolated eosinophils, pre-incubated with various concentrations of the antagonist, are placed in the upper wells.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).
-
Cell Staining and Counting: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with Diff-Quik), and counted under a microscope.
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated towards the chemoattractant alone. The percentage of inhibition is calculated, and IC50 values are determined.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Setipiprant - Wikipedia [en.wikipedia.org]
- 9. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Vasoactive Intestinal Peptide Receptor, CRTH2, Antagonist Treatment Improves Eosinophil and Mast Cell-Mediated Esophageal Remodeling and Motility Dysfunction in Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of CRTh2 Antagonist 4: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, including operational and disposal plans, is paramount for laboratory safety and chemical handling. This guide offers a procedural, step-by-step approach to the proper disposal of CRTh2 antagonist 4, ensuring the safety of personnel and the environment.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols. While specific handling and disposal instructions are detailed in the Safety Data Sheet (SDS) for the compound, this guide outlines general best practices for the management of chemical waste in a laboratory setting. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure all personnel are thoroughly trained on the potential hazards associated with this compound and are proficient in the use of appropriate personal protective equipment (PPE). As with many research chemicals, CRTh2 antagonists may possess properties that require careful handling in a controlled environment, such as a chemical fume hood, to minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields |
| Hand Protection | Gloves | Chemically resistant (e.g., nitrile), inspected before use |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned |
| Respiratory | Respirator | Use if indicated by the SDS or a risk assessment |
Step-by-Step Disposal Guide
The disposal of this compound must be managed in accordance with institutional and regulatory guidelines. Never dispose of this chemical down the drain or in regular trash. [1]
-
Waste Collection: All materials contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), gloves, and spill cleanup materials, must be collected in a designated, leak-proof hazardous waste container.[1] Ensure the container is compatible with the chemical. It is advisable to segregate different types of chemical waste; for example, keep halogenated and non-halogenated solvent wastes separate.[1]
-
Labeling: As soon as the first piece of waste is added, the container must be clearly labeled with a "Hazardous Waste" label.[1] The label should include the full chemical name ("this compound" and any other identifiers), the associated hazards (e.g., irritant, toxic), and the accumulation start date.
-
Storage: The hazardous waste container should be stored in a designated satellite accumulation area, which is at or near the point of generation.[1] The container must be kept securely closed at all times, except when adding waste.[1] The storage area must have secondary containment to prevent spills from reaching drains.[1]
-
Disposal of Empty Containers: Containers that held this compound should be treated as hazardous waste unless properly decontaminated.[1] For highly toxic chemicals, it is standard practice to collect the first three rinses of the container as hazardous waste.[1] This rinseate should be added to the appropriate hazardous waste container.[1] After thorough rinsing and air-drying, the original label should be obliterated or removed before the container is disposed of as regular solid waste.[1]
-
Requesting Pickup: Once the waste container is full (without overfilling) or has reached the maximum allowed storage time (often up to 12 months, but check with your institution), arrange for a pickup by your institution's EHS department.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling CRTh2 Antagonist 4
This guide provides crucial, immediate safety protocols and logistical plans for the operational use and disposal of CRTh2 antagonist 4. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and minimize environmental impact. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guidance is based on best practices for handling potent, powdered research chemicals, such as CCR2 antagonists.[1]
Personal Protective Equipment (PPE)
A multi-faceted approach combining engineering controls, personal protective equipment, and stringent operational procedures is required for the safe handling of this compound.[1] The following PPE is mandatory for all personnel handling this compound, particularly in its powdered form.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately if contamination is suspected.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from airborne particles and potential splashes of solutions.[1] |
| Body Protection | A dedicated, buttoned lab coat. A disposable gown is recommended when handling larger quantities. | Prevents contamination of personal clothing. Lab coats should be removed before leaving the laboratory.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator may be required for large-scale operations or in the event of a spill. | Minimizes the risk of inhaling fine powder particles, especially when engineering controls are not sufficient.[1] |
| Foot Protection | Closed-toe shoes are mandatory. | Protects feet from potential spills.[2] |
Operational Plans: Experimental Protocol for Safe Handling
Strict adherence to the following procedures will minimize the risk of exposure during routine laboratory operations.[1]
1. Engineering Controls:
-
Containment: All weighing and initial dilutions of powdered this compound must be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure. This prevents the inhalation of airborne particles.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any potential fugitive emissions.[1]
2. Pre-Handling Procedure:
-
Ensure all necessary PPE is donned correctly.
-
The designated handling area (e.g., fume hood) should be clean and uncluttered.[1]
3. Handling and Weighing:
-
Handle the powdered form in a designated area, such as a certified chemical fume hood or a glove box, to contain airborne particles.[2]
-
Use appropriate tools, such as spatulas and weighing paper, for transferring the powder.
-
Avoid the formation of dust and aerosols.[2]
4. Solution Preparation:
-
Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.[2]
5. Post-Handling Procedure:
-
Thoroughly decontaminate all surfaces and equipment used.
-
Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.[1]
-
Wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.[1]
6. In Case of Exposure:
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical advice if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste materials contaminated with this compound (e.g., unused compound, contaminated labware, gloves, and spill cleanup materials) in a designated, leak-proof hazardous waste container.[3]
-
Use a container that is compatible with the chemical; plastic is often preferred.[3]
-
Do not mix with incompatible wastes.[3]
2. Storage:
-
Store the waste container in a designated satellite accumulation area at or near the point of generation.[3]
-
Keep the container securely closed except when adding waste.[3]
-
Ensure the storage area has secondary containment to prevent spills from reaching drains.[3]
3. Disposal of Empty Containers:
-
A container that held this compound should be considered hazardous waste unless properly decontaminated.
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste. The rinsate should be added to the appropriate hazardous waste container.[3]
-
After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as regular solid waste.[3]
4. Requesting Pickup:
-
Once the waste container is full or has been in storage for the maximum allowed time (often up to 12 months), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department.[3]
Visualizing Safety Protocols
The following diagrams illustrate the logical workflows for handling this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
